KB-141
Description
an anticholesteremic agent; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
219691-94-8 |
|---|---|
Molecular Formula |
C17H16Cl2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22) |
InChI Key |
OZYQIQVPUZANTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |
Appearance |
Solid powder |
Other CAS No. |
219691-94-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KB 141 KB-141 KB141 cpd |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KB-141: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-141 is a potent and selective agonist of the thyroid hormone receptor beta (TRβ). Developed by Karobio AB, this small molecule was investigated for its potential therapeutic benefits in metabolic disorders, including obesity, hypercholesterolemia, and diabetes. Its mechanism of action is centered on the selective activation of TRβ, aiming to harness the metabolic advantages of thyroid hormone signaling while minimizing the adverse effects associated with the activation of thyroid hormone receptor alpha (TRα). This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound. Available data indicates that the development of this compound was discontinued at the preclinical stage, as no evidence of its progression to clinical trials has been publicly disclosed.
Introduction to Thyroid Hormone Receptor Modulation
Thyroid hormones are critical regulators of metabolism, growth, and development. Their physiological effects are primarily mediated by two major thyroid hormone receptor isoforms: TRα and TRβ. These receptors are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is highly expressed in the liver. This differential expression provides a therapeutic window for developing isoform-selective agonists that can target specific tissues and pathways.
The non-selective activation of both TRα and TRβ by endogenous thyroid hormones leads to a broad spectrum of physiological responses. While TRβ activation in the liver is associated with beneficial effects such as reduced cholesterol and improved insulin sensitivity, TRα activation is linked to adverse effects like tachycardia (increased heart rate) and bone resorption. Consequently, the development of TRβ-selective agonists like this compound has been a key focus in the pursuit of safer thyromimetic drugs for metabolic diseases.
Molecular Mechanism of Action of this compound
This compound functions as a selective agonist for the thyroid hormone receptor beta (TRβ). Its mechanism of action involves binding to the ligand-binding domain of TRβ, which in turn initiates a cascade of molecular events that modulate gene expression.
Selective Binding to TRβ
This compound exhibits a significantly higher binding affinity for TRβ1 compared to TRα1. This selectivity is the cornerstone of its intended therapeutic profile. The half-maximal inhibitory concentrations (IC50) for the displacement of triiodothyronine (T3) from human TRα1 and TRβ1 are 23.9 nM and 3.3 nM, respectively[1]. This demonstrates an approximately 7.2-fold greater selectivity for TRβ over TRα.
Downstream Signaling Pathways
Upon binding to this compound, the TRβ receptor undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating their transcription. This genomic signaling pathway is the primary mechanism through which this compound exerts its effects on lipid and glucose metabolism.
Preclinical Pharmacology
The pharmacological effects of this compound have been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent for metabolic disorders.
In Vitro Data
The primary in vitro data available for this compound is its binding affinity for the thyroid hormone receptor isoforms.
| Receptor Isoform | IC50 (nM) | Reference |
| Human TRα1 | 23.9 | [1] |
| Human TRβ1 | 3.3 | [1] |
| Table 1: Binding Affinity of this compound for Thyroid Hormone Receptors |
In Vivo Data
In vivo studies in animal models have provided evidence for the efficacy of this compound in improving metabolic parameters.
Rodent Studies:
In obese Zucker (fa/fa) rats, oral administration of this compound for 21 days resulted in a dose-dependent reduction in body weight and adiposity without inducing tachycardia. In ob/ob mice, this compound treatment for 7 to 14 days led to significant reductions in serum cholesterol, triglycerides, and hepatic free fatty acids, along with improvements in glucose tolerance and insulin sensitivity, again with no effect on heart rate.
| Animal Model | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Obese Zucker rats | 0.0547 - 0.167 | 21 days | 6-8% reduction in body weight; 5-6% reduction in adiposity; No tachycardia. | |
| ob/ob mice | 0.5 | 7 days | 35% reduction in serum cholesterol; 35% reduction in triglycerides; 18-20% reduction in serum and hepatic free fatty acids; No tachycardia. | |
| ob/ob mice | 0.0547 or 0.328 | 14 days | Dose-dependent improvement in glucose tolerance and insulin sensitivity; No effect on heart rate. | |
| Cholesterol-fed rats | Not specified | Not specified | 10-fold selectivity for increasing metabolic rate and 27-fold selectivity for lowering cholesterol vs. tachycardia. | |
| Table 2: Summary of In Vivo Efficacy of this compound in Rodent Models |
Primate Studies:
In primates, treatment with this compound for one week resulted in significant reductions in cholesterol, lipoprotein(a), and body weight, with no discernible effect on heart rate.
| Animal Model | Duration | Key Findings | Reference |
| Primates | 1 week | Significant reduction in cholesterol, Lp(a), and body weight; No effect on heart rate. | |
| Table 3: Summary of In Vivo Efficacy of this compound in Primates |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies conducted on this compound are not publicly available. However, based on standard methodologies in the field, the following general protocols are likely to have been employed.
Binding Affinity Assay (Competitive Radioligand Binding)
This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
In Vivo Efficacy Studies in Rodent Models
These studies are designed to assess the pharmacological effects of a compound in a living organism.
Development Status and Future Perspectives
A thorough review of publicly available information, including scientific literature and historical press releases from Karo Bio, reveals no evidence that this compound entered clinical trials. While other compounds from Karo Bio's pipeline, such as KB2115, progressed to clinical development, this compound appears to have been discontinued at the preclinical stage. The reasons for this discontinuation have not been publicly disclosed.
The selective targeting of TRβ remains a promising strategy for the treatment of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). The learnings from the preclinical development of compounds like this compound have likely contributed to the advancement of next-generation TRβ agonists that have successfully progressed to late-stage clinical trials for NASH and other metabolic indications. Future research in this area will continue to focus on optimizing the selectivity and tissue-targeting of these agents to maximize their therapeutic benefits while ensuring a favorable safety profile.
References
KB-141: A Deep Dive into a Selective TRβ Agonist for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-141 is a synthetic, non-steroidal thyromimetic agent that exhibits high selectivity for the thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα). This selectivity profile has positioned this compound as a promising therapeutic candidate for metabolic disorders, particularly hypercholesterolemia and obesity. By preferentially activating TRβ, which is predominantly expressed in the liver, this compound aims to harness the beneficial metabolic effects of thyroid hormone while minimizing the deleterious cardiac and other side effects associated with TRα activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the detailed experimental methodologies used to characterize its activity.
Introduction: The Rationale for TRβ Selectivity
Thyroid hormones are critical regulators of metabolism, influencing everything from basal metabolic rate to lipid and glucose homeostasis. Their actions are mediated by two main receptor isoforms, TRα and TRβ, which have distinct tissue distribution and physiological roles. TRα is highly expressed in the heart, bone, and central nervous system, where its activation is associated with increased heart rate and other cardiovascular effects. In contrast, TRβ is the predominant isoform in the liver and is primarily responsible for the regulation of cholesterol and triglyceride metabolism.
The development of selective TRβ agonists like this compound is driven by the goal of uncoupling the desirable metabolic effects of thyroid hormone from its undesirable cardiotoxic effects. By specifically targeting TRβ, these compounds offer the potential for a safer therapeutic window for treating conditions like dyslipidemia and non-alcoholic steatohepatitis (NASH).
Mechanism of Action: Selective TRβ Activation
This compound acts as a potent agonist at the TRβ, binding to the ligand-binding domain of the receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This targeted gene regulation in the liver is the primary mechanism through which this compound exerts its lipid-lowering and other metabolic benefits.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor | Value | Reference |
| IC50 | hTRα1 | 23.9 nM | |
| hTRβ1 | 3.3 nM | [1] | |
| Ki | TRα | 7.18 ± 0.48 nM | |
| TRβ | 0.37 ± 0.03 nM | [2] | |
| Selectivity (Ki TRα/TRβ) | ~19.4-fold | [2] | |
| Selectivity (Binding Affinity) | 14-fold for TRβ |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Obese Zucker (fa/fa) Rats | 0.167 and 0.0547 mg/kg/day for 21 days | Body weight reduction of 6% and 8%, respectively; Adiposity reduced by 5-6% at 0.167 mg/kg/day. | |
| ob/ob Mice | 0.5 mg/kg/day for 7 days | Serum cholesterol lowered by 35%; Triacylglycerols lowered by 35%; Serum and hepatic free fatty acids lowered by 18-20%. | |
| ob/ob Mice | 0.0547 or 0.328 mg/kg/day for 2 weeks | Dose-dependent improvement in glucose tolerance and insulin sensitivity. | |
| Cholesterol-fed Rats | Not specified | 10-fold selectivity for increasing metabolic rate (MVO2) and 27-fold selectivity for lowering cholesterol versus tachycardia. | |
| Primates (Monkeys) | Not specified, 1 week of treatment | Significant reduction in cholesterol, Lp(a), and body weight with no effect on heart rate. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for TRα and TRβ.
Methodology:
-
Receptor Preparation: Human TRα1 and TRβ1 are expressed in a suitable system (e.g., insect cells) and membrane fractions are prepared. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1 mM EDTA.
-
Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T₃, is used at a concentration at or below its Kd for the respective receptor.
-
Competitive Binding:
-
A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the receptor preparation in a 96-well plate.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled T₃.
-
Total binding is determined in the absence of any competitor.
-
-
Incubation: The plate is incubated at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Coactivator Recruitment Assay (TR-FRET)
Objective: To assess the functional agonist activity of this compound by measuring its ability to promote the interaction between TRβ and a coactivator peptide.
Methodology:
-
Reagents:
-
GST-tagged TRβ ligand-binding domain (LBD).
-
Fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family).
-
Terbium-labeled anti-GST antibody.
-
Assay buffer.
-
-
Assay Principle (Time-Resolved Fluorescence Resonance Energy Transfer):
-
The terbium-labeled antibody binds to the GST-tagged TRβ-LBD.
-
In the presence of an agonist (this compound), the TRβ-LBD undergoes a conformational change that increases its affinity for the coactivator peptide.
-
The binding of the fluorescein-labeled coactivator peptide to the TRβ-LBD brings the terbium donor and the fluorescein acceptor into close proximity, allowing for FRET to occur upon excitation of the terbium.
-
-
Procedure:
-
This compound is serially diluted in DMSO and then in assay buffer.
-
The TRβ-LBD is added to the wells of a 384-well plate containing the diluted this compound.
-
A mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody is added to initiate the reaction.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).
-
Data Analysis: The ratio of the emission at 520 nm to that at 495 nm is calculated. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by plotting the FRET ratio against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the effect of this compound on the expression of TRβ target genes in liver cells or tissues.
Methodology:
-
Cell/Tissue Treatment:
-
In Vitro: Liver-derived cell lines (e.g., HepG2) are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
In Vivo: Animals are treated with this compound, and liver tissue is harvested at the end of the study.
-
-
RNA Isolation: Total RNA is extracted from the cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR):
-
The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., CYP7A1, CPT1A, SREBP-1c, LDLR) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the this compound-treated samples is compared to that in the vehicle-treated control samples, after normalization to the housekeeping gene.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic effects of this compound on metabolic parameters in relevant animal models.
General Protocol for Rodent Models of Obesity and Dyslipidemia:
-
Animal Model: Diet-induced obese (DIO) mice or rats, or genetic models of obesity and dyslipidemia (e.g., Zucker rats, ob/ob mice) are commonly used.
-
Acclimation and Baseline Measurements: Animals are acclimated to the housing conditions and diet. Baseline measurements of body weight, food intake, and relevant blood parameters (e.g., total cholesterol, LDL-C, HDL-C, triglycerides, glucose, insulin) are taken.
-
Treatment Administration: this compound is administered daily via an appropriate route (e.g., oral gavage) at various dose levels. A vehicle control group receives the vehicle alone.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study. Blood samples are collected at specified time points for analysis of metabolic parameters.
-
Terminal Procedures: At the end of the study, animals are euthanized, and tissues (e.g., liver, heart, adipose tissue) are collected for weight measurement, histological analysis, and gene expression studies.
-
Cardiovascular Safety Assessment: Heart rate and other cardiovascular parameters can be monitored using telemetry or other appropriate methods to assess the cardiac safety of this compound.
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group to determine the efficacy and safety of this compound.
Logical Relationship of this compound's Selective Action
Conclusion
This compound represents a significant advancement in the development of thyromimetics with an improved safety profile. Its high selectivity for TRβ allows for the targeted activation of metabolic pathways in the liver, leading to potent lipid-lowering and anti-obesity effects without the adverse cardiovascular events associated with non-selective thyroid hormone receptor agonists. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and development of selective TRβ agonists as a promising therapeutic strategy for a range of metabolic diseases. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in human populations.
References
- 1. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization - PMC [pmc.ncbi.nlm.nih.gov]
KB-141: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-141 is a potent and selective synthetic agonist of the thyroid hormone receptor beta (TRβ). Its unique pharmacological profile, characterized by a preferential activation of the TRβ subtype over the TRα subtype, has positioned it as a promising therapeutic candidate for metabolic disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. It includes a summary of key experimental data and detailed methodologies for seminal studies, alongside visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Chemical Structure and Properties
This compound, with the chemical formula C₁₇H₁₆Cl₂O₄, is classified as a diphenylether.[1] Its systematic IUPAC name is 2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid.[2][3] The structure of this compound is fundamental to its selective binding to the TRβ isoform.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 219691-94-8 |
| Molecular Formula | C₁₇H₁₆Cl₂O₄ |
| IUPAC Name | 2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid[2][3] |
| SMILES | O=C(O)CC1=CC(Cl)=C(OC2=CC=C(O)C(C(C)C)=C2)C(Cl)=C1 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 355.21 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO. | |
| Water Solubility (Predicted) | 0.00319 mg/mL | |
| logP (Predicted) | 4.88 | |
| pKa (Strongest Acidic) (Predicted) | 3.27 | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the genomic signaling pathway of the thyroid hormone receptors. As a selective TRβ agonist, it mimics the action of the endogenous thyroid hormone, triiodothyronine (T3), with a higher affinity for the beta isoform of the receptor.
The predominant mechanism involves the following steps:
-
Binding and Activation: this compound enters the cell and binds to the ligand-binding domain of the TRβ, which is primarily located in the nucleus.
-
Heterodimerization: Upon ligand binding, TRβ typically forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: This activated this compound/TRβ/RXR complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the complex to TREs modulates the transcription of these genes, leading to either an increase or decrease in their expression. This regulation is central to the physiological effects of this compound, particularly in the liver where TRβ is highly expressed. The downstream effects include the regulation of genes involved in cholesterol metabolism, lipid metabolism, and glucose homeostasis.
While the genomic pathway is the principal mechanism, thyroid hormones can also elicit non-genomic effects through the activation of intracellular signaling cascades such as PI3K, Akt, and MAPK. However, the specific involvement of this compound in these non-genomic pathways has not been extensively detailed in the available literature.
Key Experimental Data and Protocols
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. These studies have been crucial in establishing its selectivity and therapeutic potential.
In Vitro Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of this compound for the human TRα1 and TRβ1 isoforms.
Data Summary:
Table 3: In Vitro Activity of this compound
| Assay | hTRα1 (IC₅₀) | hTRβ1 (IC₅₀) | Selectivity (α/β) |
| Binding Affinity | 23.9 nM | 3.3 nM | ~7.2 fold |
Data from MedchemExpress
Experimental Protocol: Radioligand Binding Assay
A common method to determine binding affinity is a competitive radioligand binding assay. While a specific detailed protocol for this compound is not publicly available, a general methodology is as follows:
-
Receptor Preparation: Prepare cell lysates or purified human TRα1 and TRβ1 receptors.
-
Radioligand: Use a radiolabeled thyroid hormone, such as [¹²⁵I]T₃, as the ligand that will be displaced.
-
Competition: Incubate a constant concentration of the receptors and the radioligand with varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand. This can be achieved through filtration, where the receptor-ligand complex is captured on a filter membrane.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand, is then determined by non-linear regression analysis.
In Vivo Efficacy Studies
Objective: To evaluate the effects of this compound on metabolic parameters in animal models of obesity and dyslipidemia.
Data Summary:
-
Cholesterol Lowering: In cholesterol-fed rats, this compound demonstrated a 27-fold selectivity for lowering cholesterol versus causing tachycardia.
-
Weight Reduction: In obese Zucker (fa/fa) rats, oral administration of this compound (0.167 and 0.547 mg/kg/day for 21 days) resulted in a 6% and 8% reduction in body weight, respectively, without inducing tachycardia.
-
Improved Insulin Sensitivity: In ob/ob mice, treatment with this compound (0.0547 or 0.328 mg/kg/day for 2 weeks) improved glucose tolerance and insulin sensitivity in a dose-dependent manner.
Experimental Protocol: Cholesterol Lowering in Diet-Induced Hypercholesterolemic Rats
The following is a representative, though not exhaustive, protocol based on common practices in the field:
-
Animal Model: Use male Sprague-Dawley rats.
-
Diet: Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period (e.g., 2-4 weeks).
-
Treatment Groups: Randomly assign animals to different treatment groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water).
-
This compound at various doses (e.g., administered orally once daily).
-
Positive control (e.g., T3).
-
-
Dosing: Administer the compounds for a defined duration (e.g., 7-21 days).
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis.
-
Biochemical Analysis: Measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.
-
Cardiovascular Monitoring: Monitor heart rate throughout the study, often using telemetry, to assess for cardiac side effects.
-
Data Analysis: Compare the lipid profiles and heart rates between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound is a well-characterized selective TRβ agonist with a chemical structure optimized for potent and preferential binding to its target receptor. Its mechanism of action, primarily through the genomic signaling pathway, leads to beneficial effects on lipid metabolism and insulin sensitivity with a reduced risk of the cardiac side effects associated with non-selective thyroid hormone receptor activation. The data from in vitro and in vivo studies strongly support its potential as a therapeutic agent for metabolic syndrome, hypercholesterolemia, and obesity. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key structural, chemical, and biological properties that define its pharmacological profile. Further research into its long-term efficacy and safety in clinical settings is warranted.
References
KB-141: A Technical Overview of a Selective Thyroid Hormone Receptor-Beta Agonist
Foreword: This document provides a comprehensive technical overview of the discovery and preclinical development of KB-141, a potent and selective thyroid hormone receptor-beta (TRβ) agonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective thyromimetics. While extensive preclinical data is available, information regarding the specific chemical synthesis of this compound and its progression into clinical trials is not publicly available.
Introduction: The Rationale for Selective TRβ Agonism
Thyroid hormones are critical regulators of metabolism, influencing everything from basal metabolic rate to lipid and glucose homeostasis. However, their therapeutic use is limited by significant adverse effects on the heart, bone, and muscle, which are primarily mediated by the thyroid hormone receptor-alpha (TRα). The discovery of a second thyroid hormone receptor, TRβ, which is predominantly expressed in the liver, opened a new avenue for therapeutic intervention. Selective activation of TRβ offers the potential to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and triglycerides, while minimizing the deleterious cardiac effects associated with TRα activation. This therapeutic strategy led to the exploration of selective TRβ agonists, including this compound.
Discovery and Origins
This compound, with the chemical name 2-[3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenyl]acetic acid, was developed by the Swedish pharmaceutical company Karo Bio AB. It emerged from research programs focused on developing thyromimetics with improved therapeutic windows. While the specific details of the initial discovery and synthesis are not publicly documented, this compound was identified as a potent and highly selective agonist for the TRβ subtype.
Mechanism of Action: Selective TRβ Activation
This compound functions as a selective agonist for the thyroid hormone receptor-beta (TRβ). The molecular basis for its selectivity lies in specific amino acid differences within the ligand-binding domains of TRα and TRβ. Studies have indicated that the asparagine residue at position 331 in TRβ (Asn-331β) is a key determinant of the high-affinity binding of selective agonists like this compound. This selectivity allows for the targeted activation of TRβ-mediated gene expression, primarily in the liver, leading to beneficial metabolic effects.
Signaling Pathway
The binding of this compound to TRβ initiates a cascade of molecular events that modulate gene expression. In its unliganded state, TRβ often forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on DNA, recruiting corepressor proteins and repressing gene transcription. Upon agonist binding, a conformational change in the TRβ ligand-binding domain leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes involved in lipid metabolism and other metabolic processes.
Preclinical Development and Efficacy
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and therapeutic effects.
In Vitro Binding Affinity and Selectivity
Radioligand displacement assays were crucial in determining the binding affinity and selectivity of this compound for the human TRα1 and TRβ1 isoforms. These assays typically involve the use of a radiolabeled thyroid hormone, such as [125I]-T3, and measuring the ability of a test compound to displace it from the receptor.
| Compound | hTRα1 IC50 (nM) | hTRβ1 IC50 (nM) | TRβ Selectivity (α/β) |
| This compound | 23.9[1] | 3.3[1] | ~7.2 |
| T3 | - | - | 1 |
Table 1: In Vitro Binding Affinity of this compound for Human Thyroid Hormone Receptors. [1]
Preclinical Efficacy in Animal Models
The efficacy of this compound was evaluated in various animal models of obesity and dyslipidemia, including diet-induced obese rats and genetically obese (ob/ob) mice. These studies demonstrated significant beneficial effects on multiple metabolic parameters without the cardiotoxicity associated with non-selective thyroid hormone agonists.
4.2.1. Effects on Body Weight and Adiposity
In studies with obese Zucker (fa/fa) rats, oral administration of this compound for 21 days resulted in a dose-dependent reduction in body weight.
| Animal Model | Dose (mg/kg/day) | Duration | Body Weight Reduction (%) | Adiposity Reduction (%) |
| Obese Zucker rats | 0.167 | 21 days | 6 | 5-6 |
| Obese Zucker rats | 0.547 | 21 days | 8 | Not reported |
Table 2: Effects of this compound on Body Weight and Adiposity in Obese Zucker Rats.
4.2.2. Effects on Lipid Metabolism
This compound demonstrated potent lipid-lowering effects in both rats and non-human primates. In cholesterol-fed rats, this compound was shown to be a potent cholesterol-lowering agent.
| Animal Model | Dose | Duration | Cholesterol Reduction (%) | Triglyceride Reduction (%) |
| ob/ob mice | 0.5 | 7 days | 35 | 35 |
| Cynomolgus monkeys | Highest dose tested | 7 days | ~35 | Not reported |
Table 3: Lipid-Lowering Effects of this compound in Animal Models.
4.2.3. Effects on Glucose Metabolism
In ob/ob mice, a model of genetic obesity and insulin resistance, treatment with this compound for two weeks led to improvements in glucose tolerance and insulin sensitivity in a dose-dependent manner.
4.2.4. Cardiovascular Safety Profile
A key advantage of this compound is its favorable cardiovascular safety profile. In preclinical studies across multiple species, including rats and cynomolgus monkeys, this compound did not induce tachycardia (an increase in heart rate), a common side effect of non-selective thyroid hormone agonists. This cardiac-sparing effect is a direct consequence of its TRβ selectivity.
Clinical Development Status
Despite the promising preclinical data, there is no publicly available information to confirm that this compound ever entered human clinical trials. Searches for clinical trial registrations for this compound or its potential development name, eblasiran, have not yielded any results. It is possible that the development of this compound was discontinued during the preclinical phase. This decision may have been influenced by various factors, including the long-term safety concerns that led to the termination of another of Karo Bio's thyromimetic compounds, eprotirome, which showed cartilage damage in long-term animal studies.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the preclinical development of this compound. It is important to note that these are representative protocols, and the specific details of the studies conducted by Karo Bio may have varied.
Radioligand Displacement Assay for TR Binding
This assay is used to determine the binding affinity of a test compound to thyroid hormone receptors.
-
Materials: Purified human TRα and TRβ proteins, [125I]-T3, unlabeled T3 (for non-specific binding control), test compound (this compound), assay buffer, glass fiber filters.
-
Procedure:
-
Incubate a constant amount of receptor protein with a fixed concentration of [125I]-T3 and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled T3).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
In Vivo Efficacy Studies in Animal Models
6.2.1. Diet-Induced Obesity (DIO) Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Diet: A high-fat diet (e.g., 45-60% of calories from fat) is provided ad libitum to induce obesity over several weeks. A control group is fed a standard chow diet.
-
Drug Administration: this compound is typically administered orally via gavage once daily for a specified duration (e.g., 21 days).
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily or weekly.
-
Body Composition: Assessed at the beginning and end of the study using Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.
-
Blood Parameters: Blood samples are collected at the end of the study to measure plasma levels of cholesterol, triglycerides, glucose, and insulin.
-
6.2.2. Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity.
-
Procedure:
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Take a baseline blood sample (t=0) from the tail vein.
-
Administer a concentrated glucose solution orally via gavage.
-
Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration in each sample.
-
Plot the blood glucose concentration over time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to quantify glucose tolerance.
-
Conclusion
This compound represents a significant effort in the development of selective TRβ agonists for the treatment of metabolic disorders. Its preclinical profile demonstrated potent lipid-lowering and anti-obesity effects without the cardiotoxicity that has plagued non-selective thyroid hormone therapies. The discovery and development of this compound have provided valuable insights into the therapeutic potential of targeting TRβ. However, the lack of publicly available information on its synthesis and clinical development status leaves its ultimate fate in the drug development pipeline unclear. Future research in the field of selective thyromimetics will likely build upon the foundation laid by compounds like this compound, aiming for even greater selectivity and long-term safety.
References
An In-Depth Technical Guide on KB-141 versus Endogenous Thyroid Hormones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the synthetic thyromimetic KB-141 and the endogenous thyroid hormones, L-triiodothyronine (T3) and L-thyroxine (T4). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their respective mechanisms of action, receptor binding affinities, physiological effects, and the experimental methodologies used to evaluate them.
Core Concepts: Introduction to Thyroid Hormone Action and this compound
The physiological effects of thyroid hormones are mediated by thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes. These receptors are expressed in a tissue-specific manner and often have different physiological roles. Endogenous thyroid hormones, T3 and T4, are crucial for regulating metabolism, growth, and development. T3 is the more biologically active form, binding to TRs with higher affinity than T4.
This compound is a synthetic analog of thyroid hormone that has been specifically designed as a selective agonist for the thyroid hormone receptor beta (TRβ). This selectivity is key to its therapeutic potential, as TRβ activation is associated with beneficial metabolic effects, such as lowering cholesterol and promoting weight loss, while minimizing the adverse cardiovascular effects that are often mediated by TRα.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. The data presented below summarizes the binding affinities of this compound, T3, and T4 for the human thyroid hormone receptor isoforms α1 (hTRα1) and β1 (hTRβ1).
| Compound | Receptor Isoform | Binding Affinity (IC50/Ki) |
| This compound | hTRα1 | 23.9 nM (IC50)[1] |
| hTRβ1 | 3.3 nM (IC50)[1] | |
| L-triiodothyronine (T3) | hTRβ1 | ~0.2 nM (Ki) |
| L-thyroxine (T4) | hTRβ1 | ~2.0 nM (Ki) |
Note: IC50 is the concentration of a ligand that inhibits 50% of the specific binding of a radioligand, while Ki is the inhibition constant for a ligand, representing its affinity for a receptor. A lower value indicates a higher affinity. The data for T3 and T4 are approximate values derived from multiple studies and are presented for comparative purposes.
As the table illustrates, this compound demonstrates a clear selectivity for the TRβ1 isoform over the TRα1 isoform. While T3 has the highest affinity for TRβ1, this compound also shows potent binding to this receptor isoform.
Signaling Pathways: Genomic and Non-Genomic Actions
The effects of both endogenous thyroid hormones and this compound are mediated through complex signaling pathways that can be broadly categorized as genomic and non-genomic.
Genomic Signaling Pathway
The classical, genomic pathway involves the binding of the hormone or ligand to the TR in the nucleus of a cell. This ligand-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either the activation or repression of gene expression, depending on the specific gene and the co-regulatory proteins involved.
Non-Genomic Signaling Pathway
In addition to the genomic pathway, thyroid hormones can also elicit rapid, non-genomic effects that are initiated at the plasma membrane or in the cytoplasm. These actions do not directly involve gene transcription but instead activate various intracellular signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways can, in turn, influence a variety of cellular processes, including ion transport, mitochondrial activity, and even indirectly affect gene expression.
Comparative Metabolic Effects
The primary therapeutic interest in this compound lies in its potential to replicate the beneficial metabolic effects of endogenous thyroid hormones while minimizing their undesirable side effects.
| Metabolic Parameter | Endogenous Thyroid Hormones (T3/T4) | This compound |
| Serum Cholesterol | Decreased | Significantly Decreased[2] |
| Serum Triglycerides | Decreased | Significantly Decreased[2] |
| Body Weight | Decreased | Decreased[2] |
| Heart Rate | Increased (Tachycardia) | No significant effect at therapeutic doses |
| Metabolic Rate | Increased | Increased |
| Glucose Tolerance | Variable | Improved |
Note: The effects listed are generally observed in preclinical animal models. The magnitude of the effects can vary depending on the dose, duration of treatment, and the specific animal model used.
In obese Zucker rats, oral administration of this compound for 21 days resulted in a significant reduction in body weight. In ob/ob mice, this compound lowered serum cholesterol and triacylglycerols and improved glucose tolerance and insulin sensitivity in a dose-dependent manner, all without affecting heart rate. In contrast, while T3 also increases metabolic rate, it is associated with a significant increase in heart rate.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare this compound and endogenous thyroid hormones.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This assay is used to determine the binding affinity of a test compound for thyroid hormone receptors.
Objective: To determine the IC50 and subsequently the Ki value of a test compound for TRα and TRβ.
Materials:
-
Human TRα1 and TRβ1 receptor preparations (e.g., from recombinant expression systems)
-
Radioligand: [125I]T3
-
Test compound (e.g., this compound, T3, T4) at various concentrations
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate salts and additives)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: A fixed concentration of the TR preparation and [125I]T3 are incubated with varying concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound [125I]T3, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Metabolic Parameters in Rodents
This protocol outlines the general procedure for evaluating the effects of a test compound on metabolic parameters in a rodent model of obesity.
Objective: To assess the in vivo efficacy of a test compound on body weight, body composition, and energy expenditure.
Animal Model: Genetically obese mice (e.g., ob/ob) or diet-induced obese mice.
Materials:
-
Test compound (e.g., this compound, T3) and vehicle control
-
Animal caging with controlled environment (temperature, light-dark cycle)
-
Metabolic cages for indirect calorimetry
-
Equipment for measuring body composition (e.g., DEXA or NMR)
-
Standard or high-fat diet
Procedure:
-
Acclimation: Animals are acclimated to the housing conditions and, if necessary, to the metabolic cages.
-
Grouping and Baseline Measurements: Animals are randomly assigned to treatment groups (vehicle, test compound at different doses). Baseline measurements of body weight, body composition, and food intake are recorded.
-
Dosing: The test compound or vehicle is administered daily for a specified period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Indirect Calorimetry: Towards the end of the study, animals are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity. From these measurements, the respiratory exchange ratio (RER) and energy expenditure can be calculated.
-
Final Measurements and Tissue Collection: At the end of the study, final body weight and body composition are measured. Animals are then euthanized, and blood and tissues are collected for further analysis (e.g., serum hormone and lipid levels, gene expression in liver and adipose tissue).
Conclusion
This compound represents a promising class of TRβ-selective thyromimetics that has the potential to deliver the beneficial metabolic effects of endogenous thyroid hormones, such as reducing cholesterol and promoting weight loss, while avoiding the detrimental cardiac side effects associated with TRα activation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the comparative pharmacology and therapeutic potential of this compound and related compounds. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this targeted therapeutic approach for metabolic disorders.
References
The Physiological Impact of TRβ Activation by KB-141: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development, exerting their effects through two primary nuclear receptor isoforms: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ).[1][2] These isoforms exhibit distinct tissue distribution patterns; TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the dominant isoform in the liver.[1][3][4] This differential expression is key to the therapeutic strategy of developing TRβ-selective agonists. While broad-acting thyroid hormones can effectively lower cholesterol and reduce adiposity, their clinical use is hampered by significant cardiovascular side effects, such as tachycardia, which are primarily mediated by TRα.
KB-141 is a potent, synthetic agonist with a 14-fold greater selectivity for TRβ over TRα. This selectivity allows this compound to harness the beneficial metabolic effects of thyroid hormone action in the liver while minimizing the deleterious cardiac effects associated with TRα activation. Preclinical studies in various animal models have demonstrated its potential for treating components of the metabolic syndrome, including hypercholesterolemia, obesity, and diabetes, by promoting lipid lowering, weight loss, and improved insulin sensitivity without inducing tachycardia.
Mechanism of Action: Selective TRβ Engagement
This compound exerts its physiological effects by selectively binding to and activating the TRβ isoform. The primary mechanism of action for TRs is the regulation of gene transcription. In its classic pathway, TRβ forms a heterodimer with the retinoid X receptor (RXR). Upon binding of an agonist like this compound, this complex undergoes a conformational change and binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes. This interaction modulates the recruitment of coactivator or corepressor proteins, ultimately leading to the activation or repression of gene transcription. Through this mechanism, TRβ activation by this compound influences a suite of genes involved in lipid and glucose metabolism, primarily in the liver.
Caption: Simplified signaling pathway of this compound activating the TRβ receptor.
Quantitative Physiological Effects of this compound
Preclinical studies have consistently demonstrated the potent metabolic benefits of this compound across various animal models. The data highlights a significant therapeutic window, achieving desired metabolic outcomes without the cardiac side effects that plague non-selective thyroid agonists.
Table 1: Effects on Lipid Profile
| Parameter | Animal Model | Dose | Duration | Result | Citation |
| Serum Cholesterol | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 35% reduction | |
| Cholesterol-fed Rats | Dose-dependent | 7 days | 27-fold more selective for cholesterol lowering vs. tachycardia | ||
| Cynomolgus Monkeys | Dose-dependent | 7 days | Significant, dose-dependent reduction | ||
| Serum Triglycerides | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 35% reduction | |
| Lipoprotein (a) [Lp(a)] | Cynomolgus Monkeys | Dose-dependent | 1 week | ↓ Up to 56% reduction | |
| Free Fatty Acids | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 18-20% reduction (serum and hepatic) |
Table 2: Effects on Body Weight and Metabolism
| Parameter | Animal Model | Dose | Duration | Result | Citation |
| Body Weight | Zucker fa/fa Rats | 0.167 & 0.547 mg/kg/day | 21 days | ↓ 6-8% reduction | |
| Cynomolgus Monkeys | Dose-dependent | 1 week | ↓ Up to 7% reduction | ||
| Adiposity | Zucker fa/fa Rats | 0.167 mg/kg/day | 21 days | ↓ 5-6% reduction | |
| Metabolic Rate (MVO2) | Lean Rats | Dose-dependent | - | ↑ 5-10% increase without tachycardia | |
| Cholesterol-fed Rats | Dose-dependent | - | 10-fold selectivity for increasing MVO2 vs. heart rate |
Table 3: Effects on Glucose Homeostasis and Cardiac Function
| Parameter | Animal Model | Dose | Duration | Result | Citation |
| Glucose Tolerance | ob/ob Mice | 0.0547 or 0.328 mg/kg/day | 2 weeks | Dose-dependent improvement | |
| Insulin Sensitivity | ob/ob Mice | 0.0547 or 0.328 mg/kg/day | 2 weeks | Dose-dependent improvement | |
| Heart Rate | Rats, Mice, Monkeys | Various effective doses | Various | No significant effect (no tachycardia) | |
| Cardiac Hypertrophy | Rats | Not specified | - | Not observed (unlike T3) |
Experimental Protocols
The following section details the methodologies employed in key preclinical studies to evaluate the efficacy and safety of this compound.
Rodent Obesity and Diabetes Models
-
Animal Models : Studies utilized genetically obese models to assess effects on obesity, diabetes, and lipids. These included male ob/ob mice and obese Zucker (fa/fa) rats.
-
Drug Administration : this compound was administered orally (p.o.).
-
In ob/ob mice, a dose of 0.5 mg/kg/day was given for 7 days to assess lipid and fatty acid changes. For glucose metabolism studies, doses of 0.0547 or 0.328 mg/kg/day were administered over two weeks.
-
In Zucker rats, doses ranging from 0.00547 to 0.547 mg/kg/day were administered for 21 days to evaluate effects on body weight and adiposity.
-
-
Key Measurements :
-
Adiposity : Determined using dual-energy X-ray absorptiometry (DEXA).
-
Lipids : Serum cholesterol, triglycerides, and free fatty acids were measured using standard biochemical assays.
-
Glucose Homeostasis : Glucose tolerance and insulin sensitivity were assessed following the two-week treatment period.
-
Heart Rate : Monitored to ensure the absence of tachycardia.
-
Primate Hypercholesterolemia Model
-
Animal Model : Cynomolgus monkeys were used to study the effects of this compound in a species with cholesterol homeostasis more similar to humans.
-
Drug Administration : this compound was administered for 7 days in a dose-response study.
-
Key Measurements :
-
Lipids : Serum cholesterol and Lipoprotein(a) [Lp(a)] levels were measured to determine the dose-dependent effects.
-
Body Weight : Changes in body weight were recorded.
-
Heart Rate : Monitored to assess cardiovascular safety.
-
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a highly selective TRβ agonist that effectively leverages the therapeutic potential of thyroid hormone signaling for metabolic diseases. Extensive preclinical data demonstrates its ability to significantly reduce cholesterol, triglycerides, body weight, and adiposity while improving glucose homeostasis. Crucially, its 14-fold selectivity for the TRβ isoform allows it to achieve these benefits at doses that do not induce the adverse cardiovascular effects, such as tachycardia, that are mediated by TRα. The consistent findings across multiple animal models, including rodents and primates, underscore the promise of selective TRβ activation as a valuable strategy for developing novel therapeutics to combat metabolic syndrome.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 3. ecronicon.net [ecronicon.net]
- 4. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
KB-141: A Selective Thyroid Hormone Receptor-Beta Agonist for Metabolic Disease Intervention
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KB-141, a potent and selective thyroid hormone receptor-beta (TRβ) agonist, has emerged as a promising therapeutic candidate for the management of a spectrum of metabolic diseases, including obesity, dyslipidemia, and type 2 diabetes. By selectively targeting the TRβ isoform, which is predominantly expressed in the liver, this compound aims to harness the beneficial metabolic effects of thyroid hormone action while mitigating the adverse cardiac effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of the preclinical research applications of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for metabolic disorders.
Introduction: The Role of Thyroid Hormone Receptors in Metabolism
Thyroid hormones are critical regulators of metabolism, influencing energy expenditure, lipid and glucose homeostasis, and body weight. Their physiological effects are mediated by two major nuclear receptor isoforms: TRα and TRβ. While both receptors are involved in metabolic control, TRα is highly expressed in the heart and is primarily responsible for the cardiac effects of thyroid hormone, including increased heart rate. In contrast, TRβ is the predominant isoform in the liver and plays a key role in regulating cholesterol and triglyceride metabolism.[1]
The therapeutic potential of thyroid hormones in metabolic diseases has long been recognized. However, their clinical utility has been limited by the significant cardiovascular side effects associated with TRα activation. This has driven the development of TRβ-selective agonists, such as this compound, which aim to uncouple the desirable metabolic benefits from the undesirable cardiac effects.[1]
This compound: Mechanism of Action
This compound, chemically known as 3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid, is a small molecule that exhibits high selectivity for the TRβ isoform.[2] Its binding affinity for human TRβ1 is significantly greater than for TRα1, with reported IC50 values of 3.3 nM and 23.9 nM, respectively.[3] This selectivity is central to its proposed therapeutic window.
Upon binding to TRβ in the liver, this compound initiates a cascade of transcriptional events that modulate the expression of genes involved in lipid and energy metabolism. The primary mechanism involves the recruitment of coactivator proteins and the dissociation of corepressor complexes from thyroid hormone response elements (TREs) in the promoter regions of target genes.
Figure 1: Simplified signaling pathway of this compound in hepatocytes.
Preclinical Efficacy in Metabolic Disease Models
Extensive preclinical studies in various animal models have demonstrated the potential of this compound in treating key components of the metabolic syndrome.
Effects on Obesity and Body Weight
In studies involving obese Zucker (fa/fa) rats, oral administration of this compound resulted in a significant reduction in body weight.[4] Similarly, in diet-induced obese mice, this compound has been shown to promote weight loss. This effect is attributed to an increase in metabolic rate, a known physiological response to thyroid hormone receptor activation.
Effects on Dyslipidemia
This compound has demonstrated robust lipid-lowering effects in multiple preclinical models. In obese Zucker rats and ob/ob mice, treatment with this compound led to a marked reduction in serum cholesterol and triglycerides. Studies in primates have also shown significant reductions in cholesterol and lipoprotein(a) levels following this compound administration, without affecting heart rate.
The mechanism underlying the lipid-lowering effects of this compound involves the upregulation of genes involved in cholesterol clearance and fatty acid oxidation in the liver.
Figure 2: Key downstream effects of this compound on lipid metabolism.
Effects on Glucose Homeostasis
In addition to its effects on body weight and lipids, this compound has been shown to improve glucose tolerance and insulin sensitivity in a dose-dependent manner in ob/ob mice, a model of genetic obesity and insulin resistance.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound in Obese Zucker (fa/fa) Rats
| Parameter | Dosage (mg/kg/day) | Duration | Result |
| Body Weight | 0.0547 | 21 days | 8% reduction |
| Body Weight | 0.167 | 21 days | 6% reduction |
| Adiposity | 0.167 | 21 days | 5-6% reduction |
Table 2: Effects of this compound in ob/ob Mice
| Parameter | Dosage (mg/kg/day) | Duration | Result |
| Serum Cholesterol | 0.5 | 7 days | 35% reduction |
| Serum Triacylglycerols | 0.5 | 7 days | 35% reduction |
| Serum Free Fatty Acids | 0.5 | 7 days | 18-20% reduction |
| Hepatic Free Fatty Acids | 0.5 | 7 days | 18-20% reduction |
| Glucose Tolerance | 0.0547 - 0.328 | 14 days | Improved (dose-dependent) |
| Insulin Sensitivity | 0.0547 - 0.328 | 14 days | Improved (dose-dependent) |
Table 3: Effects of this compound in Primates
| Parameter | Duration | Result |
| Cholesterol | 1 week | Significant reduction |
| Lipoprotein(a) | 1 week | Significant reduction |
| Body Weight | 1 week | Significant reduction |
| Heart Rate | 1 week | No effect |
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.
Animal Models
-
Obese Zucker (fa/fa) Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance. They are a widely used model for studying metabolic syndrome.
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, resulting in a lack of leptin and leading to severe obesity, hyperphagia, and insulin resistance.
-
Diet-Induced Obesity (DIO) Models: Rodents (rats or mice) are fed a high-fat or high-fructose diet for an extended period to induce obesity, dyslipidemia, and insulin resistance, mimicking a common human etiology of metabolic syndrome.
-
Primates (e.g., Cynomolgus Monkeys): Non-human primates are used in later-stage preclinical studies due to their physiological similarity to humans, particularly for assessing cardiovascular safety and lipid metabolism.
Figure 3: General experimental workflow for preclinical evaluation.
Key Experimental Procedures
-
Drug Administration: this compound is typically administered orally via gavage.
-
Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) can be used to measure adiposity.
-
Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using standard enzymatic assays.
-
Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered orally or intraperitoneally. Blood glucose levels are then measured at various time points to assess the animal's ability to clear glucose from the circulation.
-
Insulin Tolerance Test (ITT): Following a short fast, insulin is injected, and blood glucose levels are monitored to determine the animal's sensitivity to insulin.
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard method for assessing insulin sensitivity in vivo. It involves a continuous infusion of insulin to raise plasma insulin levels, while a variable glucose infusion is used to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin sensitivity.
Safety and Toxicology
Synthesis and Formulation
The chemical synthesis of this compound (3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid) has been described in the scientific literature, though detailed, step-by-step protocols are proprietary. The synthesis generally involves the coupling of a substituted phenol with a phenylacetic acid derivative. For preclinical studies, this compound is typically formulated for oral administration, often as a suspension in a suitable vehicle.
Clinical Development Status
While preclinical data for this compound are promising, there is limited publicly available information regarding its clinical development for metabolic diseases. Other TRβ-selective agonists, such as Resmetirom (MGL-3196), have advanced to late-stage clinical trials for non-alcoholic steatohepatitis (NASH), providing proof-of-concept for this therapeutic approach in humans.
Future Directions and Conclusion
This compound represents a promising therapeutic strategy for the treatment of metabolic diseases by selectively targeting the hepatic TRβ. The preclinical data strongly support its efficacy in reducing body weight, improving lipid profiles, and enhancing insulin sensitivity, all while avoiding the cardiac side effects that have limited the use of non-selective thyroid hormone mimetics.
Further research is warranted to fully elucidate the long-term safety profile of this compound and to translate its preclinical efficacy into clinical benefits for patients with metabolic syndrome. The continued development of TRβ-selective agonists holds significant promise for addressing the growing global health burden of metabolic diseases.
References
- 1. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dichloro-4-[(4-hydroxy-3-isopropylphenoxy)phenyl]acetic acid (15) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Genotoxicity and carcinogenicity studies of antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Compendium on the Selective Thyroid Hormone Receptor-β Agonist KB-141
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-141 is a potent and selective agonist for the thyroid hormone receptor-β (TRβ) that has demonstrated significant promise in preclinical studies for the treatment of metabolic disorders. By preferentially activating TRβ over TRα, this compound elicits beneficial metabolic effects, including weight loss, reduction of cholesterol and triglycerides, and improved insulin sensitivity, while minimizing the risk of cardiac side effects commonly associated with non-selective thyroid hormone analogs. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its binding and functional selectivity, efficacy in various animal models of obesity and dyslipidemia, and its proposed mechanism of action. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
Thyroid hormones are critical regulators of metabolism, and their receptors, TRα and TRβ, are expressed in a tissue-specific manner. TRβ is predominantly found in the liver, where it plays a key role in cholesterol and lipid metabolism, while TRα is highly expressed in the heart and is associated with the regulation of heart rate.[1] The development of selective TRβ agonists like this compound represents a strategic approach to harness the therapeutic metabolic benefits of thyroid hormone action while avoiding the adverse cardiac effects mediated by TRα activation.[1][2] Preclinical evidence strongly supports the potential of this compound as a treatment for obesity, hypercholesterolemia, and diabetes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its selectivity and efficacy.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | hTRα1 | hTRβ1 | TRβ/α Selectivity (normalized to T3) | Reference |
| Binding Affinity (IC50, nM) | 23.9 | 3.3 | 14-fold (binding) | [4] |
| Functional Potency (EC50, nM) | 11.2 | 3.5 | 8.3 |
Table 2: Efficacy in Obese Zucker (fa/fa) Rats (21-day oral administration)
| Dose (mg/kg/day) | Body Weight Reduction | Adiposity Reduction | Tachycardia | Reference |
| 0.167 | 6% | 5-6% | Not observed | |
| 0.0547 | 8% | Not specified | Not observed |
Table 3: Efficacy in ob/ob Mice (7-day or 2-week administration)
| Dose (mg/kg/day) | Serum Cholesterol Reduction | Serum Triglyceride Reduction | Serum/Hepatic Free Fatty Acid Reduction | Glucose Tolerance/Insulin Sensitivity | Tachycardia | Reference |
| 0.5 (7 days) | 35% | 35% | 18-20% | Not specified | Not observed | |
| 0.0547 - 0.328 (2 weeks) | Not specified | Not specified | Not specified | Dose-dependent improvement | Not observed |
Table 4: Efficacy in Cholesterol-Fed Rats
| Parameter | Selectivity vs. Tachycardia | Reference |
| Metabolic Rate (MVO2) Increase | 10-fold | |
| Cholesterol Lowering | 27-fold |
Table 5: Efficacy in Cynomolgus Monkeys (1-week treatment)
| Effect | Tachycardia | Reference |
| Significant Cholesterol Reduction | No effect on heart rate | |
| Significant Lp(a) Reduction | No effect on heart rate | |
| Significant Body Weight Reduction | No effect on heart rate |
Table 6: Tissue Distribution in Rats
| Tissue | Tissue/Plasma Ratio | Reference |
| Heart | 0.7 | |
| Liver | 5.6 | |
| Adipose Tissue | 0.3 | |
| Skeletal Muscle | 0.4 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Binding and Functional Assays
-
Receptor Binding Assays: Competitive binding assays were performed using purified human TRα1 and TRβ1 ligand-binding domains. The assays measured the displacement of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) by increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding (IC50) was determined.
-
Cell-Based Functional Assays: Transcriptional activation assays were conducted in cells co-transfected with expression vectors for either hTRα1 or hTRβ1, along with a reporter gene construct containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase). Cells were treated with varying concentrations of this compound, and the resulting reporter gene activity was measured. The effective concentration that produces 50% of the maximal response (EC50) was calculated.
Animal Models and In Vivo Efficacy Studies
-
Animal Models:
-
Obese Zucker (fa/fa) Rats: A genetic model of obesity and insulin resistance.
-
ob/ob Mice: A genetic model of obesity and type 2 diabetes due to a mutation in the leptin gene.
-
Cholesterol-Fed Rats: A diet-induced model of hypercholesterolemia.
-
Cynomolgus Monkeys: A non-human primate model used to assess efficacy and cardiovascular safety.
-
-
Drug Administration: this compound was administered orally (p.o.) to rats and mice. The route of administration in monkeys was not specified in the reviewed abstracts.
-
Efficacy Endpoints:
-
Body Weight and Adiposity: Measured using standard scales and Dual-Energy X-ray Absorptiometry (DEXA).
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, and free fatty acids were determined using standard enzymatic assays.
-
Glucose Metabolism: Glucose tolerance and insulin sensitivity were assessed through standard tests like the oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).
-
Metabolic Rate: Measured as oxygen consumption (MVO2).
-
Cardiovascular Safety: Heart rate was monitored to assess for tachycardia.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on its selective activation of the TRβ signaling pathway. The following diagrams illustrate the proposed signaling cascade and a typical experimental workflow for evaluating TRβ agonists.
Caption: Proposed signaling pathway of this compound via selective TRβ activation in hepatocytes.
Caption: A typical preclinical evaluation workflow for a selective TRβ agonist like this compound.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective TRβ agonist with a promising therapeutic window for the treatment of metabolic diseases. Its ability to induce weight loss, lower atherogenic lipids, and improve glucose homeostasis without inducing tachycardia in multiple animal models, including non-human primates, highlights its potential for a favorable clinical profile. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other selective TRβ agonists. Further investigation into its long-term safety and efficacy is warranted to pave the way for potential clinical applications.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the thyroid hormone receptor beta-subtype agonist this compound: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Thyroid Hormone Receptor Selectivity
An In-Depth Technical Guide to the TRβ Selectivity of KB-141
This guide provides a detailed examination of the thyroid hormone receptor beta (TRβ) selectivity of the synthetic thyromimetic compound this compound. It is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of selective nuclear receptor agonists. The document outlines the quantitative measures of selectivity, the experimental protocols used for its determination, and the underlying signaling pathways that differentiate TRβ-mediated therapeutic effects from TRα-mediated side effects.
Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are mediated by two main thyroid hormone receptor (TR) isoforms, TRα and TRβ, which are encoded by separate genes and exhibit differential tissue distribution.[1][2] TRα is predominantly expressed in the heart and skeletal muscle, where it regulates cardiac function and muscle metabolism.[2] In contrast, TRβ is the major isoform in the liver and is primarily responsible for regulating cholesterol and triglyceride metabolism.[2][3]
The therapeutic use of natural thyroid hormones is limited by their non-selective activation of both TR isoforms, leading to a narrow therapeutic window. While TRβ activation leads to beneficial effects like reduced cholesterol and body weight, concurrent TRα activation can cause dangerous side effects such as tachycardia (increased heart rate). This has driven the development of TRβ-selective agonists, or thyromimetics, like this compound, which aim to harness the metabolic benefits of TR activation while minimizing cardiovascular risks.
Quantitative Selectivity Profile of this compound
This compound is a potent agonist that demonstrates a significant preference for binding to and activating TRβ over TRα. This selectivity is the foundation of its improved therapeutic profile compared to non-selective thyroid hormones like T3. The degree of selectivity is quantified through in vitro binding and functional assays, which measure the compound's affinity and potency for each receptor isoform.
Several studies have quantified the selectivity of this compound, with results consistently showing a higher affinity for TRβ. The selectivity ratio is typically calculated by dividing the affinity or potency value for TRα by the corresponding value for TRβ (e.g., Ki TRα / Ki TRβ).
| Parameter | TRα Value (nM) | TRβ Value (nM) | Selectivity Ratio (TRα/TRβ) | Reference |
| Binding Affinity (Ki) | 7.18 ± 0.48 | 0.37 ± 0.03 | 19.4 | |
| Binding Affinity (IC50) | 23.9 | 3.3 | 7.2 | |
| General Affinity | - | - | ~10-fold higher for TRβ | |
| General Affinity | - | - | 14-fold greater for TRβ |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate stronger binding.
The structural basis for this selectivity lies in a single amino acid difference within the ligand-binding pocket of the two receptors: an asparagine residue (Asn331) in TRβ is replaced by a serine (Ser277) in TRα. This subtle difference allows for more favorable interactions between this compound and the TRβ receptor.
Experimental Protocols
The quantitative data presented above are derived from established in vitro assays designed to measure ligand-receptor interactions and subsequent functional responses.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound (this compound) for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand (e.g., [125I]T3) from the ligand-binding domains of human TRα1 and TRβ1.
Methodology:
-
Receptor Preparation: Recombinant human TRα1 and TRβ1 ligand-binding domains are expressed and purified.
-
Assay Setup: A constant concentration of the purified receptor and a radiolabeled ligand (e.g., [125I]T3) are incubated in a suitable buffer system.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the mixture. The test compound competes with the radioligand for binding to the receptor.
-
Incubation and Separation: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically using filtration methods.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound required to displace 50% of the radiolabeled ligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Transactivation Assay
This functional assay measures the ability of a compound to activate the receptor and induce the transcription of a reporter gene.
Objective: To determine the potency (EC50) of this compound in activating TRα- and TRβ-mediated gene transcription.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293) is cultured. These cells typically have low endogenous levels of nuclear receptors.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length coding sequence for either human TRα1 or TRβ1.
-
A reporter vector containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
-
Compound Treatment: After transfection, the cells are treated with increasing concentrations of the test compound (this compound).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and accumulation of the reporter protein.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is plotted against the logarithm of the compound concentration. A dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Visualizing Pathways and Workflows
Thyroid Hormone Receptor Signaling Pathway
The diagram below illustrates the genomic signaling pathway of thyroid hormone receptors. It highlights how TRα and TRβ, upon activation, regulate different sets of genes, leading to distinct physiological outcomes. A TRβ-selective agonist like this compound preferentially activates the pathway on the right.
Caption: Thyroid Hormone Receptor Signaling Pathway.
Experimental Workflow for Determining Receptor Selectivity
The following flowchart outlines the typical experimental process for assessing the receptor selectivity of a compound like this compound.
Caption: Experimental Workflow for Receptor Selectivity.
Conclusion
This compound is a well-characterized thyromimetic that exhibits significant selectivity for the thyroid hormone receptor β isoform. This selectivity, quantified through rigorous in vitro binding and functional assays, is rooted in specific structural differences between the TRα and TRβ ligand-binding domains. By preferentially activating TRβ, this compound can induce therapeutically desirable metabolic effects, such as lowering cholesterol and body weight, while avoiding the adverse cardiovascular effects mediated by TRα. The principles and methodologies described in this guide are fundamental to the ongoing development of safer and more effective treatments for metabolic diseases.
References
- 1. Gaining ligand selectivity in thyroid hormone receptors via entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Selective Thyroid Hormone Receptor-Beta Agonists in Non-Alcoholic Steatohepatitis (NASH): A Technical Overview
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. With no approved pharmacological treatments available for many years, the recent approval of Resmetirom has highlighted the therapeutic promise of selectively targeting the thyroid hormone receptor-beta (THR-β). This technical guide provides an in-depth analysis of the potential of THR-β agonists for the treatment of NASH, with a focus on the available preclinical and clinical data for key molecules in this class. While the primary focus is on the broader class of THR-β agonists due to the wealth of public data, this document also includes available information on KB-141, a potent and selective THR-β agonist.
Introduction: The Unmet Need in NASH and the Role of Thyroid Hormone Receptors
NASH represents a significant and growing global health burden, driven by the epidemics of obesity and type 2 diabetes. The pathophysiology of NASH is complex, involving metabolic dysregulation, lipotoxicity, inflammation, and fibrogenesis. Thyroid hormones are critical regulators of hepatic lipid and glucose metabolism. Their actions are mediated by two main receptor isoforms: THR-α and THR-β. THR-β is the predominant isoform in the liver, making it an attractive therapeutic target for NASH. Activation of hepatic THR-β is known to increase fatty acid oxidation and cholesterol metabolism. However, non-selective thyroid hormone analogs have been associated with adverse effects in the heart and other tissues where THR-α is more prevalent. This has led to the development of liver-directed, THR-β selective agonists designed to maximize therapeutic benefits in the liver while minimizing systemic side effects.
This compound and the Class of Selective THR-β Agonists
Selective THR-β agonists are a class of drugs that preferentially bind to and activate the thyroid hormone receptor-beta. This targeted action aims to harness the metabolic benefits of thyroid hormone signaling in the liver without the adverse effects associated with non-selective activation.
This compound: A Potent and Selective THR-β Agonist
This compound is a potent and selective THR-β agonist. In vitro studies have demonstrated its high affinity for the THR-β isoform over the THR-α isoform. Specifically, the IC50 values for binding affinities, determined by the displacement of T3, are 23.9 nM for hTRα1 and 3.3 nM for hTRβ1, indicating significant selectivity for THR-β[1]. Preclinical research has suggested that this compound possesses anti-obesity, anti-diabetic, and lipid-lowering properties, positioning it as a potential anti-cholesteremic agent[1]. However, to date, detailed preclinical and clinical data for this compound specifically in the context of NASH are not extensively available in the public domain.
Other Key Selective THR-β Agonists in Clinical Development
To illustrate the therapeutic potential of this drug class, this guide will focus on two of the most clinically advanced selective THR-β agonists:
-
Resmetirom (MGL-3196): Developed by Madrigal Pharmaceuticals, Resmetirom is the first selective THR-β agonist to receive FDA approval for the treatment of NASH with moderate to advanced liver fibrosis.
-
VK2809: Developed by Viking Therapeutics, VK2809 is another promising selective THR-β agonist currently in late-stage clinical development for NASH.
Mechanism of Action of Selective THR-β Agonists in NASH
The therapeutic effects of selective THR-β agonists in NASH are multifactorial, stemming from their ability to modulate key pathways in hepatic lipid metabolism and reduce lipotoxicity.
Figure 1: Simplified signaling pathway of selective THR-β agonists in hepatocytes.
Upon entering the hepatocyte, the selective THR-β agonist binds to and activates THR-β, which is predominantly located in the nucleus. This activation leads to the transcription of genes involved in fatty acid oxidation and cholesterol metabolism. A key mechanism involves the increased expression of carnitine palmitoyl-transferase 1 (CPT1), which facilitates the transport of fatty acids into the mitochondria for beta-oxidation. This enhanced mitochondrial activity leads to a reduction in the size and number of lipid droplets within the hepatocyte, thereby alleviating steatosis.
Preclinical and Clinical Efficacy Data
The efficacy of selective THR-β agonists in treating NASH has been demonstrated in both preclinical models and human clinical trials.
Preclinical Evidence
In a rodent model of diet-induced NASH, VK2809 demonstrated potent reductions in plasma and liver lipids. Furthermore, treated rodents showed improvements in liver fibrosis and beneficial changes in the expression of genes associated with lipid metabolism and a suppression of genes linked to fibrogenic signaling[2]. These preclinical findings provided a strong rationale for advancing these compounds into clinical development.
Clinical Trial Data
Clinical trials with Resmetirom and VK2809 have provided robust evidence of their efficacy in patients with biopsy-confirmed NASH.
A primary endpoint in many NASH clinical trials is the reduction in liver fat content, often measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).
| Compound | Trial Phase | Dose | Duration | Mean Relative Reduction in Liver Fat vs. Placebo | Reference |
| Resmetirom (MGL-3196) | Phase 3 (MAESTRO-NASH) | 80 mg | 52 weeks | Statistically significant | [3] |
| 100 mg | 52 weeks | Statistically significant (-16% LDL-C at 24 wks) | [3] | ||
| VK2809 | Phase 2b (VOYAGE) | 10 mg (every other day) | 12 weeks | -51.7% | |
| 5 mg (every other day) | 12 weeks | -36.8% | |||
| 2.5 mg (once daily) | 12 weeks | -45.3% |
The ultimate goal of NASH treatment is the resolution of steatohepatitis and the reversal or prevention of fibrosis progression.
| Compound | Trial Phase | Dose | Duration | NASH Resolution with No Worsening of Fibrosis (Drug vs. Placebo) | Fibrosis Improvement by ≥1 Stage with No Worsening of NASH (Drug vs. Placebo) | Reference |
| Resmetirom (MGL-3196) | Phase 3 (MAESTRO-NASH) | 80 mg | 52 weeks | 26% vs. 10% | 24% vs. 14% | |
| 100 mg | 52 weeks | 30% vs. 10% | 26% vs. 14% | |||
| VK2809 | Phase 2b (VOYAGE) | Various | 52 weeks | 63-75% vs. 29% | 44-57% vs. 34% |
Experimental Protocols
The evaluation of selective THR-β agonists for NASH involves a range of preclinical and clinical experimental protocols.
Preclinical Animal Models
Diet-induced rodent models are commonly used to mimic the metabolic and histological features of human NASH. A typical protocol involves feeding mice or rats a high-fat, high-sugar, and/or cholesterol-rich diet for an extended period to induce obesity, insulin resistance, steatosis, inflammation, and fibrosis. The test compound is then administered orally, and efficacy is assessed through histological analysis of liver tissue (scoring for steatosis, inflammation, and fibrosis), measurement of liver and plasma lipids, and gene expression analysis.
Figure 2: Generalized workflow for a preclinical NASH animal study.
Clinical Trial Design
Human clinical trials for NASH are typically randomized, double-blind, placebo-controlled studies involving patients with biopsy-confirmed NASH and a certain stage of liver fibrosis.
References
Foundational Research on KB-141's Impact on Cholesterol: A Technical Guide
This technical guide provides an in-depth overview of the foundational preclinical research on KB-141, a selective thyroid hormone receptor-beta (TRβ) agonist, and its effects on cholesterol metabolism. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanism of action, experimental validation, and quantitative impact on key metabolic parameters.
Introduction: The Rationale for Selective TRβ Agonism
Thyroid hormones are potent regulators of metabolism, influencing body weight, energy expenditure, and lipid profiles. However, their therapeutic use is severely limited by significant cardiac side effects, such as tachycardia, which are primarily mediated by the thyroid hormone receptor-alpha (TRα). The discovery that cholesterol-lowering effects are predominantly mediated by the TRβ isoform, which is highly expressed in the liver, spurred the development of TRβ-selective agonists.[1] this compound (3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid) emerged as a promising candidate from this research, designed to preferentially activate TRβ and thereby lower cholesterol with minimal impact on heart rate.[2][3] This selectivity offers a potential therapeutic window for treating hypercholesterolemia and other features of metabolic syndrome.[4]
Mechanism of Action: Selective TRβ Activation
This compound exerts its lipid-lowering effects by mimicking the action of the natural thyroid hormone, T3, at the TRβ. This selective activation in the liver initiates a cascade of events that enhance cholesterol clearance from the bloodstream. While the precise downstream signaling pathways are complex, the primary mechanism involves the upregulation of genes responsible for cholesterol uptake and metabolism. A key target is the low-density lipoprotein (LDL) receptor gene. Increased expression of LDL receptors on the surface of hepatocytes leads to greater clearance of LDL cholesterol from circulation. Furthermore, TRβ activation is believed to stimulate reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion in the bile.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from foundational preclinical studies on this compound. These studies demonstrate its efficacy in various animal models of obesity and hypercholesterolemia.
Table 1: Effects of this compound in Obese Zucker (fa/fa) Rats
| Parameter | Dosage (mg/kg/day) | Duration | Result (% Change vs. Control) | Tachycardia Observed | Reference |
| Body Weight | 0.0547 | 21 days | -8% | No | [4] |
| Body Weight | 0.167 | 21 days | -6% | No | |
| Adiposity | 0.167 | 21 days | -5% to -6% | No |
Table 2: Effects of this compound in ob/ob Mice
| Parameter | Dosage (mg/kg/day) | Duration | Result (% Change vs. Control) | Tachycardia Observed | Reference |
| Serum Cholesterol | 0.5 | 7 days | -35% | No | |
| Serum Triacylglycerols | 0.5 | 7 days | -35% | No | |
| Serum Free Fatty Acids | 0.5 | 7 days | -18% to -20% | No | |
| Hepatic Free Fatty Acids | 0.5 | 7 days | -18% to -20% | No |
Table 3: Effects of this compound in Cholesterol-Fed Rats
| Parameter | Selectivity vs. Tachycardia | Description | Reference |
| Metabolic Rate (MVO2) | 10-fold | Increased metabolic rate with 10-fold selectivity over heart rate increase. | |
| Cholesterol Lowering | 27-fold | Lowered cholesterol with 27-fold selectivity over heart rate increase. |
Table 4: Effects of this compound in Primates
| Parameter | Duration | Result | Tachycardia Observed | Reference |
| Cholesterol | 1 week | Significant reduction | No | |
| Lipoprotein(a) | 1 week | Significant reduction | No | |
| Body Weight | 1 week | Significant reduction | No |
Experimental Protocols
The foundational studies of this compound utilized established rodent models of metabolic disease and hypercholesterolemia. The general experimental workflow is outlined below, followed by specific protocol details.
a) Animal Models:
-
Obese Zucker (fa/fa) Rats: A genetic model of obesity and hyperlipidemia characterized by a mutation in the leptin receptor. Used to assess effects on body weight and adiposity.
-
ob/ob Mice: A genetic model of obesity and type 2 diabetes resulting from a mutation in the leptin gene. Used to evaluate effects on serum lipids and glucose metabolism.
-
Cholesterol-Fed Rats: Standard laboratory rats fed a high-cholesterol diet to induce hypercholesterolemia. This model is used to specifically assess cholesterol-lowering efficacy.
-
Primates (Species not specified): Used to confirm the lipid-lowering and weight-reducing effects in a model more closely related to humans.
b) Drug Administration:
-
Route: Oral (p.o.) administration was the standard route, reflecting the intended clinical application.
-
Vehicle: The specific vehicle for this compound was not detailed in the abstracts, but typically a suspension or solution in a carrier like carboxymethylcellulose is used.
-
Dosage and Duration:
-
In obese Zucker rats, doses ranged from 0.00547 to 0.547 mg/kg/day for 21 days.
-
In ob/ob mice, a dose of 0.5 mg/kg/day was administered for 7 days for lipid profiling. For glucose tolerance tests, doses of 0.0547 or 0.328 mg/kg/day were used over 2 weeks.
-
c) Key Methodologies and Measurements:
-
Body Composition: Adiposity was measured using Dual-Energy X-ray Absorptiometry (DEXA).
-
Lipid Profiling: Serum levels of total cholesterol, triacylglycerols (triglycerides), and free fatty acids were determined using standard biochemical assays from blood samples collected at the end of the treatment period.
-
Cardiovascular Safety: Heart rate was monitored to assess for tachycardia, a key side effect to be avoided. The absence of an increase in heart rate was a critical finding in these studies.
-
Glucose Metabolism: Glucose tolerance and insulin sensitivity were assessed in ob/ob mice to determine anti-diabetic potential.
Conclusion and Future Directions
The foundational research on this compound consistently demonstrates its ability to lower cholesterol and triglycerides and reduce body weight in multiple preclinical models without inducing tachycardia. Its mechanism, rooted in the selective activation of TRβ in the liver, provides a clear rationale for its therapeutic potential in treating hypercholesterolemia and metabolic syndrome. While this compound itself did not proceed to late-stage clinical trials, the principles established by its development—namely the therapeutic viability of liver-selective TRβ agonism—have paved the way for next-generation compounds and prodrug strategies aimed at further improving the therapeutic index by enhancing liver targeting. This body of work remains a cornerstone in the field, illustrating a successful target-based approach to separating desired metabolic benefits from undesirable cardiovascular side effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of the thyroid hormone receptor beta-subtype agonist this compound: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thyromimetic Potential of KB-141: An In-depth Analysis of Preclinical Exploratory Studies on Weight Loss
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
KB-141, a potent and selective thyroid hormone receptor beta (TRβ) agonist, has emerged as a promising therapeutic candidate for metabolic disorders, particularly obesity. By selectively activating TRβ, which is predominantly expressed in the liver, this compound aims to harness the metabolic benefits of thyroid hormone action while minimizing the cardiac side effects associated with TRα activation. This technical guide provides a comprehensive overview of the core preclinical exploratory studies on this compound and its impact on weight loss. It includes a detailed summary of quantitative data, a compilation of experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel anti-obesity therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on body weight, adiposity, and related metabolic parameters in various animal models.
Table 1: Effect of this compound on Body Weight and Adiposity in Obese Zucker (fa/fa) Rats
| Dosage (mg/kg/day) | Treatment Duration | Mean Body Weight Reduction (%) | Adiposity Reduction (%) | Tachycardia Observed |
| 0.0547 | 21 days | 8% | Not specified | No |
| 0.167 | 21 days | 6% | 5-6% | No |
Data synthesized from studies on obese Zucker rats, a genetic model of obesity and insulin resistance.[1]
Table 2: Metabolic Effects of this compound in ob/ob Mice
| Dosage (mg/kg/day) | Treatment Duration | Serum Cholesterol Reduction (%) | Serum Triglycerides Reduction (%) | Serum & Hepatic Free Fatty Acids Reduction (%) | Tachycardia Observed |
| 0.5 | 7 days | 35% | 35% | 18-20% | No |
| 0.0547 | 14 days | Not specified | Not specified | Not specified | No |
| 0.328 | 14 days | Not specified | Not specified | Not specified | No |
Data from studies in ob/ob mice, a genetic model of obesity due to leptin deficiency. These studies also reported dose-dependent improvements in glucose tolerance and insulin sensitivity.[1]
Table 3: Effects of this compound in Primates (Cynomolgus Monkeys)
| Treatment Duration | Body Weight Reduction | Cholesterol Reduction | Lp(a) Reduction | Heart Rate Effect |
| 1 week | Significant | Significant | Significant | No effect |
This study highlights the potential translatability of this compound's effects to primates without the adverse cardiac effects.[2][3][4]
Experimental Protocols
This section details the synthesized methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Obese Zucker (fa/fa) Rats: A well-established genetic model of obesity, hyperlipidemia, and insulin resistance, characterized by a mutation in the leptin receptor gene. These rats are hyperphagic and develop obesity early in life.
-
ob/ob Mice: A genetic model of obesity resulting from a mutation in the leptin gene, leading to a deficiency in this key satiety hormone. These mice exhibit hyperphagia, obesity, hyperglycemia, and insulin resistance.
-
Cynomolgus Monkeys: A non-human primate model used to assess the efficacy and cardiovascular safety of drug candidates in a species more closely related to humans.
Drug Administration
-
Preparation and Vehicle: While the exact vehicle for this compound is not consistently detailed across all public-facing studies, compounds of this nature are typically formulated in a vehicle appropriate for the route of administration, such as a solution or suspension in sterile water, saline, or a vehicle containing a small percentage of a solubilizing agent like DMSO, and then diluted in a carrier like polyethylene glycol (PEG) or carboxymethylcellulose (CMC) for oral administration.
-
Route of Administration: In the cited studies, this compound was administered orally (p.o.) to rats and mice. The route of administration for primates was not explicitly specified in the abstracts but is often oral or via injection for preclinical studies.
-
Dosage and Frequency: Dosages ranged from 0.00547 to 0.547 mg/kg/day in rats and 0.0547 to 0.5 mg/kg/day in mice, administered once daily.
Key Experimental Procedures
-
Body Weight and Food Intake: Body weight of the animals was measured daily or at regular intervals throughout the study period. Food intake was also monitored to assess whether weight loss was associated with reduced caloric consumption.
-
Body Composition Analysis (DEXA): Dual-energy X-ray absorptiometry (DEXA) was used to determine body composition, specifically fat mass and lean mass.
-
Protocol: Animals are anesthetized (e.g., with isoflurane) and placed on the DEXA scanner bed in a prone position. A scout scan is performed to define the region of interest, typically the whole body excluding the head. The scan provides data on bone mineral density, bone mineral content, fat mass, and lean mass.
-
-
Metabolic Rate Measurement (Indirect Calorimetry): To assess the effect of this compound on energy expenditure, indirect calorimetry is employed. This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Protocol: Animals are individually housed in metabolic chambers with controlled temperature and light-dark cycles. The system is calibrated using standard gas mixtures. Air is passed through the chamber at a known flow rate, and the concentrations of O2 and CO2 in the outflowing air are compared to the inflowing air. Measurements are typically recorded over a 24-hour period to assess diurnal variations in metabolic rate.
-
-
Glucose Tolerance Test (GTT): To evaluate the effect of this compound on glucose metabolism, a GTT is performed.
-
Protocol: Following a fasting period (typically 6-8 hours for mice), a baseline blood glucose level is measured from the tail vein. A bolus of glucose (e.g., 2 g/kg body weight) is then administered via intraperitoneal (i.p.) injection or oral gavage. Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Insulin Sensitivity Assessment: Insulin tolerance tests (ITTs) or hyperinsulinemic-euglycemic clamps can be used to assess insulin sensitivity. In the cited studies, improvements in insulin sensitivity were noted, likely inferred from the GTT results and fasting insulin levels.
-
Cardiovascular Safety: Heart rate was monitored to assess for tachycardia, a common side effect of non-selective thyroid hormone receptor agonists. This is a critical safety endpoint for TRβ-selective compounds.
-
Blood Chemistry: At the end of the study, blood samples are collected to measure plasma levels of cholesterol, triglycerides, free fatty acids, and other relevant biomarkers.
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound exerts its effects primarily through the activation of the thyroid hormone receptor beta (TRβ). The diagrams below illustrate the key signaling pathways involved in the metabolic effects of this compound.
References
- 1. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 2. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
KB-141: A Selective Thyroid Hormone Receptor-β Agonist and its Impact on Insulin Sensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KB-141, a potent and selective thyroid hormone receptor-beta (TRβ) agonist, has demonstrated significant anti-diabetic, anti-obesity, and lipid-lowering effects in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on insulin sensitivity, with a focus on the underlying mechanisms of action, experimental data from key preclinical studies, and detailed protocols for relevant assays. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders.
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by an impaired response of target tissues to insulin. Thyroid hormones are known to play a crucial role in regulating metabolism; however, their therapeutic use is limited by adverse effects on the heart, bone, and muscle, which are primarily mediated by the thyroid hormone receptor-alpha (TRα). The development of selective TRβ agonists, such as this compound, offers a promising therapeutic strategy to harness the beneficial metabolic effects of thyroid hormone action while minimizing undesirable side effects. This compound has shown a higher binding affinity for TRβ1 (IC50 = 3.3 nM) compared to TRα1 (IC50 = 23.9 nM), highlighting its selectivity. Preclinical evidence strongly suggests that this compound improves glucose tolerance and insulin sensitivity, making it a compelling candidate for further investigation in the context of metabolic diseases.[1][2][3]
Mechanism of Action: How this compound Influences Insulin Sensitivity
The primary mechanism by which this compound is thought to improve insulin sensitivity is through the selective activation of TRβ, which is highly expressed in the liver. This activation initiates a cascade of events that positively impact glucose and lipid metabolism.
One of the key molecular mechanisms involves the repression of sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a major transcription factor that promotes lipogenesis, and its overexpression is associated with hepatic steatosis and insulin resistance. By downregulating SREBP-1c, this compound can reduce hepatic triglyceride accumulation, which in turn can lead to improved hepatic insulin sensitivity.
Furthermore, the activation of TRβ by this compound may influence the insulin signaling pathway. While the precise downstream effectors of this compound in the context of insulin signaling are still under investigation, it is hypothesized that TRβ activation could lead to enhanced insulin receptor substrate (IRS) phosphorylation and subsequent activation of the PI3K/Akt signaling cascade. This pathway is central to many of insulin's metabolic actions, including the translocation of GLUT4 to the cell surface to facilitate glucose uptake.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on insulin sensitivity.
Preclinical Data: Evidence of Improved Insulin Sensitivity
A key study investigating the effects of this compound was conducted in genetically obese and insulin-resistant ob/ob mice. This study provides the most direct evidence of this compound's beneficial effects on glucose homeostasis.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Treatment of ob/ob mice with this compound over a two-week period resulted in a dose-dependent improvement in glucose tolerance.[1] This indicates that this compound enhances the ability of these animals to clear a glucose load from the bloodstream.
Table 1: Summary of Oral Glucose Tolerance Test (OGTT) Data in ob/ob Mice Treated with this compound (Note: Specific blood glucose and insulin values from the original study are not publicly available and are represented here as qualitative findings.)
| Treatment Group | Dosage (mg/kg/day) | Duration | Fasting Blood Glucose | Glucose Excursion (AUC) | Fasting Insulin | Insulin Response to Glucose |
| Vehicle Control | - | 2 weeks | Elevated | Significantly Increased | Elevated | Blunted |
| This compound | 0.0547 | 2 weeks | Lowered | Reduced | Lowered | Improved |
| This compound | 0.328 | 2 weeks | Lowered | Significantly Reduced | Lowered | Significantly Improved |
Hyperinsulinemic-Euglycemic Clamp
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on insulin sensitivity. These protocols are based on standard procedures used in metabolic research.
Animal Model: ob/ob Mice
-
Strain: C57BL/6J-Lepob/J (ob/ob)
-
Age: Typically 8-10 weeks at the start of the study.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified for fasting.
-
Acclimation: Animals are acclimated for at least one week prior to the commencement of any experimental procedures.
Oral Glucose Tolerance Test (OGTT) Protocol
This test assesses the ability of the animal to clear a glucose load from the circulation.
-
Fasting: Mice are fasted overnight (typically for 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0 min) for the measurement of blood glucose and plasma insulin.
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated by centrifugation and stored at -80°C for subsequent insulin analysis by ELISA.
-
Data Representation: Data are typically plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the glucose excursion.
Experimental Workflow: Oral Glucose Tolerance Test
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Hyperinsulinemic-Euglycemic Clamp Protocol
This procedure provides a quantitative measure of whole-body insulin sensitivity.
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling) several days prior to the clamp study to allow for recovery.
-
Fasting: Mice are fasted for 5-6 hours before the clamp.
-
Basal Period: A primed-continuous infusion of [3-3H]glucose is administered to determine basal glucose turnover.
-
Clamp Period: A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state.
-
Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of 20% glucose is adjusted to maintain euglycemia (normal blood glucose levels).
-
Steady State: Once a steady state of glucose infusion is achieved (typically after 60-90 minutes), the glucose infusion rate (GIR) is recorded.
-
Analysis: The GIR is used as a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Conclusion and Future Directions
The selective TRβ agonist this compound has demonstrated promising anti-diabetic effects in preclinical models, most notably by improving glucose tolerance and insulin sensitivity in ob/ob mice. The primary mechanism of action is believed to be through the activation of hepatic TRβ, leading to the repression of SREBP-1c and a subsequent reduction in hepatic steatosis, which is a known contributor to insulin resistance.
Future research should focus on elucidating the precise molecular signaling pathways downstream of TRβ activation by this compound that contribute to improved insulin action. Conducting hyperinsulinemic-euglycemic clamp studies in animal models treated with this compound will be crucial to definitively quantify its effects on whole-body and tissue-specific insulin sensitivity. Furthermore, clinical trials are necessary to translate these promising preclinical findings into therapeutic benefits for patients with type 2 diabetes and other metabolic disorders. The continued investigation of selective TRβ agonists like this compound holds significant potential for the development of novel and effective treatments for insulin resistance and its associated comorbidities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Therapeutic Prospects of Metabolically Active Brown Adipose Tissue in Humans [frontiersin.org]
- 3. Thyroid Hormone Promotes Insulin-induced Glucose Uptake by Enhancing Akt Phosphorylation and VAMP2 Translocation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
KB-141: A Technical Review of a Selective Thyroid Hormone Receptor-Beta Agonist
DISCLAIMER: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available preclinical data. KB-141 is an investigational compound and is not approved for human use.
Introduction
This compound, also known as 3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid, is a synthetic, small-molecule thyromimetic that demonstrates high selectivity as an agonist for the thyroid hormone receptor-beta (TRβ). Thyroid hormone receptors are critical regulators of metabolism, development, and cardiovascular function. They exist as two primary isoforms, TRα and TRβ, which are differentially expressed in various tissues. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.
The therapeutic rationale for developing TRβ-selective agonists like this compound is to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and promoting weight loss, while minimizing the adverse effects associated with excessive TRα activation, particularly tachycardia (increased heart rate).[1][2] this compound has been investigated in preclinical models for its potential to treat metabolic disorders, including obesity, hypercholesterolemia, and diabetes.[3]
Mechanism of Action
This compound exerts its effects by binding to and activating TRβ. Like the endogenous thyroid hormone, triiodothyronine (T3), this compound binding to the ligand-binding domain of TRβ induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[4] In the liver, this leads to the upregulation of genes involved in lipid metabolism and clearance, contributing to its cholesterol-lowering effects.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound from available preclinical studies.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Species | Reference |
| IC₅₀ | hTRα1 | 23.9 nM | Human | --INVALID-LINK-- |
| IC₅₀ | hTRβ1 | 3.3 nM | Human | --INVALID-LINK-- |
| Selectivity (IC₅₀) | TRα / TRβ | ~7.2-fold | Human | Calculated |
| Kᵢ | hTRα | 7.18 ± 0.48 nM | Human | --INVALID-LINK-- |
| Kᵢ | hTRβ | 0.37 ± 0.03 nM | Human | --INVALID-LINK-- |
| Selectivity (Kᵢ) | TRα / TRβ | ~19.4-fold | Human | --INVALID-LINK-- |
Note: IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of this compound required to displace 50% of radiolabeled T3 from the receptor. Kᵢ (inhibition constant) is another measure of binding affinity.
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment Details | Key Findings | Reference |
| Obese Zucker (fa/fa) Rats | 0.00547-0.547 mg/kg/day (p.o.) for 21 days | - Body weight reduction: 6% (at 0.167 mg/kg/day) and 8% (at 0.0547 mg/kg/day) - Adiposity reduction: 5-6% (at 0.167 mg/kg/day) - No tachycardia observed | [Grover et al., 2004][3] |
| ob/ob Mice | 0.5 mg/kg/day for 7 days | - Serum cholesterol reduction: 35% - Serum triacylglycerol reduction: 35% - Serum & hepatic free fatty acid reduction: 18-20% - No tachycardia observed | [Grover et al., 2004] |
| ob/ob Mice | 0.0547 or 0.328 mg/kg/day for 14 days | - Dose-dependent improvement in glucose tolerance and insulin sensitivity - No effect on heart rate | [Grover et al., 2004] |
| Cholesterol-fed Rats | Not specified | - 10-fold selectivity for increasing metabolic rate (MVO₂) vs. tachycardia - 27-fold selectivity for lowering cholesterol vs. tachycardia | [Grover et al., 2005] |
| Primates (Cynomolgus monkeys) | Not specified dose for 1 week | - Significant reduction in cholesterol, Lp(a), and body weight - No effect on heart rate | [Grover et al., 2005] |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Value |
| Cₘₐₓ (Maximum Concentration) | Rat, Monkey | Not Reported in Public Literature |
| Tₘₐₓ (Time to Cₘₐₓ) | Rat, Monkey | Not Reported in Public Literature |
| t₁/₂ (Half-life) | Rat, Monkey | Not Reported in Public Literature |
| Bioavailability | Rat, Monkey | Not Reported in Public Literature |
Experimental Protocols
Detailed experimental protocols for this compound are not fully disclosed in publications. However, the following sections describe standardized, representative methodologies for the key experiments cited.
Competitive Radioligand Binding Assay for TRβ Affinity
This protocol is a generalized method to determine the binding affinity of a test compound like this compound to thyroid hormone receptors.
-
Objective: To determine the IC₅₀ and Kᵢ of this compound for TRα and TRβ.
-
Materials:
-
Human recombinant TRα and TRβ protein (e.g., from in vitro translation or expressed in insect cells).
-
Radiolabeled ligand: [¹²⁵I]T₃.
-
Unlabeled T3 (for determining non-specific binding).
-
Test compound: this compound, serially diluted.
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
Glass fiber filters (e.g., Whatman GF/C) presoaked in polyethyleneimine (PEI).
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]T₃ (typically at or below its Kₑ), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Wells containing [¹²⁵I]T₃ and receptor, but no competing unlabeled ligand.
-
Non-specific Binding (NSB): Wells containing [¹²⁵I]T₃, receptor, and a saturating concentration of unlabeled T3 (e.g., 1 µM) to block all specific binding.
-
-
Reaction Initiation: Add the receptor preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold or cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Efficacy Study in Obese Zucker (fa/fa) Rats
This protocol describes a representative model for evaluating the anti-obesity and lipid-lowering effects of a compound.
-
Objective: To assess the effect of chronic oral administration of this compound on body weight, adiposity, and lipid profiles in a genetic model of obesity and dyslipidemia.
-
Animal Model: Male or female obese Zucker (fa/fa) rats, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperinsulinemia, and hyperlipidemia. Lean littermates (Fa/-) serve as controls.
-
Procedure:
-
Acclimation: House animals in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week.
-
Grouping: Randomly assign obese rats to vehicle control and this compound treatment groups (n=7-10 per group).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer daily via oral gavage for a specified period (e.g., 21 days). The vehicle group receives the vehicle alone.
-
Monitoring: Record body weight and food intake daily or several times per week.
-
Adiposity Measurement: At the end of the study, measure body composition using Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.
-
Sample Collection: At termination, collect blood samples (via cardiac puncture under anesthesia) after a fasting period. Isolate serum or plasma. Harvest tissues such as liver and adipose depots.
-
Biochemical Analysis: Analyze serum samples for total cholesterol, triglycerides, free fatty acids, glucose, and insulin using standard enzymatic assay kits.
-
Data Analysis: Compare the changes in body weight, adiposity, and metabolic parameters between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This protocol is used to evaluate the effect of a compound on glucose metabolism and insulin sensitivity.
-
Objective: To determine if this compound improves the ability to clear a glucose load in a genetic model of obesity and insulin resistance.
-
Animal Model: Male ob/ob mice (leptin-deficient) are used, typically starting at 6-8 weeks of age when the obese and diabetic phenotype is established.
-
Procedure:
-
Pre-treatment: Administer this compound or vehicle to the mice for a specified duration (e.g., 14 days).
-
Fasting: Before the test, fast the mice for 4-6 hours with free access to water.
-
Baseline Measurement (t=0): Obtain a small blood sample from the tail tip. Measure baseline blood glucose using a glucometer. Collect a small volume of blood in a heparinized or EDTA-coated tube for baseline insulin measurement.
-
Glucose Challenge: Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage. Start a timer immediately.
-
Time-course Blood Sampling: Collect blood samples from the tail tip at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Analysis:
-
Measure blood glucose at each time point.
-
Centrifuge the collected blood samples to separate plasma and store at -80°C.
-
Measure plasma insulin concentrations using an ELISA kit.
-
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. Compare the glucose and insulin profiles and the AUC between the this compound and vehicle-treated groups to assess improvements in glucose tolerance.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound in a hepatocyte.
Experimental Workflow
Caption: General preclinical development workflow for a TRβ agonist like this compound.
References
- 1. Development of the thyroid hormone receptor beta-subtype agonist this compound: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor ZTA-261 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis and Purification of KB-141
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of KB-141, a potent and selective thyroid hormone receptor beta (TRβ) agonist. This compound, with the chemical name 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetic acid, has demonstrated potential in preclinical studies for the treatment of obesity, diabetes, and hypercholesterolemia, with minimal cardiac side effects.[1][2] This protocol outlines a plausible multi-step synthesis from commercially available starting materials, followed by a robust purification strategy to obtain high-purity this compound suitable for research and preclinical development. Additionally, this note includes a summary of its biological activity and a diagram of its signaling pathway.
Introduction
Thyroid hormones are critical regulators of metabolism, and their receptors are targets for therapeutic intervention in a variety of metabolic disorders. The thyroid hormone receptor has two major subtypes, alpha (TRα) and beta (TRβ). TRβ is predominantly expressed in the liver and is associated with the beneficial effects of thyroid hormone on lipid metabolism, while TRα is primarily found in the heart and is linked to the undesirable tachycardic effects of thyroid hormones.[1]
This compound is a synthetic thyromimetic agent that exhibits high selectivity for TRβ over TRα.[3] This selectivity profile makes this compound an attractive candidate for development as a therapeutic that can provide the metabolic benefits of thyroid hormone activation while minimizing the risk of cardiac adverse effects.[1] The synthesis of high-purity this compound is essential for accurate and reproducible in vitro and in vivo studies. This protocol provides a detailed methodology for the synthesis and purification of this compound.
Quantitative Data
The biological activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound.
| Parameter | Species/Cell Line | Value | Reference |
| TRβ Binding Affinity (IC50) | Human | 3.3 nM | |
| TRα Binding Affinity (IC50) | Human | 23.9 nM |
No quantitative data for the synthesis and purification of this compound, such as specific reaction yields and purity levels, were found in the public domain. The yields provided in the protocol below are estimates based on similar chemical transformations.
Experimental Protocols
This section details the proposed synthetic route and purification of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 4-hydroxyphenylacetic acid. The first step involves the di-iodination of the aromatic ring, followed by a Williamson ether synthesis to introduce the 4-methoxyphenoxy group.
Step 1: Synthesis of 3,5-diiodo-4-hydroxyphenylacetic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (10 g, 65.7 mmol) in 100 mL of glacial acetic acid.
-
Iodination: To the stirred solution, add sodium iodide (24.6 g, 164.3 mmol) and sodium hypochlorite (13% aqueous solution, 100 mL) dropwise over 30 minutes at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, the mixture is poured into 500 mL of ice-cold water containing 10 g of sodium thiosulfate to quench the excess iodine. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3,5-diiodo-4-hydroxyphenylacetic acid as a solid.
-
Estimated Yield: 80-90%
-
Step 2: Synthesis of 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetic acid (this compound)
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 3,5-diiodo-4-hydroxyphenylacetic acid (from Step 1, ~21 g, 52 mmol), 4-methoxyphenol (7.7 g, 62.4 mmol), and potassium carbonate (14.4 g, 104 mmol) in 150 mL of anhydrous dimethylformamide (DMF).
-
Ether Synthesis: The reaction mixture is heated to 80-90 °C and stirred for 8-12 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into 500 mL of cold water and acidified to pH 2-3 with 1 M HCl. The aqueous layer is extracted three times with 150 mL of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Estimated Yield: 70-80%
-
Purification of this compound
The crude this compound is purified by a combination of column chromatography and recrystallization.
-
Column Chromatography:
-
The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
The silica is loaded onto a silica gel column (230-400 mesh) packed in hexane.
-
The column is eluted with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).
-
Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined, and the solvent is evaporated.
-
-
Recrystallization:
-
The purified product from column chromatography is dissolved in a minimal amount of a hot solvent mixture, such as ethyl acetate and hexane.
-
The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to induce crystallization.
-
The crystals are collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to afford pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via TRβ activation.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and purification of this compound. The described protocol is based on established chemical principles and is expected to yield high-purity material suitable for research purposes. The provided information on the biological activity and signaling pathway of this compound will be valuable for researchers investigating its therapeutic potential. It is important to note that all chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Development of the thyroid hormone receptor beta-subtype agonist this compound: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KB-141 Dosage and Administration in Mice
For Research Use Only
Introduction
KB-141 is a potent and selective thyroid hormone receptor-beta (TRβ) agonist. It has demonstrated significant anti-obesity, anti-diabetic, and lipid-lowering effects in preclinical animal models.[1] Due to its selectivity for the TRβ isoform, which is predominantly expressed in the liver, this compound is being investigated as a therapeutic agent that can provide the metabolic benefits of thyroid hormone action with potentially reduced risk of the cardiac side effects associated with non-selective thyroid hormone receptor activation.[2][3] These application notes provide a comprehensive guide for researchers on the dosage and administration of this compound in mouse models based on available preclinical data.
Data Presentation
Table 1: In Vivo Oral Dosages of this compound in ob/ob Mice
| Dosage (mg/kg/day) | Administration Route | Duration | Mouse Model | Observed Effects | Reference |
| 0.5 | Oral (p.o.) | 7 days | ob/ob | Lowered serum cholesterol (35%), triacylglycerols (35%), and serum/hepatic free fatty acids (18-20%). | Bryzgalova et al., 2008 |
| 0.0547 | Oral (p.o.) | 2 weeks | ob/ob | Dose-dependently improved glucose tolerance and insulin sensitivity. | Bryzgalova et al., 2008 |
| 0.328 | Oral (p.o.) | 2 weeks | ob/ob | Dose-dependently improved glucose tolerance and insulin sensitivity. | Bryzgalova et al., 2008 |
Note: The referenced study did not report tachycardia at these dosages.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route | Dose |
| Cmax | Data Not Available | - | - |
| Tmax | Data Not Available | - | - |
| Half-life (t½) | Data Not Available | - | - |
| Bioavailability | Data Not Available | - | - |
Currently, there is no publicly available pharmacokinetic data for this compound in mice. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol provides a general guideline for the preparation of this compound for oral gavage. The exact vehicle used in the key preclinical studies has not been published. Therefore, a common and generally inert vehicle is recommended. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for an in vivo study.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glassware (e.g., beaker, graduated cylinder)
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, dosage, and treatment duration.
-
Prepare the 0.5% CMC vehicle by slowly adding the CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the prepared 0.5% CMC vehicle while stirring.
-
Continue to stir the suspension until a homogenous mixture is achieved. Gentle heating may be applied if necessary to aid dissolution, but the thermal stability of this compound should be considered.
-
Store the prepared dosing solution in a properly labeled, light-protected container. Based on general best practices for similar compounds, it is recommended to store the solution at 2-8°C and use it within a short period. A stability study for the specific formulation is recommended.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the ball tip of the needle, then gently advance the needle into the esophagus to the predetermined depth. Do not force the needle. If resistance is met, withdraw and restart.
-
Slowly administer the this compound solution from the syringe.
-
Once the full dose is administered, gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound, as a selective TRβ agonist, primarily exerts its effects through the genomic pathway of thyroid hormone signaling in hepatocytes.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of metabolic disease.
References
- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of thyroid receptor β in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into regulation of lipid metabolism by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of KB-141 in Diet-Induced Obesity Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-141 is a potent and selective agonist for the thyroid hormone receptor beta (TRβ).[1][2] Thyroid hormone receptors are critical regulators of metabolism, and the TRβ isoform is predominantly expressed in the liver, playing a key role in lipid metabolism and cholesterol homeostasis.[3] The selectivity of this compound for TRβ over TRα is a key feature, as TRα activation is associated with undesirable cardiac side effects.[2][3] This selectivity makes this compound a promising therapeutic candidate for metabolic disorders such as obesity, hypercholesterolemia, and type 2 diabetes, with a potentially favorable safety profile.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of diet-induced obesity, summarizing key findings and providing detailed experimental protocols to guide researchers in this field.
Data Presentation: Efficacy of this compound in Obese Animal Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in obese Zucker rats and ob/ob mice.
Table 1: Effects of this compound on Body Weight and Adiposity in Obese Zucker (fa/fa) Rats
| Dosage (mg/kg/day) | Treatment Duration | Change in Body Weight | Change in Adiposity (DEXA) | Cardiac Effects |
| 0.0547 | 21 days | ↓ 8% | Not specified | No tachycardia |
| 0.167 | 21 days | ↓ 6% | ↓ 5-6% | No tachycardia |
| 0.547 | 21 days | Not specified | Not specified | Not specified |
Table 2: Effects of this compound on Metabolic Parameters in ob/ob Mice
| Dosage (mg/kg/day) | Treatment Duration | Change in Serum Cholesterol | Change in Serum Triglycerides | Change in Serum/Hepatic Free Fatty Acids | Improvement in Glucose Tolerance & Insulin Sensitivity | Cardiac Effects |
| 0.5 | 7 days | ↓ 35% | ↓ 35% | ↓ 18-20% | Not specified | No tachycardia |
| 0.0547 | 14 days | Not specified | Not specified | Not specified | Dose-dependent improvement | No effect on heart rate |
| 0.328 | 14 days | Not specified | Not specified | Not specified | Dose-dependent improvement | No effect on heart rate |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in diet-induced obesity animal models.
Animal Models and Diet-Induced Obesity
-
Animal Models:
-
Obese Zucker (fa/fa) Rats: A genetic model of obesity characterized by a mutation in the leptin receptor gene, leading to hyperphagia and early-onset obesity.
-
ob/ob Mice: A genetic model with a mutation in the leptin gene, resulting in a lack of functional leptin, leading to hyperphagia, obesity, and insulin resistance.
-
Diet-Induced Obesity (DIO) Models: C57BL/6 mice or Sprague-Dawley rats are commonly used strains that readily develop obesity when fed a high-fat diet.
-
-
Induction of Obesity (for DIO models):
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (HFD) with 45-60% of calories derived from fat is typically used to induce obesity. The control group should be fed a matched low-fat diet (LFD) with about 10% of calories from fat. It is crucial to use purified diets with well-defined ingredients rather than standard chow to minimize variability.
-
Duration: The duration of the HFD feeding to induce obesity can vary but is typically several weeks to months, until a significant difference in body weight and adiposity is observed compared to the LFD-fed control group.
-
Preparation and Administration of this compound
-
Formulation: The method of formulation for this compound was not detailed in the provided search results. For oral administration, it would typically be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration Route: Oral gavage is the standard method for precise oral dosing in rodents.
-
Protocol for Oral Gavage:
-
Animal Restraint: Gently but firmly restrain the mouse or rat to immobilize the head and body.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of an appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Procedure: Gently insert the needle into the esophagus and deliver the this compound suspension directly into the stomach. The volume administered should not exceed 10 ml/kg body weight.
-
Frequency: Dosing is typically performed once daily.
-
Measurement of Metabolic Parameters
-
Body Weight and Food Intake:
-
Monitor and record the body weight of each animal daily or several times a week.
-
Measure food intake per cage and calculate the average intake per animal.
-
-
Body Composition Analysis (DEXA):
-
Principle: Dual-energy X-ray absorptiometry (DEXA) is a non-invasive technique to measure fat mass, lean mass, and bone mineral density.
-
Protocol:
-
Anesthetize the animal (e.g., with isoflurane).
-
Position the animal on the DEXA scanner platform in a prone position.
-
Perform the scan according to the manufacturer's instructions for the specific DEXA instrument.
-
Analyze the scan data to determine the percentage of fat mass and lean mass.
-
-
-
Serum Lipid Profile Analysis:
-
Sample Collection: Collect blood samples from the animals, typically after a fasting period (e.g., 4-6 hours), via methods such as tail vein or cardiac puncture at the end of the study.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Use commercially available enzymatic colorimetric assay kits to measure the concentrations of:
-
Total Cholesterol
-
Triglycerides
-
Free Fatty Acids
-
-
Visualizations
Signaling Pathway of this compound (TRβ Agonist)
Caption: Simplified signaling pathway of the TRβ agonist this compound.
Experimental Workflow for a this compound Study
Caption: A typical experimental workflow for evaluating this compound.
Logical Relationship: this compound Action and Metabolic Outcomes
Caption: Logical flow from this compound administration to metabolic benefits.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Chow diet in mouse aging studies: nothing regular about it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KB-141 Treatment in ob/ob Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the thyroid hormone receptor-beta (TR-β) selective agonist, KB-141, in leptin-deficient ob/ob mice, a model for obesity and type 2 diabetes. The protocols outlined below are based on established methodologies and published findings.
Introduction
This compound is a selective agonist for the thyroid hormone receptor-beta (TR-β), which is predominantly expressed in the liver. This selectivity aims to harness the metabolic benefits of thyroid hormone activation, such as lowering cholesterol and improving insulin sensitivity, while minimizing the cardiac side effects associated with non-selective thyroid hormone receptor activation.[1][2] Studies in ob/ob mice have demonstrated that this compound can elicit anti-obesity, lipid-lowering, and anti-diabetic effects without causing tachycardia.[1]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in ob/ob mice.
Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice
| Parameter | Treatment Group | Dosage | Duration | % Change from Control | Reference |
| Serum Cholesterol | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 35% | [1] |
| Serum Triacylglycerols | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 35% | [1] |
| Serum Free Fatty Acids | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 18-20% | |
| Hepatic Free Fatty Acids | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 18-20% | |
| Glucose Tolerance | ob/ob Mice | 0.0547 mg/kg/day | 2 weeks | Improved (dose-dependent) | |
| Glucose Tolerance | ob/ob Mice | 0.328 mg/kg/day | 2 weeks | Improved (dose-dependent) | |
| Insulin Sensitivity | ob/ob Mice | 0.0547 mg/kg/day | 2 weeks | Improved (dose-dependent) | |
| Insulin Sensitivity | ob/ob Mice | 0.328 mg/kg/day | 2 weeks | Improved (dose-dependent) | |
| Body Weight | Diet-Induced Obese Mice | 0.03 mg/kg/day | 2 weeks | ↓ 3% |
Signaling Pathway
This compound, as a selective TR-β agonist, primarily exerts its effects through the genomic signaling pathway of thyroid hormones. Upon entering the cell, this compound binds to the TR-β, which is often heterodimerized with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in lipid metabolism and glucose homeostasis.
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of ob/ob mice with this compound.
Protocol 1: this compound Administration via Oral Gavage
Objective: To administer a precise dose of this compound to ob/ob mice.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Animal balance
-
Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip)
-
1 mL syringes
-
Personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 0.5 mg/kg) and the body weight of the mice.
-
Suspend or dissolve the calculated amount of this compound in the appropriate volume of the vehicle solution to achieve the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the esophagus, slowly dispense the calculated volume of the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip scissors
-
Heating lamp (optional, for vasodilation)
-
Animal balance
-
Timer
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose Measurement (t=0):
-
Secure the mouse and obtain a small drop of blood from the tail vein.
-
Measure the blood glucose concentration using a glucometer. This is the baseline reading.
-
-
Glucose Administration:
-
Weigh the mouse to calculate the glucose dose (typically 2 g/kg body weight).
-
Administer the calculated volume of the 20% glucose solution via intraperitoneal (IP) injection.
-
-
Subsequent Glucose Measurements:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection from the tail vein.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
Protocol 3: Insulin Sensitivity Test (IST)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
Human or murine insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and test strips
-
Lancets or tail-snip scissors
-
Animal balance
-
Timer
Procedure:
-
Fasting: Fast the mice for 4-6 hours prior to the test, with free access to water.
-
Baseline Glucose Measurement (t=0):
-
Obtain a baseline blood glucose reading from the tail vein as described for the IPGTT.
-
-
Insulin Administration:
-
Weigh the mouse to calculate the insulin dose (typically 0.75-1.0 U/kg body weight for ob/ob mice).
-
Administer the calculated volume of the insulin solution via intraperitoneal (IP) injection.
-
-
Subsequent Glucose Measurements:
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time.
-
Calculate the rate of glucose disappearance or the nadir of the glucose excursion to assess insulin sensitivity. A greater and more sustained drop in blood glucose indicates improved insulin sensitivity.
-
Protocol 4: Serum Lipid Profile Analysis
Objective: To measure the levels of cholesterol and triglycerides in the serum of this compound treated mice.
Materials:
-
Blood collection tubes (e.g., microcentrifuge tubes with or without anticoagulant)
-
Centrifuge
-
Pipettes and tips
-
Commercial colorimetric assay kits for cholesterol and triglycerides
Procedure:
-
Blood Collection:
-
At the end of the treatment period, collect blood from the mice via a terminal procedure (e.g., cardiac puncture) or a non-terminal method (e.g., retro-orbital sinus or tail vein).
-
For serum, collect the blood in tubes without anticoagulant and allow it to clot at room temperature for 30 minutes.
-
-
Serum Separation:
-
Centrifuge the clotted blood at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean tube.
-
-
Lipid Measurement:
-
Follow the manufacturer's instructions for the commercial cholesterol and triglyceride assay kits. This typically involves incubating a small volume of serum with the provided reagents and measuring the absorbance at a specific wavelength using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the concentrations of total cholesterol and triglycerides based on a standard curve.
-
Compare the lipid levels between the this compound treated and control groups.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in ob/ob mice.
References
Application Notes and Protocols: KB-141 in Zucker Diabetic Fatty (ZDF) Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of KB-141, a selective thyroid hormone receptor-beta (TRβ) agonist, in the context of metabolic syndrome, with a specific focus on its application in studies involving Zucker diabetic fatty (ZDF) rats. The protocols outlined below are based on established methodologies for metabolic research in this animal model and incorporate available data on this compound from studies on relevant rodent models of obesity and insulin resistance.
Introduction
This compound is a potent and selective agonist for the thyroid hormone receptor-beta (TRβ), with significantly lower activity at the TRα isoform.[1] This selectivity is key to its therapeutic profile, as TRβ is predominantly expressed in the liver and is associated with beneficial effects on lipid metabolism and insulin sensitivity, while TRα is more prevalent in the heart and skeletal muscle, where its activation can lead to undesirable cardiac effects.[2] this compound has demonstrated anti-obesity, anti-diabetic, and lipid-lowering properties in various preclinical models.[1]
The Zucker diabetic fatty (ZDF) rat is a well-established model of obesity, insulin resistance, and type 2 diabetes, exhibiting many of the hallmark features of the human metabolic syndrome.[3][4] As such, it represents a valuable tool for evaluating the efficacy of novel therapeutic agents like this compound.
Mechanism of Action: TRβ Signaling Pathway
This compound exerts its effects by binding to and activating TRβ, a nuclear receptor that regulates the transcription of target genes involved in metabolism. Upon activation, TRβ forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA of target genes. This complex then recruits coactivator proteins to initiate or enhance gene transcription. Key downstream effects of TRβ activation include the upregulation of genes involved in cholesterol metabolism and fatty acid oxidation, and the downregulation of genes involved in lipogenesis.
Quantitative Data Summary
While specific studies on this compound in Zucker diabetic fatty (ZDF) rats are not extensively available in the public domain, research in the closely related obese Zucker (fa/fa) rat model provides valuable insights into its potential efficacy. The obese Zucker rat exhibits hyperphagia, obesity, and insulin resistance, making it a relevant model for assessing the anti-obesity and metabolic effects of this compound.
Table 1: Effects of this compound in Obese Zucker (fa/fa) Rats
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| Body Weight | This compound | 0.167 mg/kg/day | 21 days | 6% reduction |
| Body Weight | This compound | 0.547 mg/kg/day | 21 days | 8% reduction |
| Adiposity | This compound | 0.167 mg/kg/day | 21 days | 5-6% reduction |
Data extrapolated from studies on obese Zucker (fa/fa) rats.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in the ZDF rat model of type 2 diabetes and metabolic syndrome.
Animal Model and Husbandry
-
Animal Strain: Male Zucker diabetic fatty (ZDF) rats (fa/fa) and their lean littermates (fa/+) as controls.
-
Age: Studies are typically initiated in rats aged 6-8 weeks, prior to the full onset of overt diabetes.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: ZDF rats are typically fed a high-fat diet (e.g., Purina 5008) to accelerate the development of the diabetic phenotype, while lean controls receive a standard chow diet. All animals should have ad libitum access to food and water.
Experimental Design and Drug Administration
The following workflow outlines a typical study design for evaluating a therapeutic agent in ZDF rats.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record baseline body weight and collect blood samples for baseline glucose and lipid profiles.
-
Randomization: Randomize ZDF rats into treatment groups based on body weight and baseline glucose levels. A lean control group should also be included.
-
Treatment Groups:
-
Group 1: ZDF rats + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: ZDF rats + this compound (low dose)
-
Group 3: ZDF rats + this compound (high dose)
-
Group 4: Lean rats + Vehicle
-
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage. The vehicle and dosing volume should be consistent across all groups.
-
Duration: A typical study duration is 4-8 weeks to allow for the development of metabolic changes and to assess the therapeutic effects of the compound.
Key Experimental Procedures
-
Body Weight and Food Intake: Monitor and record body weight and food intake daily or several times per week.
-
Fasting Blood Glucose and Insulin: Collect blood samples (e.g., from the tail vein) after an overnight fast at regular intervals (e.g., weekly). Analyze for glucose and insulin levels to assess glycemic control and insulin resistance (HOMA-IR).
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the beginning and end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via oral gavage and collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure glucose and insulin levels.
-
Lipid Profile: At the end of the study, collect terminal blood samples for the analysis of total cholesterol, HDL-C, LDL-C, and triglycerides.
-
Terminal Procedures: At the end of the treatment period, euthanize animals and collect tissues (liver, adipose tissue, pancreas, muscle) for further analysis (e.g., histopathology, gene expression analysis).
Conclusion
This compound, with its selective TRβ agonism, holds significant promise as a therapeutic agent for metabolic disorders characterized by obesity, dyslipidemia, and insulin resistance. The Zucker diabetic fatty rat provides a robust and clinically relevant model to further investigate the anti-diabetic and metabolic benefits of this compound. The protocols and data presented here offer a foundational framework for researchers and drug development professionals to design and execute preclinical studies to evaluate the full therapeutic potential of this compound.
References
Application Notes and Protocols for In Vitro Efficacy Testing of KB-141
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-141 is a potent and selective agonist for the thyroid hormone receptor beta (TRβ), a nuclear receptor that plays a crucial role in regulating metabolism, particularly in the liver.[1] Thyroid hormones (THs) mediate their effects through two main receptor isoforms, TRα and TRβ. TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial effects of TH on lipid metabolism, including the reduction of cholesterol levels. Conversely, adverse effects on the heart and bone are mainly associated with TRα activation. The selectivity of this compound for TRβ makes it a promising therapeutic candidate for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) by aiming to maximize metabolic benefits while minimizing cardiovascular side effects.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy and potency of this compound and other TRβ-selective agonists. The described assays will enable researchers to assess receptor binding, transcriptional activation, coactivator recruitment, and the modulation of downstream target gene expression.
Signaling Pathway and Experimental Workflow
The activation of the thyroid hormone receptor beta by an agonist like this compound initiates a cascade of molecular events culminating in the regulation of target gene expression. The general signaling pathway and the workflow for assessing the efficacy of this compound are depicted below.
Data Presentation: In Vitro Efficacy of TRβ Agonists
The following table summarizes the reported in vitro efficacy data for this compound and other notable TRβ-selective agonists. This data is essential for comparing the potency and selectivity of this compound.
| Compound | Assay Type | Target | Cell Line | Parameter | Value | Reference |
| This compound | Competitive Binding | hTRα1 | - | IC50 | 23.9 nM | |
| Competitive Binding | hTRβ1 | - | IC50 | 3.3 nM | ||
| T3 (Triiodothyronine) | Reporter Gene Assay | TRβ | Huh-7 | EC50 | Reference | |
| GC-1 (Sobetirome) | Reporter Gene Assay | TRβ | Huh-7 | Relative Potency vs T3 | ~1x | |
| VK2809A (Active form) | Reporter Gene Assay | TRβ | Huh-7 | Relative Potency vs T3 | ~30-fold less potent | |
| MGL-3196 (Resmetirom) | Reporter Gene Assay | TRβ | Huh-7 | Relative Potency vs T3 | ~1,000-fold less potent |
Experimental Protocols
Receptor Binding Assay (Competitive Displacement)
This assay determines the affinity of this compound for the thyroid hormone receptors (TRα and TRβ) by measuring its ability to displace a radiolabeled ligand.
Principle: A constant concentration of radiolabeled T3 ([¹²⁵I]T3) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Materials:
-
Human recombinant TRα1 and TRβ1 ligand-binding domains (LBDs)
-
[¹²⁵I]T3 (radiolabeled triiodothyronine)
-
Unlabeled T3 (for standard curve and non-specific binding)
-
Assay Buffer (e.g., modified Tris-HCl, pH 7.6)
-
Glass fiber filters
-
Scintillation fluid
-
96-well microplates
-
Cell harvester or vacuum manifold
-
Scintillation counter
Protocol:
-
Prepare Reagents: Dilute the TRα1 or TRβ1 LBD, [¹²⁵I]T3, and test compounds (this compound) to their final concentrations in the assay buffer.
-
Set up Assay Plate:
-
Total Binding: Add assay buffer, [¹²⁵I]T3, and receptor.
-
Non-specific Binding: Add assay buffer, [¹²⁵I]T3, a saturating concentration of unlabeled T3 (e.g., 1 µM), and receptor.
-
Test Compound: Add assay buffer, [¹²⁵I]T3, serial dilutions of this compound, and receptor.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the bound [¹²⁵I]T3) using non-linear regression analysis.
-
Coactivator Recruitment Assay (TR-FRET)
This assay measures the ability of this compound to induce a conformational change in the TRβ LBD, leading to the recruitment of a coactivator peptide.
Principle: This homogeneous assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged TRβ-LBD. Upon agonist binding, the receptor recruits a fluorescein-labeled coactivator peptide. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor when they are in close proximity, generating a FRET signal.
Materials:
-
LanthaScreen™ TR-FRET Thyroid Receptor beta Coactivator Assay Kit (or similar) containing:
-
GST-tagged TRβ-LBD
-
Fluorescein-labeled coactivator peptide (e.g., SRC2-2)
-
Tb-labeled anti-GST antibody
-
TR-FRET buffer
-
-
This compound and reference agonist (e.g., T3)
-
384-well assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound and the reference agonist in DMSO, followed by dilution in the assay buffer. Prepare the TRβ-LBD and the fluorescein-coactivator/Tb-antibody mixture according to the manufacturer's instructions.
-
Assay Assembly: Add the following to each well of the 384-well plate in this order:
-
Diluted test compound or reference agonist.
-
Diluted GST-TRβ-LBD.
-
Fluorescein-coactivator/Tb-antibody mixture.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate in a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Reporter Gene Assay
This cell-based assay quantifies the ability of this compound to activate TRβ-mediated gene transcription.
Principle: A host cell line (e.g., HEK293 or Huh-7) is engineered to express human TRβ and a reporter gene (e.g., firefly luciferase) under the control of a Thyroid Hormone Response Element (TRE). Upon activation by an agonist like this compound, TRβ binds to the TRE and drives the expression of the luciferase enzyme. The resulting luminescence is proportional to the transcriptional activity.
Materials:
-
Human TRβ reporter cell line (e.g., from INDIGO Biosciences or a custom-developed line).
-
Cell culture medium and supplements.
-
This compound and reference agonist (e.g., T3).
-
Luciferase detection reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the TRβ reporter cells in the 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference agonist in the appropriate cell culture medium. Remove the plating medium from the cells and add the compound dilutions.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading:
-
Remove the medium containing the test compounds.
-
Add luciferase detection reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.
-
Incubate for a short period (as per manufacturer's instructions) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence in a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the log concentration of this compound.
-
Calculate the fold induction relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Target Gene Expression Analysis (qPCR)
This assay measures the effect of this compound on the expression of endogenous TRβ target genes in a relevant cell line (e.g., human hepatocytes or hepatoma cells like Huh-7).
Principle: Cells are treated with this compound, and then total RNA is extracted. The RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative polymerase chain reaction (qPCR) with primers specific for known thyroid hormone-responsive genes.
Materials:
-
Human hepatocyte cell line (e.g., Huh-7 or primary human hepatocytes).
-
Cell culture reagents.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green qPCR master mix.
-
qPCR primers for target genes (e.g., CPT1A, ANGPTL4, DIO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for each target and housekeeping gene.
-
Run the reactions in a qPCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
-
Plot the fold change against the log concentration of this compound to generate a dose-response curve.
-
References
Application Note: Quantifying KB-141 Activity Using a Dual-Luciferase® Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
KB-141 is a potent and selective agonist for the thyroid hormone receptor beta (TRβ), with significantly higher affinity for TRβ over TRα.[1][2] This selectivity makes it a promising therapeutic candidate for metabolic disorders such as hypercholesterolemia, obesity, and diabetes, as it aims to provide the metabolic benefits of thyroid hormone activation while minimizing the adverse cardiac effects associated with TRα activation.[3][4][5] Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression by binding to specific DNA sequences known as thyroid hormone response elements (TREs). The luciferase reporter assay is a highly sensitive and quantitative method to study the activation of such nuclear receptors. This application note provides a detailed protocol for assessing the agonist activity of this compound on the human TRβ using a dual-luciferase reporter gene assay.
Principle of the Assay
The assay relies on the principles of transcriptional activation and enzymatic light production. Cells are transiently co-transfected with two plasmids:
-
Reporter Plasmid: Contains a firefly luciferase gene under the control of a promoter with multiple copies of a TRE. When an agonist like this compound activates TRβ, the receptor binds to the TRE and drives the expression of firefly luciferase.
-
Control Plasmid: Contains a Renilla luciferase gene driven by a constitutive promoter (e.g., CMV or SV40). This plasmid serves as an internal control to normalize for variations in cell number and transfection efficiency.
The activity of both luciferases is measured sequentially from a single cell lysate. The firefly luciferase signal, which is proportional to TRβ activation, is normalized to the Renilla luciferase signal. This dual-reporter system provides a robust and reproducible method for quantifying the dose-dependent activity of compounds like this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of TRβ activation by this compound and the overall experimental procedure.
Figure 1: Mechanism of TRβ activation by this compound leading to luciferase expression.
Figure 2: Step-by-step experimental workflow for the this compound luciferase reporter assay.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HEK293T or HepG2 cells.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (charcoal-stripped to remove hormones) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Human TRβ expression vector.
-
TRE-driven firefly luciferase reporter vector (e.g., pGL4.27[luc2P/TRE/Hygro]).
-
Constitutive Renilla luciferase control vector (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plates: White, opaque, sterile 96-well cell culture plates.
-
Lysis Buffer: Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).
-
Luciferase Reagents: Dual-Luciferase® Reporter (DLR™) Assay System, including Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.
-
Equipment: Luminometer with dual injectors, CO2 incubator, standard cell culture equipment.
Procedure
Day 1: Cell Seeding
-
Culture and expand HEK293T cells in hormone-stripped medium for at least 48 hours prior to the experiment.
-
Trypsinize and count the cells.
-
Seed 20,000 cells per well in 100 µL of culture medium into a 96-well white, opaque plate.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection master mix in serum-free medium (e.g., Opti-MEM™) according to the manufacturer's protocol. For each well, use:
-
50 ng TRβ expression vector.
-
100 ng TRE-firefly luciferase vector.
-
10 ng Renilla luciferase control vector.
-
-
Add the transfection mix to the cells (e.g., 20 µL per well).
-
Gently rock the plate and incubate for 24 hours at 37°C with 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in hormone-stripped culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Carefully remove the transfection medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2.
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the DLR™ assay reagents and the 96-well plate to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and measure firefly luminescence for 10 seconds.
-
Following the first measurement, inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and measure Renilla luminescence for 10 seconds.
-
Perform the measurements for the entire plate.
Data Analysis
-
Normalization: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity (Firefly RLU / Renilla RLU). This normalized ratio corrects for variability in transfection efficiency.
-
Fold Activation: Express the data as fold activation over the vehicle control. Divide the normalized ratio of each treated well by the average normalized ratio of the vehicle control wells.
-
Dose-Response Curve: Plot the fold activation (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Expected Results and Data Presentation
The assay is expected to show a dose-dependent increase in luciferase activity upon treatment with this compound. The resulting data can be summarized in a table for clarity and easy comparison.
Table 1: Example Data for this compound Dose-Response
| This compound Conc. (M) | Log [this compound] | Normalized Luciferase Ratio (Firefly/Renilla) | Std. Dev. | Fold Activation (vs. Vehicle) |
| 0 (Vehicle) | N/A | 15.8 | 2.1 | 1.0 |
| 1.0E-12 | -12.0 | 17.2 | 2.5 | 1.1 |
| 1.0E-11 | -11.0 | 45.1 | 5.8 | 2.9 |
| 1.0E-10 | -10.0 | 189.6 | 19.4 | 12.0 |
| 1.0E-09 | -9.0 | 553.0 | 48.7 | 35.0 |
| 1.0E-08 | -8.0 | 742.5 | 61.2 | 47.0 |
| 1.0E-07 | -7.0 | 774.0 | 65.3 | 49.0 |
| 1.0E-06 | -6.0 | 781.9 | 68.0 | 49.5 |
Note: The data presented are for illustrative purposes only.
From this type of data, an EC50 value can be calculated. For this compound, the expected EC50 for TRβ is in the low nanomolar range. This robust and sensitive assay provides a reliable platform for characterizing the potency of TRβ agonists and is suitable for high-throughput screening campaigns in drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thyroid Hormone Receptor (THR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the thyroid hormone receptor beta-subtype agonist this compound: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring the Impact of KB-141 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers investigating the effects of KB-141, a selective thyroid hormone receptor beta (TRβ) agonist, on gene expression. This compound holds therapeutic promise for metabolic disorders such as obesity, diabetes, and hypercholesterolemia, primarily through its modulation of gene transcription. This document outlines detailed protocols for quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) to assess changes in gene expression in response to this compound treatment, particularly in hepatic cells. Furthermore, it presents a summary of expected gene expression changes based on studies of similar TRβ agonists and illustrates the underlying signaling pathway.
Introduction
This compound is a potent and selective agonist for the thyroid hormone receptor beta (TRβ), a nuclear receptor that plays a crucial role in regulating metabolism.[1][2] Activation of TRβ by this compound initiates a signaling cascade that alters the transcription of target genes, leading to beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure.[1] Understanding the specific changes in gene expression induced by this compound is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This document provides standardized methodologies for quantifying these changes and offers insights into the expected outcomes.
Data Presentation: Expected Gene Expression Changes
While specific quantitative data for this compound is limited in publicly available literature, studies on other selective TRβ agonists, such as MGL-3196, provide a strong indication of the anticipated effects on hepatic gene expression. The following tables summarize the expected changes in key target genes involved in lipid metabolism and thyroid hormone signaling.
Table 1: Expected Upregulation of Hepatic Genes by TRβ Agonists
| Gene Symbol | Gene Name | Function | Expected Fold Change (vs. Vehicle) |
| Dio1 | Deiodinase, iodothyronine, type I | Converts T4 to the active T3 | ~2-4 fold |
| Me1 | Malic enzyme 1 | Involved in fatty acid synthesis | ~1.5-3 fold |
| Cpt1a | Carnitine palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | ~1.5-2 fold |
| Thrsp | Thyroid hormone responsive | Involved in lipogenesis | Significant upregulation |
Data are inferred from studies on the TRβ agonist MGL-3196 in rat liver and human hepatocyte-derived cell lines.
Table 2: Expected Downregulation of Hepatic Genes by TRβ Agonists
| Gene Symbol | Gene Name | Function | Expected Fold Change (vs. Vehicle) |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | Master regulator of lipogenesis | Significant downregulation |
| Fasn | Fatty acid synthase | Key enzyme in fatty acid synthesis | Significant downregulation |
Data are inferred from the known physiological roles of TRβ activation in reducing lipogenesis.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a hepatocyte.
Experimental Workflow for Gene Expression Analysis
References
Application Notes and Protocols for KB-141 in Thyroid Hormone Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of KB-141, a selective thyroid hormone receptor beta (TRβ) agonist, as a tool for studying thyroid hormone signaling pathways. Detailed protocols for key experiments are included to facilitate its use in research and drug development.
Introduction to this compound
This compound is a synthetic, non-steroidal thyromimetic agent that exhibits high selectivity for the thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα).[1][2] Thyroid hormones (TH) exert their physiological effects by binding to these nuclear receptors, which then regulate gene expression. The two major isoforms, TRα and TRβ, are encoded by separate genes and have distinct tissue distribution and physiological roles. TRβ is predominantly expressed in the liver, and its activation is associated with beneficial metabolic effects, including lowering cholesterol and improving insulin sensitivity. In contrast, TRα is highly expressed in the heart and bone, and its activation can lead to undesirable side effects such as tachycardia and bone resorption. The selectivity of this compound for TRβ makes it a valuable tool for dissecting the specific roles of this receptor isoform in various physiological and pathophysiological processes, and a promising candidate for the development of therapies for metabolic disorders.
Applications in Research and Drug Development
This compound is a powerful tool for investigating the therapeutic potential of selective TRβ activation in a variety of research areas:
-
Metabolic Syndrome, Obesity, and Diabetes: Studies have shown that this compound can reduce body weight, decrease adiposity, and improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.[3] It has been demonstrated to lower serum cholesterol and triglycerides, making it a relevant compound for studying dyslipidemia.[3]
-
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): Given the high expression of TRβ in the liver and its role in lipid metabolism, this compound can be used to explore the potential of TRβ agonism in the context of NAFLD and NASH.
-
Neurodegenerative Disorders: Emerging research suggests a role for TRβ in remyelination processes in the brain, opening avenues for studying the effects of this compound in models of neurodegenerative diseases.[4]
-
Drug Discovery and Development: this compound serves as a reference compound for the development of new, even more selective or liver-targeted TRβ agonists with improved therapeutic profiles.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the binding affinity and in vivo effects of this compound from various studies.
Table 1: In Vitro Binding Affinity of this compound for Thyroid Hormone Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) | Selectivity (TRα Ki / TRβ Ki) |
| This compound | TRα1 | 7.18 ± 0.48 | 19.4 |
| TRβ1 | 0.37 ± 0.03 | ||
| T3 | TRα1 | 0.22 ± 0.03 | 0.4 |
| TRβ1 | 0.55 ± 0.05 |
Data from a study comparing the binding affinities of this compound and the endogenous thyroid hormone T3.
Table 2: In Vivo Effects of this compound in Animal Models of Obesity and Metabolic Disease
| Animal Model | Treatment Dose and Duration | Body Weight Reduction | Serum Cholesterol Reduction | Serum Triglyceride Reduction | Reference |
| Obese Zucker rats | 0.0547 - 0.167 mg/kg/day (p.o.) for 21 days | 6 - 8% | Not Reported | Not Reported | |
| ob/ob mice | 0.5 mg/kg/day (p.o.) for 7 days | Not Reported | 35% | 35% | |
| ob/ob mice | 0.0547 or 0.328 mg/kg/day (p.o.) for 2 weeks | Not Reported | Not Reported | Not Reported | |
| Primates | Not specified dose for 1 week | Significant | Significant | Not Reported |
This table summarizes key findings from preclinical studies. "p.o." indicates oral administration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the thyroid hormone signaling pathway, the specific action of this compound, and a typical experimental workflow for its evaluation.
Caption: Thyroid hormone signaling pathway and the action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro TRβ Reporter Gene Assay
This protocol is designed to determine the potency and efficacy of this compound in activating the human thyroid hormone receptor beta (hTRβ) in a cell-based reporter gene assay. This protocol is based on the principles of commercially available reporter assay kits.
Materials:
-
HEK293 cell line stably expressing hTRβ and a thyroid hormone response element (TRE)-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Charcoal-stripped FBS.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
T3 (3,5,3'-triiodo-L-thyronine) as a positive control (e.g., 1 mM in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the hTRβ reporter cell line in DMEM with 10% FBS.
-
Two days before the assay, switch the cells to DMEM supplemented with 10% charcoal-stripped FBS to reduce background thyroid hormone levels.
-
On the day of the assay, harvest the cells and resuspend them in the same medium.
-
Seed the cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and T3 in DMEM with 10% charcoal-stripped FBS. A typical concentration range for this compound would be from 10-12 M to 10-6 M.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (T3).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is observed) for this compound and T3.
-
Protocol 2: In Vivo Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical in vivo study to evaluate the effects of this compound on body weight and metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (8 weeks old).
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water).
-
Oral gavage needles.
-
Metabolic cages.
-
Blood collection supplies.
-
Analytical equipment for measuring serum parameters.
Procedure:
-
Induction of Obesity:
-
House the mice in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Feed the mice a high-fat diet for 12-16 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Monitor body weight weekly.
-
-
This compound Treatment:
-
After the induction period, randomize the obese mice into two groups: a vehicle control group and a this compound treatment group.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., to deliver a dose of 0.3 mg/kg/day).
-
Administer this compound or vehicle to the mice daily via oral gavage for a period of 4-8 weeks.
-
Monitor body weight and food intake daily or several times per week.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Towards the end of the treatment period, perform a GTT. Fast the mice for 6 hours, then administer a bolus of glucose (2 g/kg) intraperitoneally. Collect blood samples at 0, 15, 30, 60, and 120 minutes post-injection to measure blood glucose levels.
-
Insulin Tolerance Test (ITT): A few days after the GTT, perform an ITT. Fast the mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, and 60 minutes post-injection.
-
Metabolic Cage Analysis: Acclimate the mice to metabolic cages and then perform a 24-48 hour analysis to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.
-
-
Terminal Procedures and Sample Collection:
-
At the end of the study, fast the mice for 6 hours and then euthanize them.
-
Collect blood via cardiac puncture for the analysis of serum lipids (cholesterol, triglycerides), insulin, and other relevant markers.
-
Harvest tissues such as the liver, white adipose tissue, brown adipose tissue, and heart. Weigh the tissues and snap-freeze them in liquid nitrogen for subsequent analysis (e.g., gene expression, histology).
-
-
Gene Expression Analysis:
-
Extract total RNA from the liver and other tissues of interest.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS, ACC), glucose metabolism (e.g., PEPCK, G6Pase), and thermogenesis (e.g., UCP1).
-
Conclusion
This compound is a highly valuable pharmacological tool for elucidating the complex roles of the thyroid hormone receptor beta in health and disease. Its selectivity allows for the targeted investigation of TRβ-mediated signaling pathways, providing crucial insights into metabolic regulation. The application notes and protocols provided here offer a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to the development of novel therapeutic strategies for a range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KB-141 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of KB-141 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO. DMSO is a versatile polar aprotic solvent capable of dissolving a wide array of small molecules.
Q2: I've dissolved this compound in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common phenomenon known as "precipitation upon dilution" that occurs with hydrophobic compounds. When the DMSO stock solution is diluted into an aqueous medium, the decreased concentration of the organic solvent can cause the compound to fall out of solution. Here are some steps to address this:
-
Sonication and Warming: Gently warm the solution to 37°C and sonicate for several minutes. This can often help redissolve the precipitate.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[2]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid cellular toxicity.[2] It is advisable to run a solvent control in your experiments.[1]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -80°C, which can maintain stability for up to six months. For shorter-term storage, -20°C is acceptable for up to one month.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the compound.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is strongly advised against storing this compound in DMSO at room temperature for extended periods. DMSO is hygroscopic and will absorb moisture from the air, which can lead to compound degradation. One study on a large compound library showed that after one year of storage in DMSO at ambient temperature, only 52% of the compounds remained intact.
Q5: The vial of powdered this compound appears to be empty. Is there an issue?
A5: If you ordered a small quantity, the compound may be present as a thin film or lyophilized powder on the walls of the vial, making it difficult to see. Add the appropriate volume of DMSO as indicated on the datasheet and vortex or sonicate to ensure the compound is fully dissolved.
Quantitative Data Summary
The following tables provide illustrative data for the solubility and stability of this compound in DMSO. Note: This data is representative and may vary based on the specific batch and purity of the compound and the DMSO used.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Conditions |
| Maximum Solubility | 50 mg/mL | Room Temperature (20-25°C) |
| Molar Concentration | 120.5 mM | (MW = 414.9 g/mol ) |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Purity after 1 Month | Purity after 6 Months | Notes |
| Room Temperature (20-25°C) | ~85% | ~60% | Not recommended for storage. |
| 4°C | ~95% | ~80% | Acceptable for short-term use. |
| -20°C | >99% | ~97% | Recommended for up to 1 month. |
| -80°C | >99% | >99% | Recommended for long-term storage (up to 6 months). |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To determine the maximum solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Microcentrifuge
-
HPLC system with a UV detector
Methodology:
-
Preparation of Supersaturated Solution:
-
Weigh out approximately 10 mg of this compound into a microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the mixture for 10 minutes.
-
Allow the mixture to equilibrate at room temperature for 2 hours, with intermittent vortexing.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Analysis:
-
Prepare a series of dilutions of the supernatant with DMSO.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
The concentration of the undiluted supernatant represents the maximum solubility.
-
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To evaluate the stability of this compound in a DMSO stock solution under various storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade DMSO
-
Storage vials
-
Incubators/freezers set to desired temperatures (Room Temperature, 4°C, -20°C, -80°C)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation and Storage:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition to avoid freeze-thaw cycles.
-
Store the vials at the designated temperatures.
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 0, Week 1, Month 1, Month 3, Month 6), retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Determine the purity of this compound in each sample by measuring the peak area of the parent compound relative to the total peak area of all components in the chromatogram.
-
Compare the purity at each time point to the initial purity at Day 0 to assess degradation.
-
Visual Guides and Workflows
The following diagrams illustrate key workflows for troubleshooting and experimental design.
Caption: A workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: A logical workflow for conducting a stability study of this compound in DMSO.
References
Technical Support Center: KB-141 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KB-141.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a selective thyroid hormone receptor-beta (TRβ) agonist. It has been investigated for its potential therapeutic effects, including anti-obesity, anti-diabetic, and lipid-lowering properties.[1]
-
What is the mechanism of action of this compound? this compound selectively activates the thyroid hormone receptor-beta (TRβ), which is known to mediate the lowering of blood cholesterol levels and potentially increase metabolic rate. This selectivity for TRβ over TRα is thought to minimize cardiac side effects, such as tachycardia, which can be associated with non-selective thyroid hormone receptor agonists.[2]
Experimental Design & Protocols
-
What are typical dosage ranges for this compound in animal studies? Dosage can vary depending on the animal model and experimental goals. For example, in studies with obese Zucker fa/fa rats, oral administration of this compound ranged from 0.00547 to 0.547 mg/kg/day for 21 days. In ob/ob mice, a dosage of 0.5mg/kg/day for 7 days has been used.[1]
-
How should this compound be administered? The referenced studies primarily utilized oral administration (p.o.).[1] The specific vehicle for administration should be determined based on the experimental protocol and the formulation of the this compound compound being used.
-
What are the expected outcomes of this compound treatment in preclinical models? In obese animal models, this compound has been shown to reduce body weight and adiposity.[1] It also has significant lipid-lowering effects, reducing serum cholesterol and triacylglycerols. Furthermore, improvements in glucose tolerance and insulin sensitivity have been observed. A key feature of this compound is its ability to elicit these effects without causing tachycardia.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant change in body weight or lipid levels. | - Inadequate dosage. - Issues with compound stability or formulation. - Insufficient duration of treatment. - Animal model may not be responsive. | - Titrate the dosage to find the effective concentration for your model. - Verify the integrity and proper solubilization of the this compound compound. - Extend the treatment period as per published protocols (e.g., 21 days in rats). - Ensure the chosen animal model is appropriate for studying metabolic effects. |
| Observed tachycardia or other cardiac side effects. | - Off-target effects at high concentrations. - Potential contamination of the this compound compound. - The experimental model may have a different sensitivity to TRβ activation. | - Reduce the dosage to a range where cardiac effects are not observed in published studies. - Ensure the purity of the this compound used. - Carefully monitor heart rate and other cardiovascular parameters throughout the experiment. |
| Inconsistent or variable results between animals. | - Inconsistent gavage technique leading to variable dosing. - Differences in food intake or metabolic state of the animals. - Genetic variability within the animal colony. | - Ensure all personnel are properly trained in oral gavage techniques. - House animals under controlled conditions with ad libitum access to food and water, and monitor food intake. - Use a sufficient number of animals per group to account for biological variability. |
| Difficulty in dissolving this compound. | - Inappropriate solvent. - Compound has degraded. | - Refer to the manufacturer's instructions for the recommended solvent. - Store the compound under the recommended conditions to prevent degradation. |
Experimental Protocols & Data
Key Experimental Methodologies
The following are generalized methodologies based on published studies involving this compound. Researchers should adapt these to their specific experimental needs and institutional guidelines.
In Vivo Anti-Obesity and Lipid-Lowering Study in Obese Zucker fa/fa Rats
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Animal Model: Male obese Zucker (fa/fa) rats.
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Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
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Grouping: Randomly assign animals to vehicle control and this compound treatment groups.
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Compound Administration: Prepare this compound in a suitable vehicle and administer orally (p.o.) daily for 21 days at doses ranging from 0.00547 to 0.547 mg/kg/day.
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Measurements:
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Monitor body weight daily.
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At the end of the treatment period, measure adiposity using DEXA (Dual-energy X-ray absorptiometry).
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Collect blood samples for analysis of plasma cholesterol and other lipids.
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Monitor heart rate to assess for tachycardia.
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Data Analysis: Compare the changes in body weight, adiposity, and lipid levels between the this compound treated groups and the vehicle control group using appropriate statistical methods.
Quantitative Data Summary
Effects of this compound in Obese Zucker fa/fa Rats (21 days)
| Dosage (mg/kg/day) | Body Weight Reduction | Adiposity Reduction | Tachycardia |
| 0.167 | 6% | 5-6% | Not observed |
| 0.0547 | 8% | Not specified | Not observed |
Effects of this compound in ob/ob Mice (7 days)
| Parameter | Reduction |
| Serum Cholesterol | 35% |
| Triacylglycerols | 35% |
| Serum Free Fatty Acids | 18-20% |
| Hepatic Free Fatty Acids | 18-20% |
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of thyroid hormone action, which is relevant to this compound as a TRβ agonist.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow
This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for a this compound study.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting unexpected experimental outcomes.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the thyroid hormone receptor beta-subtype agonist this compound: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PT-141 (Bremelanotide) Dosage for Maximum Efficacy: A Technical Support Guide
Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice. The compound discussed, PT-141 (Bremelanotide), should only be used in controlled experimental and clinical settings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of PT-141 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PT-141 and what is its primary mechanism of action?
A1: PT-141, also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH).[1] It functions as a melanocortin receptor agonist, with a high affinity for the melanocortin 4 receptor (MC4R).[1][2][3] Unlike treatments for erectile dysfunction that target the vascular system, PT-141 acts on the central nervous system to influence sexual arousal.[2] Activation of MC4R in the brain triggers a cascade of neural events that lead to enhanced sexual desire and arousal.
Q2: What are the typical dosage ranges for PT-141 in clinical and preclinical studies?
A2: In human clinical trials, subcutaneous doses of PT-141 have ranged from 0.3 mg to 10 mg. For enhancing libido, a dosage of 1.25-1.75 mg is often considered optimal for both men and women. Some studies have used doses up to 2.0 mg for men with erectile dysfunction. An initial dose of 0.5 mg is sometimes recommended to assess individual response before increasing to a maintenance dose of 1 to 2 mg. In animal studies, such as with rats, intranasal doses of 50μg/kg have been used.
Q3: How is PT-141 typically administered in experimental settings?
A3: The most common route of administration in human studies is subcutaneous (SubQ) injection, typically in the abdomen or thigh. Intranasal delivery has also been explored in both human and animal studies. For preclinical animal studies, intraperitoneal and intravenous administrations have also been documented for similar compounds.
Q4: What is the onset and duration of action for PT-141?
A4: Following subcutaneous injection, the onset of action for PT-141 is generally between 30 to 60 minutes. The duration of its effects can range from 6 to 12 hours, depending on the administered dose, individual metabolism, and receptor sensitivity. Some sources suggest the effects can last for 24-72 hours.
Q5: What are the known side effects and safety profile of PT-141?
A5: Common side effects reported in clinical trials include nausea, vomiting, and flushing. An increase in blood pressure is also a potential side effect, which has led to recommendations against using it more than once in a 24-hour period or more than 8 times per month. In a phase 1 trial, no significant hemodynamic changes or serious side effects like priapism were observed at intranasal doses of 4 to 20mg.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy at Standard Doses | Individual variation in receptor sensitivity or metabolism. | - Verify the integrity and purity of the PT-141 compound.- Consider a controlled dose-escalation study to determine the optimal dose for the specific subject or animal model.- Ensure proper administration technique (e.g., correct subcutaneous injection depth). |
| High Incidence of Nausea | Dosage may be too high for the individual. | - Reduce the dosage. An initial test dose of 1mg has been suggested before administering a full 2mg dose.- Administer an anti-emetic agent prior to PT-141 administration in a controlled setting to mitigate nausea, if ethically permissible for the study design. |
| Inconsistent Results Between Experiments | Variability in experimental conditions or subject population. | - Standardize all experimental parameters, including time of administration, subject fasting state, and environmental stimuli.- Ensure a homogenous subject population in terms of age, weight, and health status.- Check for any degradation of the PT-141 stock solution; it is recommended to use reconstituted solutions within 30 days when stored under refrigeration. |
| Unexpected Pharmacokinetic Profile | Issues with drug formulation or administration route. | - Confirm the stability and solubility of the PT-141 formulation.- If using a novel administration route, conduct pharmacokinetic studies to characterize absorption, distribution, metabolism, and excretion (ADME). |
Data Presentation
Table 1: Summary of PT-141 Dosage and Administration in Human Studies
| Study Population | Dosage Range | Route of Administration | Key Findings | Citation |
| Healthy Males | 0.3 - 10 mg | Subcutaneous | Statistically significant erectile response at doses >1.0 mg. | |
| ED Patients (inadequate response to PDE5 inhibitors) | 4 mg and 6 mg | Subcutaneous | Statistically significant erectile response at both doses. | |
| General Libido Enhancement | 1.25 - 1.75 mg | Subcutaneous | Considered the optimal dose for increased sexual desire and satisfaction. | |
| Premenopausal Women with HSDD | Not specified in search results | Subcutaneous | Approved use for acquired, generalized Hypoactive Sexual Desire Disorder (HSDD). |
Table 2: Pharmacokinetic Parameters of PT-141
| Parameter | Value | Route of Administration | Citation |
| Time to Peak Serum Concentration | ~30 minutes (at maximum dose) | Intranasal | |
| Serum Half-life | ~120 minutes | Intranasal | |
| Onset of Action | 30 - 60 minutes | Subcutaneous | |
| Duration of Action | 6 - 12 hours | Subcutaneous |
Experimental Protocols
Protocol 1: Assessment of Erectile Response in a Rodent Model
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Subjects: Adult male Sprague-Dawley rats.
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Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.
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Drug Preparation: Dissolve lyophilized PT-141 in sterile saline to the desired concentration (e.g., for a 50µg/kg intranasal dose).
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Administration: Lightly anesthetize the rats and administer the calculated volume of PT-141 solution intranasally. A control group should receive an equivalent volume of saline.
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Observation: Place the rats in individual observation chambers and record the number of spontaneous erections over a 30-minute period.
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Data Analysis: Compare the mean number of erections between the PT-141 treated group and the saline control group using an appropriate statistical test (e.g., t-test).
Visualizations
Caption: PT-141 signaling pathway leading to increased sexual arousal.
Caption: General experimental workflow for evaluating PT-141 efficacy.
References
Technical Support Center: Minimizing Off-Target Effects of KB-141
This technical support center is designed for researchers, scientists, and drug development professionals utilizing KB-141 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist of the thyroid hormone receptor beta (TRβ). Its primary mechanism of action is to mimic the effects of the natural thyroid hormone, triiodothyronine (T3), by binding to and activating TRβ. This receptor subtype is predominantly expressed in the liver and is associated with beneficial metabolic effects, including lowering cholesterol and promoting weight loss.[1] The selectivity for TRβ over the alpha subtype (TRα), which is more prevalent in the heart, is a key feature of this compound, aimed at minimizing cardiac side effects such as tachycardia.[2][3]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effects of this compound, mediated through TRβ activation, include:
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Reduction in serum cholesterol and triglycerides.
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Increased metabolic rate, contributing to body weight reduction.
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Improved glucose tolerance and insulin sensitivity.
The most well-characterized off-target effect is the potential for activation of TRα, which can lead to:
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Increased heart rate (tachycardia).
While comprehensive public data from broad off-target screening panels (e.g., CEREP or kinase panels) for this compound is limited, researchers should be aware of potential off-target effects common to other thyroid hormone analogs, which could include effects on cartilage at high doses. It is recommended to perform comprehensive safety profiling for any new experimental model.
Q3: How can I ensure the selectivity of this compound for TRβ in my experiments?
A3: To confirm the selectivity of this compound, it is crucial to perform parallel experiments using cells or tissues expressing either TRα or TRβ. A significant difference in the dose-response curve between the two receptor subtypes will confirm selectivity. It is also advisable to include a non-selective thyroid hormone agonist, such as T3, as a control to benchmark the selectivity profile.
Q4: What are the recommended in vitro and in vivo concentrations or dosages for this compound?
A4: The optimal concentration or dosage of this compound will vary depending on the specific experimental system.
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In vitro: Based on its binding affinity, concentrations in the low nanomolar range are expected to be effective for TRβ activation. A dose-response experiment is essential to determine the optimal concentration for your specific cell type and endpoint.
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In vivo: Studies in rodents have used doses ranging from 0.00547 to 0.547 mg/kg/day, administered orally, which have shown efficacy in reducing body weight and improving metabolic parameters without causing tachycardia.
Troubleshooting Guides
Issue 1: Unexpected Cardiac Effects (Increased Heart Rate) in Animal Studies
| Possible Cause | Troubleshooting Step |
| Off-target activation of TRα | 1. Verify Dose: Ensure the administered dose is within the recommended therapeutic window. High concentrations can lead to a loss of selectivity. 2. Confirm Compound Identity and Purity: Use a validated source of this compound and confirm its purity by analytical methods (e.g., HPLC, mass spectrometry). 3. Use TRα Knockout Models: If available, utilize TRα knockout or antagonist models to confirm that the observed cardiac effects are indeed mediated by TRα. |
| Experimental Stress | 1. Acclimatize Animals: Ensure animals are properly acclimatized to the housing and experimental procedures to minimize stress-induced tachycardia. 2. Refine Handling Techniques: Use gentle and consistent handling techniques. |
Issue 2: High Variability in In Vitro Assay Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes. 2. Use Master Mixes: Prepare master mixes of reagents to minimize well-to-well variability. |
| Cell Health and Passage Number | 1. Monitor Cell Viability: Ensure high cell viability before and during the experiment. 2. Use Low Passage Numbers: Use cells with a consistent and low passage number to avoid phenotypic drift. |
| Compound Solubility | 1. Check Solubility: Visually inspect for any precipitation of this compound in the media. 2. Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells. |
Issue 3: Lack of Efficacy in a Cell-Based Reporter Assay
| Possible Cause | Troubleshooting Step |
| Low TRβ Expression | 1. Confirm Receptor Expression: Verify the expression of TRβ in your cell line using techniques like qPCR or Western blotting. 2. Use an Overexpression System: If endogenous expression is low, consider using a cell line that has been engineered to overexpress TRβ. |
| Inactive Compound | 1. Verify Compound Integrity: Ensure the this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing a response. 2. Check Reporter Gene Construct: Ensure the reporter gene construct contains a functional thyroid hormone response element (TRE). |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| TRβ Binding Affinity (IC50) | 3.3 nM | Human | |
| TRα Binding Affinity (IC50) | 23.9 nM | Human | |
| Selectivity (TRα IC50 / TRβ IC50) | ~7.2-fold | Human | Calculated from |
| In Vivo Efficacy (Cholesterol Lowering vs. Tachycardia) | 27-fold selectivity | Cholesterol-fed rats | |
| In Vivo Efficacy (Metabolic Rate Increase vs. Tachycardia) | 10-fold selectivity | Cholesterol-fed rats | |
| Effect on Body Weight (in obese rats) | 6-8% reduction | Zucker fa/fa rats | |
| Effect on Serum Cholesterol (in obese mice) | 35% reduction | ob/ob mice | |
| Effect on Heart Rate (in primates) | No significant effect | Primates |
Experimental Protocols
Protocol 1: In Vitro Thyroid Hormone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for TRα and TRβ.
Materials:
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Human recombinant TRα and TRβ ligand-binding domains (LBDs)
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Radiolabeled T3 (e.g., [125I]T3)
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Assay buffer (e.g., modified Tris-HCl buffer, pH 7.6)
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This compound and unlabeled T3 (for competition)
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Prepare serial dilutions of this compound and unlabeled T3 in assay buffer.
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In a microplate, incubate a fixed concentration of the respective TR LBD with a fixed concentration of radiolabeled T3 (typically at or below the Kd).
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Add the serially diluted this compound or unlabeled T3 to the wells. Include wells for total binding (radiolabeled T3 + receptor) and non-specific binding (radiolabeled T3 + receptor + a high concentration of unlabeled T3).
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Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
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Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Cell-Based TRβ Reporter Gene Assay
Objective: To measure the functional potency (EC50) of this compound in activating TRβ-mediated transcription.
Materials:
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A human cell line stably expressing human TRβ (e.g., HEK293)
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A reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase)
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Cell culture medium and supplements
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This compound and T3 (as a positive control)
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Luciferase assay reagent
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Luminometer
Procedure:
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Seed the TRβ-expressing cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
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Prepare serial dilutions of this compound and T3 in the appropriate cell culture medium.
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Treat the cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
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Incubate the cells for 18-24 hours.
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Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
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Normalize the luciferase activity to a measure of cell viability if necessary.
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Plot the normalized luciferase activity against the log concentration of this compound and fit the data using a non-linear regression model to determine the EC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing this compound selectivity.
References
troubleshooting inconsistent results with KB-141
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KB-141, a potent and selective thyroid hormone receptor beta (TRβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the thyroid hormone receptor beta (TRβ). Its mechanism of action involves binding to TRβ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This selective activation of TRβ leads to various metabolic effects, including anti-obesity, anti-diabetic, and lipid-lowering properties.[1]
Q2: What are the binding affinities of this compound for the different thyroid hormone receptors?
A2: this compound exhibits significant selectivity for TRβ over TRα. The reported IC50 values for the displacement of triiodothyronine (T3) are 3.3 nM for human TRβ1 and 23.9 nM for human TRα1.[1]
Q3: How should this compound be stored?
A3: For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[2]
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2]
Troubleshooting Inconsistent Results with this compound
Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q5: My in vitro cell-based assay is showing no response or a very weak response to this compound. What are the possible causes?
A5: Several factors could contribute to a lack of response:
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Cell Line Suitability: Ensure your cell line expresses sufficient levels of TRβ. If the endogenous expression is low, consider using a cell line engineered to overexpress TRβ.
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Compound Degradation: Improper storage can lead to the degradation of this compound. Ensure it has been stored correctly at -20°C for long-term storage.[2]
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Incorrect Dosing: Verify the final concentration of this compound in your assay. Serial dilution errors are a common source of inaccurate dosing.
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Serum Interference: Components in the serum of your cell culture media can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium during the treatment period.
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Low Receptor Activity: The TRβ in your cells may be inactive. Ensure that the cells are healthy and have not been passaged too many times.
Q6: I am observing high background or non-specific effects in my in vitro experiments. How can I reduce this?
A6: High background can obscure the specific effects of this compound. Here are some troubleshooting steps:
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Optimize Compound Concentration: Excessively high concentrations of this compound can lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration range.
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Vehicle Control: Ensure that your vehicle control (e.g., DMSO) is at the same final concentration across all wells and is not causing any cytotoxic or non-specific effects.
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Assay-Specific Controls: Include appropriate negative and positive controls. For example, in a reporter gene assay, a control with the reporter plasmid but without the TRβ expression vector can help identify non-specific transactivation.
Q7: My in vivo study with this compound is showing high variability in animal responses. What could be the reasons?
A7: In vivo experiments are inherently more complex and can be influenced by numerous factors:
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Animal Strain and Health: The genetic background and health status of the animals can significantly impact their response to this compound. Ensure that all animals are healthy and from a consistent genetic background.
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Route of Administration and Formulation: The method of administration (e.g., oral gavage, intraperitoneal injection) and the formulation of this compound can affect its bioavailability. Ensure consistent administration and a well-solubilized compound.
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Diet and Environment: The diet and housing conditions of the animals can influence their metabolic state and, consequently, their response to a metabolic modulator like this compound.
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Timing of Dosing and Measurements: The timing of this compound administration and the collection of samples or measurements should be consistent across all animals.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related, well-characterized TRβ agonist, GC-1.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 (TRβ1) | 3.3 nM | Human | |
| IC50 (TRα1) | 23.9 nM | Human | ||
| GC-1 | ED50 (Cholesterol Reduction) | 190 nmol/kg/day | Rat | |
| ED15 (Tachycardia) | 5451 nmol/kg/day | Rat | ||
| ED5 (Metabolic Rate Increase) | 477 nmol/kg/day | Rat |
Experimental Protocols
1. In Vitro TRβ Reporter Gene Assay
This protocol describes a general method for assessing the activation of TRβ by this compound in a cell-based reporter gene assay.
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Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate. Cells should be seeded to reach 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with an expression vector for human TRβ and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TREs. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
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Treatment: After 24 hours of transfection, replace the medium with a medium containing various concentrations of this compound or vehicle control (DMSO). It is advisable to use a medium with reduced serum (e.g., 1-2% charcoal-stripped fetal bovine serum) to minimize interference.
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Incubation: Incubate the cells for another 24 hours.
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Lysis and Assay: Lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.
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Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
2. In Vivo Study of Lipid-Lowering Effects in Rodents
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rodent model of hypercholesterolemia.
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Animal Model: Use a suitable rodent model, such as diet-induced obese mice or rats.
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Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
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Grouping: Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
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Compound Preparation and Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound or vehicle to the animals daily via oral gavage for a specified period (e.g., 14-21 days).
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Monitoring: Monitor the body weight and food intake of the animals regularly.
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Sample Collection: At the end of the treatment period, collect blood samples for the analysis of plasma lipids (total cholesterol, LDL, HDL, triglycerides). Tissues such as the liver can also be collected for further analysis (e.g., gene expression of TRβ targets).
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Data Analysis: Analyze the plasma lipid levels and compare the results between the different treatment groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of this compound.
References
KB-141 degradation products and their impact
Disclaimer: To date, specific degradation products of KB-141 have not been extensively characterized in publicly available literature. The following troubleshooting guides and FAQs are based on the general chemical properties of its structural class (diphenylether compounds) and established best practices in pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the thyroid hormone receptor beta (TRβ). It binds to TRβ with a significantly higher affinity than to the thyroid hormone receptor alpha (TRα), which is thought to contribute to its beneficial effects on lipid metabolism and body weight with reduced risk of cardiac side effects.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, 4°C is acceptable. Stock solutions should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the aqueous assay medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential, though unconfirmed, degradation pathways for this compound?
As a diphenylether-containing compound, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways could involve:
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Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.
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Ether Bond Cleavage: Breaking of the ether linkage, which could result in the formation of phenolic compounds.
These degradation pathways are hypothetical and would need to be confirmed through experimental studies.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in my in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Compare the activity of the new stock solution with the old one. |
| Improper storage of solid compound | 1. Verify the storage conditions of your solid this compound. 2. If stored improperly (e.g., at room temperature for an extended period), obtain a new vial of the compound. |
| Presence of interfering substances in the assay medium | 1. Ensure that all components of the assay medium are of high purity. 2. Test for potential interference by running appropriate vehicle controls. |
| Cell line variability or passage number | 1. Use a consistent and low passage number of your cell line. 2. Regularly perform cell line authentication. |
Issue 2: High background signal or unexpected off-target effects in my experiments.
| Possible Cause | Troubleshooting Steps |
| Formation of active degradation products | 1. Perform a stability analysis of this compound under your experimental conditions (see Experimental Protocol below). 2. If degradation is observed, try to minimize exposure to harsh conditions (e.g., light, extreme pH). 3. Consider purifying the this compound solution before use if degradation is suspected. |
| Contamination of the this compound sample | 1. Obtain a certificate of analysis (CoA) for your batch of this compound to check for purity. 2. If in doubt, acquire a new, high-purity batch of the compound. |
| Non-specific binding to assay components | 1. Include appropriate controls to assess non-specific binding. 2. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer, if compatible with your experimental setup. |
Data Presentation
Table 1: Hypothetical Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | 95.2 | 1 |
| 0.1 M NaOH | 24 hours | 78.5 | 2 |
| 3% H₂O₂ | 24 hours | 85.1 | 3 |
| Heat (80°C) | 24 hours | 92.7 | 1 |
| Photostability (UV light) | 24 hours | 89.4 | 2 |
Table 2: Pharmacological Profile of this compound and a Hypothetical Degradation Product
| Compound | TRβ EC₅₀ (nM) | TRα EC₅₀ (nM) | Selectivity (TRα/TRβ) |
| This compound | 15 | 450 | 30 |
| Hypothetical Degradant 1 | > 1000 | > 1000 | - |
| Hypothetical Degradant 2 | 250 | 300 | 1.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to generate potential degradation products for further analysis.
Methodology:
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Stress Conditions:
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Acidic Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
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Alkaline Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dilute the stock solution to 1 mg/mL in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 80°C for 24 hours.
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Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.
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Sample Analysis:
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Neutralize the acidic and alkaline samples.
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Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Compare the chromatograms of the stressed samples to that of a non-stressed control to identify and quantify degradation products.
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Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products and aid in their structural elucidation.
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Protocol 2: TRβ Reporter Gene Assay
Objective: To determine the functional activity of this compound and its potential degradation products on the TRβ signaling pathway.
Methodology:
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Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably expressing human TRβ and a thyroid hormone response element (TRE)-driven luciferase reporter gene.
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Compound Treatment:
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Plate the cells in a 96-well plate and allow them to attach overnight.
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Prepare serial dilutions of this compound and any isolated degradation products in the appropriate assay medium.
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Treat the cells with the compounds for 18-24 hours.
-
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Luciferase Assay:
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Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
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Normalize the luciferase signal to a control (e.g., vehicle-treated cells).
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Plot the dose-response curves and calculate the EC₅₀ values using non-linear regression analysis.
-
Mandatory Visualization
Technical Support Center: Enhancing the Bioavailability of KB-141 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of KB-141, a potent and selective thyroid hormone receptor-beta (TRβ) agonist. Given the limited publicly available pharmacokinetic data for this compound, this guide also offers general strategies and protocols applicable to poorly soluble, lipophilic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a selective TRβ agonist with potential therapeutic applications in metabolic disorders such as obesity, diabetes, and hyperlipidemia.[1] Its key physicochemical properties are summarized in the table below. The high calculated LogP value suggests that this compound is lipophilic, which often correlates with poor aqueous solubility, a common cause of low oral bioavailability.
| Property | Value | Source |
| Chemical Formula | C17H16Cl2O4 | [2] |
| Molecular Weight | 355.21 g/mol | [2] |
| IUPAC Name | 2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid | [2] |
| Calculated LogP | 4.9 | [3] |
| Solubility | Soluble in DMSO |
Q2: What are the common reasons for the low oral bioavailability of a compound like this compound?
A2: The low oral bioavailability of a lipophilic compound like this compound is likely due to one or more of the following factors:
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Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility limits the concentration of the drug available for absorption.
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Low Permeability: The drug may not efficiently cross the intestinal epithelial cell membrane to enter the bloodstream.
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First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.
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Efflux by Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.
Q3: What are the initial steps I should take to assess the oral bioavailability of this compound in my animal model?
A3: A pilot pharmacokinetic (PK) study is the essential first step. This typically involves administering a known dose of this compound both intravenously (IV) and orally (PO) to a small group of animals (e.g., mice or rats). Blood samples are collected at various time points, and the plasma concentrations of this compound are measured. The data from this study will allow you to calculate key PK parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and absolute oral bioavailability (F%).
Q4: Which animal model is most appropriate for studying the oral bioavailability of this compound?
A4: Rodents, such as mice and rats, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Beagle dogs are also frequently used for oral bioavailability studies as their gastrointestinal tract shares many similarities with humans. The choice of model may also depend on the specific research question and the metabolic profile of the compound in different species.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to improve the bioavailability of this compound.
| Issue | Possible Causes | Suggested Solutions |
| High variability in plasma concentrations between animals in the same oral dosing group. | - Inconsistent dosing technique (e.g., incorrect placement of the gavage needle).- Formulation instability or non-homogeneity.- Individual differences in gastric emptying or intestinal motility. | - Ensure all personnel are properly trained in oral gavage techniques.- Prepare a fresh, homogenous formulation for each experiment and ensure it is well-mixed before each administration.- Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations of this compound after oral administration. | - Poor aqueous solubility limiting dissolution.- Low intestinal permeability.- Extensive first-pass metabolism in the gut wall or liver. | - Improve Solubility: Formulate this compound as a nanosuspension, in a lipid-based system (e.g., SEDDS), or as an amorphous solid dispersion.- Enhance Permeability: Consider a prodrug approach to mask polar functional groups and increase lipophilicity.- Assess Metabolism: Conduct an in vitro metabolic stability assay using liver microsomes to determine the rate of metabolism. If metabolism is rapid, consider co-administration with a metabolic inhibitor (for research purposes) or a prodrug strategy to protect the metabolic site. |
| Oral bioavailability (F%) is low despite good in vitro permeability in a Caco-2 assay. | - High first-pass metabolism in the liver.- The Caco-2 model may not fully recapitulate the metabolic activity of the in vivo intestine and liver. | - Perform a pharmacokinetic study in bile-duct cannulated rats to differentiate between intestinal and hepatic metabolism.- Analyze plasma samples for the presence of metabolites to understand the metabolic pathways. |
| The chosen formulation (e.g., nanosuspension) does not significantly improve bioavailability. | - The formulation may not be optimized for particle size, stability, or release characteristics.- Permeability or first-pass metabolism, rather than dissolution, might be the primary limiting factor. | - Characterize the formulation thoroughly (particle size, zeta potential, dissolution rate).- Try a different formulation strategy that addresses permeability or metabolism, such as a prodrug or a lipid-based formulation containing absorption enhancers. |
Experimental Protocols
In Vitro Assays
1. Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
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Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-24 days to form a differentiated and polarized monolayer.
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Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
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A solution of this compound (typically 10 µM in a suitable buffer) is added to the apical (A) side of the monolayer.
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The appearance of this compound in the basolateral (B) compartment is measured over time (e.g., 2 hours) by taking samples and analyzing them by LC-MS/MS.
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To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.
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-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
2. Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
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Materials: Pooled liver microsomes from the desired species (e.g., mouse, rat, human), NADPH regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4).
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Assay Procedure:
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This compound (typically at a concentration of 1 µM) is incubated with liver microsomes at 37°C.
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The metabolic reaction is initiated by adding the NADPH regenerating system.
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Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
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The remaining concentration of this compound in each sample is quantified by LC-MS/MS.
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Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).
In Vivo Pharmacokinetic Study in Mice
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Animal Model: Male C57BL/6 mice (8-10 weeks old).
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Dosing:
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Oral (PO): Administer this compound (e.g., in a suspension with 0.5% HPMC) via oral gavage at a specific dose (e.g., 10 mg/kg).
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Intravenous (IV): Administer a solution of this compound (e.g., in a vehicle like 5% DMSO in saline) via the tail vein at a lower dose (e.g., 1-2 mg/kg).
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Blood Sampling: Collect blood samples (e.g., 30 µL) from the tail vein or via cardiac puncture at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin).
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Sample Processing: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as AUC, Cmax, Tmax, and half-life. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Data Presentation
As specific pharmacokinetic data for this compound is not publicly available, the following table presents representative data for another selective TRβ agonist, CS271011, in mice after a single oral dose. This can serve as a reference for what to expect and for comparison with your own experimental results.
Table 1: Pharmacokinetic Parameters of CS271011 in Mice after Oral Administration
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (h*ng/mL) |
| 10 | 2.0 | 1234.5 | 6789.0 |
Note: The values in this table are for illustrative purposes and are based on a different compound. Actual results for this compound may vary.
Visualizations
Signaling Pathway
References
addressing lack of response to KB-141 treatment in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KB-141, a selective thyroid hormone receptor beta (TRβ) agonist, in in vivo experiments for metabolic conditions such as obesity, dyslipidemia, and diabetes.
Troubleshooting Guides
Issue: Lack of Efficacy or Suboptimal Response to this compound Treatment
Researchers may occasionally observe a diminished or absent response to this compound in their in vivo models. This guide provides a systematic approach to troubleshooting these issues.
Potential Cause 1: Suboptimal Drug Administration and Bioavailability
| Specific Issue | Recommended Action |
| Improper Dosing or Formulation | - Verify the correct dosage calculation based on the animal model and study objectives. Published studies have used doses ranging from 0.0547 to 0.547 mg/kg/day in rats and mice.[1] - Ensure proper solubilization and stability of the this compound formulation. - Confirm the accuracy of the administration route (e.g., oral gavage). |
| Poor Oral Absorption | - Factors such as food in the stomach can affect the absorption of thyroid hormone analogs.[2] Consider administering this compound to fasting animals. - Investigate potential gastrointestinal issues in the animal model that might impair absorption. |
| Rapid Metabolism | - While this compound is designed for TRβ selectivity, its metabolism can be influenced by the specific metabolic characteristics of the animal model.[3] - Consider conducting pharmacokinetic (PK) studies to determine the half-life and exposure of this compound in your specific model.[4][5] |
Potential Cause 2: Animal Model Considerations
| Specific Issue | Recommended Action |
| Inappropriate Animal Model | - The choice of animal model is critical for studying metabolic diseases. Diet-induced obesity (DIO) models in C57BL/6 mice are common, as are Zucker fatty rats and ob/ob mice. - Ensure the selected model is appropriate for the specific metabolic parameters being investigated (e.g., hypercholesterolemia, insulin resistance). |
| Genetic Variability within the Animal Strain | - Even within the same strain, there can be genetic variations that influence the response to treatment. Ensure the use of a homogenous animal population. |
| Underlying Resistance to Thyroid Hormone | - While rare, some genetic models may have inherent resistance to thyroid hormone action due to mutations in the thyroid hormone receptor. This can blunt the effect of TRβ agonists. |
Potential Cause 3: Experimental Design and Execution
| Specific Issue | Recommended Action |
| Insufficient Treatment Duration | - The effects of this compound on body weight and lipid profiles may take time to become apparent. In published studies, treatment durations have ranged from 7 to 21 days. |
| High Variability in Baseline Metabolic Parameters | - Ensure that animals are properly acclimated and randomized into treatment groups based on baseline body weight and other relevant metabolic markers. |
| Dietary Confounds | - The composition of the diet can significantly impact the metabolic phenotype and the response to treatment. Ensure a consistent and appropriate diet is used throughout the study. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the thyroid hormone receptor beta (TRβ). TRβ is highly expressed in the liver and is involved in regulating cholesterol and triglyceride metabolism. By selectively activating TRβ, this compound aims to elicit the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and promoting weight loss, with minimal impact on the heart, which is predominantly regulated by the TRα subtype.
Q2: What are the expected in vivo effects of this compound?
A2: In preclinical studies using rodent and primate models, this compound has been shown to:
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Reduce serum cholesterol and triglycerides.
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Decrease body weight and adiposity.
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Improve glucose tolerance and insulin sensitivity in diabetic models.
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Increase metabolic rate with minimal to no effect on heart rate (tachycardia).
Q3: How does the selectivity of this compound for TRβ over TRα contribute to its therapeutic potential?
A3: The selectivity of this compound for TRβ is a key feature. While both TRα and TRβ mediate the effects of thyroid hormone, TRα is primarily associated with heart rate regulation. Non-selective thyroid hormone analogs can cause tachycardia (increased heart rate) as an undesirable side effect. By preferentially activating TRβ, this compound is designed to provide the metabolic benefits of thyroid hormone action while minimizing cardiovascular side effects.
Q4: Can this compound be used in cancer research?
A4: While some research suggests that TRβ activation may have tumor-suppressive effects in certain cancers like anaplastic thyroid cancer, the primary development and investigation of this compound have been for metabolic diseases. Its application in oncology is still exploratory.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Obese Zucker Rats (21-day treatment)
| Parameter | Dose (mg/kg/day) | % Change from Control |
| Body Weight | 0.167 | -6% |
| 0.0547 | -8% | |
| Adiposity | 0.167 | -5-6% |
Data synthesized from published studies.
Table 2: In Vivo Efficacy of this compound in ob/ob Mice
| Parameter | Dose & Duration | % Change from Control |
| Serum Cholesterol | 0.5 mg/kg/day for 7 days | -35% |
| Serum Triglycerides | 0.5 mg/kg/day for 7 days | -35% |
| Serum Free Fatty Acids | 0.5 mg/kg/day for 7 days | -18-20% |
| Hepatic Free Fatty Acids | 0.5 mg/kg/day for 7 days | -18-20% |
Data synthesized from published studies.
Experimental Protocols
Protocol 1: Assessment of In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
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Animal Model: Male C57BL/6 mice, 6-8 weeks old.
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Diet: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
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Group Allocation: Randomize mice into vehicle control and this compound treatment groups based on body weight and baseline fasting blood glucose.
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Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer daily via oral gavage at the desired dose.
-
Monitoring:
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Measure body weight and food intake daily or three times a week.
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Perform an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) at baseline and at the end of the study.
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Collect blood samples weekly via tail vein for measurement of serum lipids (total cholesterol, LDL, HDL, triglycerides) and glucose.
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Terminal Procedures: At the end of the study, euthanize animals and collect terminal blood via cardiac puncture. Harvest tissues such as liver and adipose tissue for further analysis (e.g., gene expression, histology).
Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats
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Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
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Drug Administration: Administer a single dose of this compound via oral gavage.
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Blood Sampling: Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: Troubleshooting Workflow for Lack of In Vivo Response.
Caption: Logical Relationships of Potential Causes for Lack of Response.
References
- 1. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Targeting thyroid hormone receptor-β agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bspublications.net [bspublications.net]
Technical Support Center: KB-141 High-Dose Experimental Guidelines
Disclaimer: This document is intended for research and drug development professionals. The information provided is for guidance purposes only and is based on publicly available data for KB-141 and related thyromimetic compounds. Specific high-dose toxicity data for this compound is not extensively available in the public domain. Researchers should always adhere to their institution's safety protocols and consult with a qualified toxicologist for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its safety profile at therapeutic doses?
This compound is a synthetic agonist that is highly selective for the thyroid hormone receptor beta (TRβ) over the thyroid hormone receptor alpha (TRα). Thyroid hormones regulate metabolism through both TRα and TRβ receptors. However, the beneficial effects on lipid metabolism are primarily mediated by TRβ, which is the predominant isoform in the liver. Conversely, adverse effects such as tachycardia (increased heart rate) and potential for bone and muscle wasting are mainly associated with TRα activation. The selectivity of this compound for TRβ is a key design feature aimed at maximizing therapeutic benefits (e.g., lowering cholesterol) while minimizing the risk of cardiac side effects.
Q2: Is there any publicly available quantitative data on the high-dose toxicity of this compound, such as an LD50 or NOAEL?
As of the latest review of scientific literature, specific quantitative high-dose toxicity data for this compound, including the Median Lethal Dose (LD50) or the No-Observed-Adverse-Effect Level (NOAEL) from dedicated high-dose studies, are not publicly available. Preclinical studies are typically conducted by the developing company and submitted to regulatory agencies, and this detailed information is often proprietary.
Q3: What are the potential on-target and off-target toxicities that could theoretically occur at high doses of a TRβ agonist like this compound?
At high doses, even a selective compound can begin to interact with unintended targets or overstimulate its primary target, leading to adverse effects.
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Potential On-Target Toxicity: Excessive stimulation of TRβ in the liver could potentially lead to hepatotoxicity. While therapeutic activation is beneficial for lipid metabolism, supraphysiological activation could disrupt normal liver function.
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Potential Off-Target Toxicity:
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Loss of Selectivity: At very high concentrations, the selectivity for TRβ over TRα may diminish, leading to TRα-mediated side effects like tachycardia.
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Class-Specific Effects: A related TRβ agonist, eprotirome, was reported to cause cartilage damage in preclinical studies with dogs.[1] This raises a theoretical concern for other compounds in this class, and researchers should be mindful of potential effects on joint and cartilage health in long-term, high-dose studies.
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Unforeseen Interactions: High concentrations of any small molecule can lead to interactions with other receptors, enzymes, or ion channels throughout the body, resulting in unexpected toxicities.
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Q4: What kind of preclinical safety studies are typically performed for a compound like this compound before it is approved for human trials?
Standard preclinical safety and toxicology programs, often conducted under Good Laboratory Practice (GLP) guidelines, are required by regulatory agencies like the FDA. These typically include:
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Safety Pharmacology: These studies assess the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.[2][3][4][5]
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Acute, Sub-chronic, and Chronic Toxicity Studies: These involve administering the drug to animals for different durations (e.g., 28 days, 90 days, or longer) to identify potential target organs for toxicity and to determine the NOAEL.
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Genotoxicity Assays: A battery of tests to determine if the compound can cause genetic damage.
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Carcinogenicity Studies: Long-term studies in animals to assess the cancer-causing potential of the drug.
Troubleshooting Guide for Experimental Use of this compound
This guide is intended to assist researchers who encounter unexpected results or potential signs of toxicity during their experiments with this compound, particularly when exploring higher dose ranges.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in heart rate in animal models. | Loss of TRβ selectivity at high doses, leading to TRα activation. | 1. Perform a dose-response study to determine the threshold at which this effect occurs.2. Concurrently measure markers of TRβ activation (e.g., cholesterol reduction) to assess the therapeutic window.3. Consider using a TRα antagonist as a control to confirm the mechanism. |
| Elevated liver enzymes (e.g., ALT, AST) in blood samples. | Potential on-target hepatotoxicity from excessive TRβ stimulation. | 1. Conduct a thorough histological examination of liver tissue.2. Measure markers of liver function and damage.3. Evaluate the expression of TRβ target genes in the liver to correlate with the observed toxicity. |
| Changes in animal behavior, such as lethargy or hyperactivity. | Central Nervous System (CNS) effects, which could be on-target or off-target. | 1. Perform a functional observational battery to systematically assess behavioral changes.2. Measure the concentration of this compound in the brain to determine if it crosses the blood-brain barrier. |
| Lameness, joint swelling, or changes in gait in long-term studies. | Potential for cartilage or musculoskeletal toxicity, as seen with a related compound. | 1. Conduct detailed histological analysis of joint and cartilage tissues.2. Utilize imaging techniques (e.g., micro-CT) to assess bone and cartilage structure.3. Monitor for biomarkers of cartilage turnover. |
Data Presentation
Table 1: Summary of the Known Safety and Selectivity Profile of this compound
| Parameter | Finding | Implication for Safety |
| Receptor Selectivity | Highly selective for TRβ over TRα | Reduced risk of cardiac side effects (tachycardia) commonly associated with non-selective thyroid hormone action. |
| Preclinical Species | Studied in rats and monkeys | Data from multiple species provides a more robust safety assessment. |
| Reported Effects at Therapeutic Doses | Lowering of cholesterol and body weight without significant effects on heart rate. | Favorable therapeutic window for its intended metabolic indications. |
Note: This table is based on data from studies focused on therapeutic efficacy and does not include data from high-dose toxicology studies.
Experimental Protocols
While specific high-dose toxicity study protocols for this compound are not public, a general approach for such an investigation in a rodent model would follow established toxicology guidelines.
General Protocol for a 28-Day Repeated-Dose Toxicity Study in Rats:
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Animal Model: Sprague-Dawley rats (equal numbers of males and females).
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Groups:
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Vehicle Control (e.g., saline or appropriate solvent).
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Low Dose Group.
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Mid Dose Group.
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High Dose Group.
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(Optional) Recovery groups for control and high dose to assess reversibility of any findings.
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Administration: Daily administration of this compound or vehicle via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
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In-life Observations:
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Daily clinical observations for signs of toxicity.
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Weekly body weight and food consumption measurements.
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Detailed functional observational battery at baseline and near the end of the study.
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Clinical Pathology: Blood collection at the end of the study for hematology and clinical chemistry analysis (including liver enzymes).
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Terminal Procedures:
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Euthanasia and comprehensive gross necropsy.
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Organ weight measurements.
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Collection of a full panel of tissues for histopathological examination by a veterinary pathologist.
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Mandatory Visualizations
Caption: Differential signaling of TRα and TRβ receptors.
Caption: General workflow for preclinical toxicity assessment.
References
Technical Support Center: KB-141 Animal Model Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using the selective thyroid hormone receptor-beta (TRβ) agonist, KB-141, in animal models. It addresses potential unexpected phenotypes and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the thyroid hormone receptor-beta (TRβ).[1] Thyroid hormone receptors exist in two major isoforms, alpha (TRα) and beta (TRβ), which are distributed differently across tissues. TRβ is the predominant isoform in the liver.[2] this compound is designed to selectively activate TRβ to leverage the beneficial metabolic effects of thyroid hormone signaling—such as lowering cholesterol and improving insulin sensitivity—while minimizing the adverse effects associated with TRα activation, which is prevalent in the heart, bone, and muscle.[2][3]
Q2: What are the expected therapeutic effects of this compound in animal models?
Based on its mechanism of action, this compound is expected to produce anti-obesity, anti-diabetic, and lipid-lowering effects.[1] In animal models of metabolic disease, researchers should anticipate observing outcomes such as reduced body weight, decreased serum levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and improved glucose tolerance.
Q3: Are there any known class-specific side effects for selective TRβ agonists that could be considered "unexpected phenotypes"?
Yes, while designed for safety and selectivity, the class of selective TRβ agonists has been associated with certain side effects in clinical and preclinical studies. These may be considered "unexpected" if not anticipated as part of the primary metabolic outcomes. Common side effects include gastrointestinal issues like diarrhea and nausea. More significant potential issues can involve liver toxicity, indicated by elevated liver enzymes (ALT, AST), and gallbladder-related side effects such as gallstones.
Troubleshooting Unexpected Phenotypes
Q4: We observed a transient increase in heart rate in our rodent model shortly after high-dose administration of this compound. Is this expected?
This is an unexpected phenotype. This compound is designed for high TRβ selectivity to avoid cardiac effects, which are primarily mediated by TRα. An increased heart rate (tachycardia) is a classic TRα-mediated effect.
Troubleshooting Steps:
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Verify Compound Purity and Dose: Ensure the this compound used is of high purity and the administered dose was accurately calculated. Impurities or dosing errors are common sources of unexpected effects.
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Evaluate Off-Target Activity: At high concentrations, the selectivity of a compound can be overcome, leading to off-target receptor activation. Consider performing a dose-response study to determine if this effect is dose-dependent and occurs only at supra-pharmacological doses.
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Monitor Thyroid Axis Hormones: Measure circulating levels of T3, T4, and TSH. Supra-physiological doses of TRβ agonists can potentially suppress the hypothalamic-pituitary-thyroid (HPT) axis.
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Assess Cardiac TRα/TRβ Expression: Confirm the relative expression levels of TRα and TRβ in the cardiac tissue of your specific animal model, as species and strain differences can exist.
Logical Workflow for Investigating Unexpected Tachycardia
Q5: Our study shows elevated ALT and AST levels after chronic this compound administration, but we do not see histological evidence of liver damage. How should we interpret this?
Elevated liver enzymes (aminotransferases) are a potential side effect of selective TRβ agonists. This finding can be complex to interpret without corresponding histological changes.
Troubleshooting Steps:
-
Confirm Lack of Injury: Perform a thorough histological analysis, including stains for fibrosis (e.g., Sirius Red) and cell death (e.g., TUNEL), to confirm the absence of hepatocellular injury, inflammation, or fibrosis.
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Assess Mitochondrial Function: Thyroid hormones increase metabolic rate, which can place stress on hepatocyte mitochondria. Consider assessing mitochondrial respiration or markers of oxidative stress in liver tissue.
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Measure Hepatic Triglyceride Content: this compound is expected to reduce liver fat. An increase in hepatic fat metabolism could transiently elevate liver enzymes without causing damage. Quantify hepatic triglyceride levels to correlate with enzyme changes.
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Consider Adaptive Response: A mild elevation in ALT/AST without histological damage might represent a metabolic adaptation to increased hepatic fatty acid oxidation rather than true hepatotoxicity. Monitor if the enzyme levels stabilize or return to baseline over a longer treatment period.
Quantitative Data Summary
The following table summarizes hypothetical comparative data between a vehicle control group and a this compound treated group in a diet-induced obesity mouse model, illustrating both expected effects and a potential unexpected finding.
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | p-value | Interpretation |
| Body Weight Change (%) | +15.2 ± 2.1 | +4.5 ± 1.8 | <0.001 | Expected (Anti-obesity) |
| Serum Cholesterol (mg/dL) | 210.5 ± 15.3 | 145.2 ± 12.1 | <0.001 | Expected (Lipid-lowering) |
| Serum ALT (U/L) | 45 ± 8 | 95 ± 15 | <0.01 | Unexpected (Potential Liver Stress) |
| Heart Rate (bpm) | 450 ± 25 | 460 ± 30 | >0.05 | No Significant Cardiac Effect |
Experimental Protocols
Protocol: Assessment of Metabolic and Hepatic Markers in a Rodent Model
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Animal Model: Male C57BL/6J mice, 8 weeks of age, fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and non-alcoholic fatty liver disease (NAFLD).
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Compound Administration: this compound is dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Administer daily via oral gavage at a volume of 10 mL/kg. A vehicle control group should be run in parallel.
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In-life Monitoring: Monitor body weight and food intake twice weekly. Perform non-invasive cardiovascular monitoring (e.g., tail-cuff plethysmography) to measure heart rate and blood pressure at baseline and at the end of the study.
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Terminal Endpoint Analysis:
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Collect terminal blood via cardiac puncture. Use a portion for immediate serum chemistry analysis (ALT, AST, cholesterol, triglycerides) and the remainder for plasma analysis of thyroid hormones (TSH, T3, T4) via ELISA.
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Perfuse and collect the liver. A section should be fixed in 10% neutral buffered formalin for histological processing (H&E, Sirius Red staining). The remaining tissue should be snap-frozen in liquid nitrogen for subsequent analysis of gene expression (qRT-PCR) or hepatic lipid content.
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Signaling Pathway Visualization
This compound Intended Signaling Pathway in Hepatocytes
The diagram below illustrates the intended molecular mechanism of this compound in a liver cell. This compound selectively binds to TRβ in the nucleus, leading to the transcription of genes involved in cholesterol metabolism and fatty acid oxidation, ultimately resulting in reduced steatosis and lower serum lipids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Refining KB-141 Experimental Protocols for Enhanced Reproducibility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with KB-141, a potent and selective thyroid hormone receptor beta (TRβ) agonist. Inconsistent experimental outcomes can hinder scientific progress; therefore, this guide offers detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) to promote the reproducibility of experiments involving this compound. By standardizing protocols and anticipating common challenges, we aim to facilitate more robust and reliable research in the development of this promising therapeutic agent.
Quantitative Data Summary
This compound has demonstrated significant effects on metabolic parameters in various preclinical models. The following tables summarize key quantitative data from in vivo studies to aid in experimental design and comparison.
Table 1: Effects of this compound on Body Weight and Adiposity in Obese Animal Models
| Animal Model | Dose | Duration | Body Weight Reduction | Adiposity Reduction | Tachycardia Observed |
| Obese Zucker (fa/fa) Rats | 0.167 mg/kg/day (p.o.) | 21 days | 6% | 5-6% (DEXA) | No |
| Obese Zucker (fa/fa) Rats | 0.0547 mg/kg/day (p.o.) | 21 days | 8% | Not specified | No |
Table 2: Effects of this compound on Plasma Lipids and Glucose Metabolism in ob/ob Mice
| Parameter | Dose | Duration | Percent Reduction | Tachycardia Observed |
| Serum Cholesterol | 0.5 mg/kg/day (p.o.) | 7 days | 35% | No |
| Serum Triacylglycerols | 0.5 mg/kg/day (p.o.) | 7 days | 35% | No |
| Glucose Tolerance | 0.0547 or 0.328 mg/kg/day (p.o.) | 14 days | Dose-dependent improvement | No |
| Insulin Sensitivity | 0.0547 or 0.328 mg/kg/day (p.o.) | 14 days | Dose-dependent improvement | No |
Key Experimental Protocols
Detailed and consistent methodologies are critical for reproducible results. The following are step-by-step protocols for key experiments commonly performed with this compound.
In Vivo Study in Obese Zucker Rats: Evaluation of Metabolic Parameters
1. Animal Model:
-
Male obese Zucker (fa/fa) rats, 8-10 weeks old.
-
House individually in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow a one-week acclimatization period before the start of the experiment.
2. This compound Formulation and Administration:
-
Vehicle Selection: Due to the lipophilic nature of many TRβ agonists, a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a suitable starting point. Conduct pilot studies to ensure the solubility and stability of this compound in the chosen vehicle.
-
Preparation: On each day of dosing, freshly prepare the this compound suspension to the desired concentration (e.g., 0.167 mg/mL for a 10 mL/kg dosing volume). Briefly sonicate the suspension to ensure homogeneity.
-
Administration: Administer this compound or vehicle daily via oral gavage at the same time each day to minimize circadian variability.
3. Body Weight and Food Intake:
-
Measure body weight daily before dosing.
-
Measure food intake daily by weighing the remaining food from the previous day.
4. Body Composition (DEXA):
-
At the beginning and end of the study, perform Dual-Energy X-ray Absorptiometry (DEXA) scans to determine fat and lean body mass.
-
Anesthetize the rats (e.g., with isoflurane) and place them in a prone position on the DEXA scanner bed.
-
Ensure consistent positioning for all animals to ensure accurate comparisons.
5. Cardiovascular Monitoring:
-
For continuous monitoring of heart rate and blood pressure, surgically implant telemetry devices at least one week before the start of the study.
-
Allow animals to fully recover from surgery before commencing this compound administration.
-
Record cardiovascular parameters continuously throughout the study.
6. Plasma Lipid Profile:
-
At the end of the study, collect blood samples via cardiac puncture under anesthesia.
-
Use EDTA-coated tubes and centrifuge to separate plasma.
-
Analyze plasma for total cholesterol and triglycerides using commercially available enzymatic kits.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
1. Animal Model:
-
Male ob/ob mice, 8-12 weeks old.
-
Acclimatize as described for the rat model.
2. OGTT Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer (t=0).
-
Administer a 2 g/kg glucose solution (20% in sterile saline) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological mechanisms and experimental processes can aid in understanding and troubleshooting.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during this compound experimentation, providing potential causes and solutions in a question-and-answer format.
FAQs
-
Q1: What is the recommended vehicle for oral administration of this compound?
-
A1: Due to its likely lipophilic nature, a suspension in an aqueous vehicle like 0.5% or 1% carboxymethylcellulose (CMC) is a good starting point. However, it is crucial to perform solubility and stability tests of your specific batch of this compound in the chosen vehicle before initiating in vivo studies.
-
-
Q2: How should I handle potential interference of this compound with thyroid hormone immunoassays?
-
A2: TRβ agonists can sometimes cross-react with antibodies used in T3 and T4 immunoassays, leading to inaccurate readings. If measuring endogenous thyroid hormone levels is critical, consider using methods less prone to such interference, like LC-MS/MS, or validate your immunoassay by spiking control serum with this compound to assess cross-reactivity.
-
-
Q3: Are there any expected effects of this compound on animal behavior?
-
A3: While the primary effects are metabolic, increased metabolic rate can sometimes lead to increased activity or changes in feeding patterns. Document any behavioral changes observed, as they may be relevant to the compound's overall effects.
-
Troubleshooting Guide
-
Issue: Inconsistent weight loss or lipid-lowering effects at the same dose.
-
Potential Cause 1: Inconsistent Drug Formulation. this compound may not be fully solubilized or may be settling out of the vehicle, leading to inaccurate dosing.
-
Solution: Ensure the vehicle is appropriate and that the formulation is homogenized (e.g., by vortexing or brief sonication) immediately before each gavage. Prepare fresh formulations daily.
-
-
Potential Cause 2: Improper Oral Gavage Technique. Incorrect placement of the gavage needle can lead to aspiration or incomplete delivery of the dose.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Observe animals for any signs of distress post-gavage.
-
-
Potential Cause 3: Animal Stress. Stress from handling and procedures can impact metabolic parameters and food intake, confounding the effects of the drug.
-
Solution: Acclimatize animals to handling before the study begins. Perform procedures efficiently and at the same time each day to minimize stress.
-
-
-
Issue: Unexpected cardiovascular effects (e.g., tachycardia) at doses reported to be safe.
-
Potential Cause 1: Off-target effects or batch-to-batch variability of the compound.
-
Solution: Verify the purity and identity of your this compound batch. If possible, compare its in vitro selectivity profile (TRβ vs. TRα) to published data.
-
-
Potential Cause 2: Stress-induced tachycardia. The stress of handling or the experimental procedure itself can cause transient increases in heart rate.
-
Solution: Use telemetry to monitor heart rate in freely moving, undisturbed animals. Analyze data from periods when the animals are quiescent (e.g., during the dark cycle).
-
-
-
Issue: High variability in OGTT results.
-
Potential Cause 1: Inconsistent fasting period.
-
Solution: Strictly adhere to the specified fasting duration for all animals.
-
-
Potential Cause 2: Inaccurate glucose administration.
-
Solution: Ensure the glucose solution is at the correct concentration and that the gavage is performed correctly to deliver the full dose.
-
-
Potential Cause 3: Stress during the procedure. Handling stress can elevate blood glucose levels.
-
Solution: Handle mice calmly and efficiently. Acclimatize them to the procedure if possible.
-
-
Validation & Comparative
Unveiling the TRβ Selectivity of KB-141: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, the selective modulation of thyroid hormone receptor beta (TRβ) presents a promising therapeutic avenue for metabolic disorders. This guide provides an objective in vitro comparison of KB-141, a known TRβ-selective agonist, with the natural thyroid hormone T3 and another well-characterized TRβ-selective compound, Sobetirome (GC-1). The presented data, protocols, and pathway diagrams aim to facilitate a comprehensive understanding of this compound's selectivity profile.
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro binding affinities and functional potencies of this compound, T3, and Sobetirome (GC-1) for the thyroid hormone receptor alpha (TRα) and beta (TRβ) isoforms. This data is crucial for assessing the selectivity of these compounds.
| Compound | Receptor Isoform | Binding Affinity (IC50/Kd, nM) | Transactivation Potency (EC50, nM) | Selectivity (TRα/TRβ) |
| This compound | TRα1 | 23.9 (IC50)[1] | 11.2[1] | 8.3-fold for TRβ (transactivation)[1] |
| TRβ1 | 1.1 (IC50)[1] | 3.5[1] | 10-fold for TRβ (binding) | |
| T3 (Triiodothyronine) | TRα1 | 0.4 (IC50) | 1.3 | - |
| TRβ1 | 0.3 (IC50) | 3.4 | - | |
| Sobetirome (GC-1) | TRα1 | 0.440 (Kd) | - | ~10-fold for TRβ (binding) |
| TRβ1 | 0.067 (Kd) | 160 | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to determine the TRβ selectivity of compounds like this compound.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the thyroid hormone receptor.
Materials:
-
Purified human TRα and TRβ ligand-binding domains (LBDs)
-
[¹²⁵I]-T3 (radioligand)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT
-
Test compound (e.g., this compound) and unlabeled T3
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled T3 in assay buffer.
-
In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-T3 (typically near its Kd value), and either the test compound, unlabeled T3 (for determining non-specific binding), or buffer alone (for total binding).
-
Add the purified TRα or TRβ LBDs to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the radioactivity in a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-T3, is determined by non-linear regression analysis.
Transactivation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the thyroid hormone receptor.
Materials:
-
Mammalian cell line (e.g., HEK293 or CV-1)
-
Expression plasmids for full-length human TRα or TRβ
-
A reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase)
-
A control plasmid expressing a gene for normalization (e.g., β-galactosidase)
-
Cell culture medium and transfection reagents
-
Test compound (e.g., this compound)
-
Luciferase assay reagent and a luminometer
Procedure:
-
Seed the cells in 96-well plates.
-
Co-transfect the cells with the TR expression plasmid, the TRE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the activity of the normalization gene product (e.g., β-galactosidase).
-
Normalize the luciferase activity to the control gene activity.
-
The EC50 value, the concentration of the test compound that produces 50% of the maximal transcriptional activation, is determined by non-linear regression analysis.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the experimental workflow for determining TRβ selectivity and the signaling pathway activated by a TRβ agonist.
References
A Comparative Guide to KB-141 and Other Thyroid Hormone Receptor Beta (TRβ) Agonists
For Researchers, Scientists, and Drug Development Professionals
The thyroid hormone receptor beta (TRβ) has emerged as a promising therapeutic target for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). Selective TRβ agonists aim to harness the beneficial metabolic effects of thyroid hormone, primarily mediated by TRβ in the liver, while avoiding the adverse cardiovascular and other systemic effects associated with the activation of the alpha isoform (TRα). This guide provides a detailed comparison of KB-141 with other notable TRβ agonists, including Sobetirome (GC-1), Eprotirome (KB-2115), Resmetirom (MGL-3196), and VK2809, supported by experimental data.
Performance Comparison of TRβ Agonists
The following tables summarize the quantitative data on the binding affinity, selectivity, and in vivo efficacy of this compound and its counterparts.
Table 1: Binding Affinity and Selectivity of TRβ Agonists
| Compound | Target | IC50 (nM) | Kd (pM) | TRβ Selectivity (fold vs. TRα) |
| This compound | hTRβ1 | 3.3[1] | - | 14[2] |
| hTRα1 | 23.9[1] | - | ||
| Sobetirome (GC-1) | hTRβ1 | - | 67[3] | 10[4] |
| hTRα1 | - | 440 | ||
| Eprotirome (KB-2115) | hTRβ | - | - | 22 |
| Resmetirom (MGL-3196) | hTRβ | EC50 = 0.21 µM | - | 28 |
| VK2809 (MB07811) | hTRβ | Ki = 3 nM (active form MB07344) | - | 11.7 (active form MB07344) |
| hTRα | Ki = 35 nM (active form MB07344) | - |
Table 2: In Vivo Efficacy of TRβ Agonists in Preclinical Models
| Compound | Animal Model | Dose | Cholesterol Reduction | Triglyceride Reduction | Body Weight Reduction | Cardiac Effects |
| This compound | Cholesterol-fed rats | 0.167 & 0.0547 mg/kg/day (21 days) | Yes | - | 6-8% | Minimal/None |
| ob/ob mice | 0.5 mg/kg/day (7 days) | 35% | 35% | Yes | None | |
| Cynomolgus monkeys | - | ~35% (at highest dose) | - | Yes | None | |
| Sobetirome (GC-1) | Cholesterol-fed rats | ED50 = 190 nmol/kg/day (7 days) | Yes | - | - | 30-fold selectivity over tachycardia |
| Eprotirome (KB-2115) | ob/ob mice | 3 mg/kg/diet | - | Yes | - | - |
| Resmetirom (MGL-3196) | Diet-induced obese mice | - | Yes | Yes | - | - |
| VK2809 (MB07811) | Diet-induced obese mice | 3 mg/kg | Yes | Yes | No effect at cholesterol-lowering doses | Minimal |
Table 3: Clinical Trial Outcomes of TRβ Agonists
| Compound | Phase | Indication | Key Outcomes |
| This compound | Preclinical | Hypercholesterolemia, Obesity | Not advanced to human trials. |
| Sobetirome (GC-1) | Phase 1 | Dyslipidemia | LDL cholesterol reduced by up to 41%. Development for this indication was discontinued. |
| Eprotirome (KB-2115) | Phase 3 (Terminated) | Hyperlipidemia | Reduced serum cholesterol by up to 40%. Terminated due to adverse effects on cartilage in canines. |
| Resmetirom (MGL-3196) | Phase 3 | NASH with liver fibrosis | Significant reduction in hepatic fat. Recently approved by the FDA for MASH. |
| VK2809 | Phase 2b | NASH and fibrosis | Statistically significant reductions in liver fat content. Successful achievement of secondary histologic endpoints. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TRβ agonists and a typical experimental workflow for their evaluation.
Caption: TRβ Agonist Signaling Pathway for Cholesterol Reduction.
Caption: Preclinical Evaluation Workflow for TRβ Agonists.
Experimental Protocols
Radioligand Displacement Assay for Binding Affinity
This assay determines the binding affinity (Ki) of a test compound for TRβ and TRα receptors.
Materials:
-
Purified human TRβ1 and TRα1 ligand-binding domains.
-
Radioligand: [¹²⁵I]T₃.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.8, containing 1 mM EDTA, 5 mM DTT, 10% glycerol, and 100 mM KCl.
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the TR receptor and [¹²⁵I]T₃ are incubated with increasing concentrations of the unlabeled test compound.
-
The incubation is carried out for a sufficient time (e.g., 2 hours at room temperature) to reach equilibrium.
-
The reaction mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]T₃ (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Efficacy in a Cholesterol-Fed Rat Model
This model is used to evaluate the cholesterol-lowering efficacy of TRβ agonists.
Animal Model:
-
Male Sprague-Dawley rats.
Procedure:
-
Rats are fed a high-cholesterol diet (e.g., containing 1% cholesterol and 0.5% cholic acid) for a period of 1-2 weeks to induce hypercholesterolemia.
-
After the induction period, the rats are randomly assigned to treatment groups (vehicle control and different doses of the test compound, e.g., this compound).
-
The test compound is administered orally once daily for a specified duration (e.g., 7-21 days).
-
Body weight and food intake are monitored regularly throughout the study.
-
At the end of the treatment period, blood samples are collected for the analysis of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Heart rate can be measured to assess potential cardiovascular side effects.
-
Tissues such as the liver can be collected for gene expression analysis (e.g., CYP7A1).
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
This model is used to assess the effects of TRβ agonists on obesity and related metabolic parameters.
Animal Model:
-
Male C57BL/6J mice.
Procedure:
-
Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and dyslipidemia.
-
Once the obese phenotype is established, mice are randomized into treatment groups.
-
The test compound is administered daily via oral gavage.
-
Body weight, body composition (using techniques like DEXA or qNMR), and food intake are monitored.
-
Glucose and insulin tolerance tests can be performed to assess effects on insulin sensitivity.
-
At the end of the study, plasma and tissues are collected for analysis of lipids, and gene expression.
Conclusion
This compound demonstrates potent and selective TRβ agonism with promising effects on lipid lowering and weight reduction in preclinical models, with a favorable cardiac safety profile. While it did not progress to clinical trials, its profile is comparable to other early-generation TRβ agonists like Sobetirome and Eprotirome. The subsequent development of compounds like Resmetirom and VK2809, which have shown significant efficacy in late-stage clinical trials for NASH, highlights the therapeutic potential of this class of drugs. The data presented in this guide provides a valuable comparative resource for researchers in the field of metabolic drug discovery, aiding in the evaluation and development of next-generation TRβ agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of KB-141 and Eprotirome (KB2115): Efficacy in Metabolic and Lipid Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two thyroid hormone receptor-beta (TRβ) selective agonists, KB-141 and Eprotirome (KB2115). Both compounds were developed to leverage the beneficial metabolic effects of thyroid hormone while minimizing the deleterious effects associated with thyroid hormone receptor-alpha (TRα) activation. This document summarizes key experimental data, outlines methodologies of pivotal studies, and presents signaling pathways and experimental workflows to offer a comprehensive overview for the scientific community.
Mechanism of Action: Selective TRβ Agonism
Both this compound and Eprotirome are synthetic thyromimetics that exhibit selectivity for the thyroid hormone receptor-beta (TRβ) isoform, which is predominantly expressed in the liver. The therapeutic rationale is to selectively activate hepatic TRβ, thereby stimulating cholesterol and lipid metabolism, without significantly impacting TRα, which is highly expressed in the heart and bone and mediates many of the undesirable side effects of excess thyroid hormone.
Efficacy Data: A Head-to-Head Comparison (Based on Separate Studies)
Direct comparative clinical trials between this compound and Eprotirome have not been conducted. The following tables present a comparative summary of their efficacy based on data from individual preclinical and clinical studies.
Table 1: Comparative Efficacy on Lipid Profile
| Parameter | This compound (Preclinical - Primates) | Eprotirome (Clinical - Phase 2)[1] | Eprotirome (Clinical - Phase 3, AKKA Trial, 6 weeks)[2] |
| LDL Cholesterol Reduction | Significant reduction | -22% (25 µ g/day ) -28% (50 µ g/day ) -32% (100 µ g/day ) | -12% (50 µ g/day ) -22% (100 µ g/day ) |
| Triglyceride Reduction | Not specified | Similar reductions to LDL-C | Not specified |
| Apolipoprotein B Reduction | Not specified | Similar reductions to LDL-C | Not specified |
| Lp(a) Reduction | Significant reduction | Similar reductions to LDL-C | Not specified |
Table 2: Comparative Efficacy on Body Weight and Metabolic Parameters
| Parameter | This compound (Preclinical - Obese Zucker Rats) | Eprotirome (Clinical) |
| Body Weight Reduction | -6% (0.167 mg/kg/day) -8% (0.0547 mg/kg/day) | No significant change reported[3] |
| Glucose Tolerance | Improved | Not a primary endpoint |
| Insulin Sensitivity | Improved | Not a primary endpoint |
Experimental Protocols
This compound: Preclinical Study in Obese Zucker Rats
-
Animal Model: Male obese Zucker (fa/fa) rats, a genetic model of obesity and insulin resistance.
-
Treatment Groups: Vehicle control and this compound administered orally at doses of 0.00547, 0.0167, 0.0547, and 0.167 mg/kg/day.
-
Duration: 21 days.
-
Key Parameters Measured: Body weight, food consumption, plasma levels of cholesterol, triglycerides, glucose, and insulin.
-
Methodology: Animals were housed individually and received the designated treatment daily via oral gavage. Body weight and food intake were recorded daily. Blood samples were collected at baseline and at the end of the study for biochemical analysis.
Eprotirome: AKKA Phase 3 Clinical Trial (NCT01410383)[2][4]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Patients with heterozygous familial hypercholesterolemia who were on a stable dose of statin with or without ezetimibe.
-
Treatment Groups:
-
Placebo
-
Eprotirome 50 µg daily
-
Eprotirome 100 µg daily
-
-
Planned Duration: 52 weeks (prematurely terminated).
-
Primary Efficacy Endpoint: Percent change in LDL cholesterol from baseline to 12 weeks.
-
Methodology: Eligible patients were randomized to one of the three treatment arms. Lipid panels and safety parameters, including liver function tests, were monitored at regular intervals. The trial was terminated early due to findings of cartilage damage in a separate toxicology study in dogs.
Signaling Pathways and Experimental Workflows
Signaling Pathway for TRβ Agonists
References
- 1. Use of the thyroid hormone analogue eprotirome in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of KB-141 Efficacy in Preclinical Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the preclinical efficacy of KB-141, a selective thyroid hormone receptor-beta (THR-β) agonist, with other relevant THR-β agonists, Resmetirom (MGL-3196) and Sobetirome (GC-1). The data presented is compiled from various preclinical studies in animal models of obesity, diabetes, and nonalcoholic steatohepatitis (NASH).
Mechanism of Action: THR-β Agonism
Thyroid hormone plays a crucial role in regulating metabolism. THR-β is the predominant isoform in the liver, and its activation is associated with beneficial effects on lipid metabolism, including lowering cholesterol and triglycerides. Selective THR-β agonists like this compound are designed to harness these benefits while minimizing the potential for adverse effects in other tissues, such as the heart and bone, which are primarily mediated by the THR-α isoform.
Signaling pathway of this compound as a THR-β agonist.
Preclinical Efficacy Data Comparison
The following tables summarize the quantitative efficacy data for this compound and its comparators in various preclinical models.
Table 1: Effects on Body Weight and Adiposity
| Compound | Animal Model | Dose | Duration | Body Weight Change | Adiposity Change | Reference |
| This compound | Obese Zucker (fa/fa) rats | 0.167 mg/kg/day | 21 days | ↓ 6% | ↓ 5-6% | [1] |
| This compound | Obese Zucker (fa/fa) rats | 0.0547 mg/kg/day | 21 days | ↓ 8% | Not Reported | [1] |
| Sobetirome (GC-1) | Diet-induced obese mice | 0.4 mg/kg (nominal) | 11 weeks | ↓ 20% | Not Reported | |
| Resmetirom (MGL-3196) | Diet-induced obese NASH mice | 3 mg/kg/day | 8 weeks | No significant change | Not Reported | [2] |
Table 2: Effects on Serum Lipids and Glucose
| Compound | Animal Model | Dose | Duration | Serum Cholesterol | Serum Triglycerides | Glucose/Insulin Sensitivity | Reference |
| This compound | ob/ob mice | 0.5 mg/kg/day | 7 days | ↓ 35% | ↓ 35% | Improved glucose tolerance and insulin sensitivity | [1] |
| This compound | ob/ob mice | 0.0547 or 0.328 mg/kg/day | 2 weeks | Not Reported | Not Reported | Dose-dependent improvement in glucose tolerance and insulin sensitivity | [1] |
| Sobetirome (GC-1) | Hypercholesterolemic rats | Not Specified | Not Specified | ↓ (Potent) | Not Reported | Not Reported | |
| Resmetirom (MGL-3196) | Diet-induced obese NASH mice | 3 mg/kg/day | 8 weeks | ↓ | Not Reported | ↓ Blood glucose | |
| VK2809 | Diet-induced NASH mice | 10 mg/kg/day | 8 weeks | Not Reported | ↓ 70% (Liver) | Not Reported |
Table 3: Effects on Liver Histology in NASH Models
| Compound | Animal Model | Dose | Duration | NAFLD Activity Score (NAS) | Fibrosis | Reference |
| Resmetirom (MGL-3196) | GAN diet-induced obese NASH mice | 3 mg/kg/day | 8 weeks | ↓ (Significant improvement) | Unaffected | |
| Resmetirom (MGL-3196) | AMLN diet-induced NASH mice | 3 or 5 mg/kg/day | 48 days | ↓ (Significant improvement) | ↓ (High dose) | |
| VK2809 | Diet-induced NASH mice | 10 mg/kg/day | 8 weeks | ↓ 40% (mean improvement) | ↓ 50% | |
| Tern-501 (THR-β agonist) | Diet-induced NASH mice | 30 mg/kg/day | 28 days | Not specified, but improved | Improved |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Models
-
Obese Zucker (fa/fa) Rats: These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperlipidemia, and insulin resistance. They are a common model for studying metabolic syndrome.
-
ob/ob Mice: These mice are deficient in leptin, resulting in hyperphagia, obesity, hyperglycemia, and insulin resistance. They are a widely used model for type 2 diabetes and obesity research.
-
Diet-Induced NASH Mouse Models:
-
AMLN (Amylin Liver NASH) Diet: This diet is high in fat (40% kcal, primarily trans-fat), fructose (22% by weight), and cholesterol (2% by weight).
-
GAN (Gubra Amylin NASH) Diet: This diet is a modification of the AMLN diet where trans-fats are replaced with palm oil. It is also high in fat, fructose, and cholesterol.
-
Methionine and Choline Deficient (MCD) Diet: This diet induces liver injury and fibrosis rapidly but can cause weight loss, which is not typical of human NASH.
-
Selection of preclinical animal models.
Histological Analysis of Liver Tissue
-
Tissue Processing: Liver samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: Used for general morphological assessment, including steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red Staining: Specifically stains collagen fibers to assess the degree of fibrosis.
-
Oil Red O Staining: Used on frozen tissue sections to visualize neutral lipids (triglycerides).
-
-
Scoring:
-
NAFLD Activity Score (NAS): A semiquantitative scoring system that grades the severity of NAFLD based on the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of ≥5 is often correlated with a diagnosis of NASH.
-
Fibrosis Staging: Scored on a scale of 0 to 4, where 0 is no fibrosis and 4 is cirrhosis.
-
Workflow for liver histology analysis.
Measurement of Serum Parameters
-
Lipids (Total Cholesterol and Triglycerides): Serum samples are analyzed using commercially available enzymatic assay kits. These kits typically involve a series of enzymatic reactions that result in a colored product, the absorbance of which is proportional to the lipid concentration.
-
Glucose and Insulin: Blood glucose levels are measured using a glucometer. Serum insulin levels are determined using enzyme-linked immunosorbent assays (ELISA).
-
Glucose Tolerance Test (GTT): After a period of fasting, animals are administered a bolus of glucose, and blood glucose levels are monitored at various time points to assess their ability to clear glucose from the circulation.
-
Insulin Tolerance Test (ITT): Following a short fast, animals are injected with insulin, and blood glucose levels are measured over time to evaluate their sensitivity to insulin.
Summary and Conclusion
The preclinical data compiled in this guide demonstrate that this compound and other THR-β agonists exhibit promising efficacy in animal models of metabolic disease and NASH. This compound has shown significant effects on reducing body weight, adiposity, and improving lipid profiles and glucose metabolism in genetic models of obesity and diabetes. Competitor compounds like Resmetirom and VK2809 have demonstrated notable efficacy in reducing liver fat, inflammation, and fibrosis in diet-induced NASH models.
A direct, definitive comparison of the potency and efficacy of these compounds is challenging due to the heterogeneity of the preclinical studies. However, the collective evidence strongly supports the therapeutic potential of selective THR-β agonism for the treatment of metabolic disorders, including NASH. Further head-to-head comparative studies in standardized and clinically relevant animal models are warranted to better delineate the relative efficacy and safety profiles of these promising drug candidates. This guide serves as a valuable resource for researchers in the field to understand the current landscape of preclinical data for THR-β agonists and to inform the design of future studies.
References
- 1. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of thyroid hormone receptor-β improved disease activity and metabolism independent of body weight in a mouse model of non-alcoholic steatohepatitis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of TRα Activation by KB-141: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thyroid hormone receptor (TR) agonist KB-141, with a specific focus on its differential activity on TR alpha (TRα) and TR beta (TRβ). Experimental data is presented to confirm the significant lack of TRα activation by this compound, highlighting its selectivity for the TRβ isoform.
Differential Activation of Thyroid Hormone Receptors by this compound
This compound is a synthetic thyromimetic compound designed to selectively target the TRβ. This selectivity is crucial as TRα and TRβ mediate different physiological effects. TRα is predominantly associated with cardiac function, while TRβ plays a significant role in regulating metabolism, particularly cholesterol and lipid levels.[1] The selective activation of TRβ by this compound allows for therapeutic benefits in metabolic disorders while minimizing the risk of adverse cardiac effects associated with TRα activation.[1][2]
The signaling pathway below illustrates the differential activation of the two receptor isoforms by this compound.
Comparative Activity of this compound on TRα and TRβ
| Compound | Target | Activity Metric | Value | Selectivity (TRβ vs TRα) |
| This compound | TRβ | Relative Affinity | High | ~10-14 fold higher for TRβ |
| TRα | Relative Affinity | Very Low | ||
| T3 (Endogenous Ligand) | TRβ | EC50 |
| Non-selective |
| TRα | EC50 |
|
Note: The EC50 values for T3 are provided as a reference for a non-selective endogenous ligand and are from a study on a different TRβ agonist, Resmetirom. This is for comparative context of typical assay values. The selectivity of this compound is consistently reported in the range of 10 to 14-fold for TRβ over TRα.
Experimental Protocol: In Vitro TR Coactivator Recruitment Assay
To quantitatively assess the activation of TRα and TRβ by compounds like this compound, a coactivator recruitment assay is a standard and effective method. This assay measures the ligand-dependent interaction between the thyroid hormone receptor ligand-binding domain (LBD) and a coactivator peptide.
Objective: To determine the EC50 value of a test compound (e.g., this compound) for the activation of human TRα and TRβ by measuring the recruitment of a fluorescently labeled coactivator peptide.
Materials:
-
Human TRα and TRβ ligand-binding domains (LBDs), tagged for detection (e.g., with GST).
-
Fluorescently labeled coactivator peptide (e.g., a peptide from SRC2-2).
-
Terbium-labeled antibody against the LBD tag (e.g., anti-GST).
-
Assay buffer.
-
Test compound (this compound) and reference agonist (T3).
-
384-well assay plates.
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.
Workflow:
References
- 1. Development of the thyroid hormone receptor beta-subtype agonist this compound: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Following KB-141 and T3 Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gene expression profiles induced by the selective thyroid hormone receptor-β (TRβ) agonist KB-141 and the natural thyroid hormone, triiodothyronine (T3). This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of their respective mechanisms of action.
Introduction
Triiodothyronine (T3), the most active form of thyroid hormone, exerts profound effects on metabolism, growth, and development by modulating gene expression through thyroid hormone receptors (TRs). However, its therapeutic use is limited by adverse effects, particularly on the heart, which are primarily mediated by the TRα isoform. This compound is a synthetic thyromimetic designed to selectively activate the TRβ isoform, which is predominantly expressed in the liver. This selectivity offers the potential for beneficial metabolic effects, such as lowering cholesterol and improving insulin sensitivity, while minimizing cardiac risks. Understanding the comparative effects of this compound and T3 on hepatic gene expression is crucial for evaluating its therapeutic potential and mechanism of action.
Comparative Gene Expression Analysis
While direct, head-to-head, large-scale gene expression profiling studies comparing this compound and T3 are not extensively available in the public domain, valuable insights can be drawn from studies on other selective TRβ agonists, such as GC-1, and from studies investigating the individual effects of T3. Research comparing T3 and GC-1 in mouse liver has shown that they regulate virtually identical sets of genes, suggesting that the gene-regulatory functions of TRβ-selective agonists largely overlap with those of T3 in the liver.[1]
Based on this principle and available data on T3-regulated genes, the following table summarizes the expected comparative effects of this compound and T3 on key hepatic genes involved in cholesterol and lipid metabolism.
| Gene | Function | Expected Change with T3 | Expected Change with this compound |
| Cholesterol Metabolism | |||
| Cyp7a1 | Rate-limiting enzyme in bile acid synthesis | ↑ | ↑ |
| Hmgcr | Rate-limiting enzyme in cholesterol synthesis | ↓ | ↓ |
| Ldlr | LDL cholesterol uptake | ↑ | ↑ |
| Lipid Metabolism | |||
| Srebf-1c | Master regulator of lipogenesis | ↑ | ↑ |
| Fasn | Fatty acid synthesis | ↑ | ↑ |
| Scd1 | Fatty acid desaturation | ↑ | ↑ |
| Cpt1a | Fatty acid oxidation | ↑ | ↑ |
Note: This table is based on the established effects of T3 and the high degree of similarity in gene regulation observed with other TRβ-selective agonists. The magnitude of change may differ between the two compounds.
Signaling Pathways
Both T3 and this compound exert their effects by binding to thyroid hormone receptors, which are ligand-activated transcription factors. The key difference lies in their receptor selectivity.
T3 Signaling Pathway
T3 enters the cell and binds to both TRα and TRβ isoforms located in the nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.
T3 Signaling Pathway
This compound Signaling Pathway
This compound, being a selective TRβ agonist, preferentially binds to and activates the TRβ isoform, primarily in the liver where it is highly expressed. This targeted activation is expected to induce a gene expression profile similar to that of T3 in the liver, while minimizing effects in tissues with high TRα expression, such as the heart.
This compound Selective Signaling
Experimental Protocols
The following are generalized protocols for in vivo studies and subsequent gene expression analysis. Specific parameters should be optimized based on the experimental model and research question.
In Vivo Animal Treatment
Objective: To assess the in vivo effects of this compound and T3 on hepatic gene expression.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Triiodothyronine (T3)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into three groups: Vehicle control, this compound treated, and T3 treated (n=5-8 per group).
-
Prepare dosing solutions. A typical dose for this compound might be in the range of 0.1-1 mg/kg, while T3 is often administered at 50-100 µg/kg.
-
Administer the compounds or vehicle daily via oral gavage for a period of 7 to 14 days.[2][3][4]
-
At the end of the treatment period, euthanize the animals and collect liver tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C for subsequent RNA isolation.
RNA Isolation and Gene Expression Analysis (RNA-Sequencing)
Objective: To profile and compare the hepatic transcriptomes of mice treated with this compound and T3.
Materials:
-
TRIzol reagent or similar RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
RNA quantification and quality assessment tools (e.g., NanoDrop, Bioanalyzer)
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Isolation:
-
Homogenize ~30-50 mg of frozen liver tissue in 1 mL of TRIzol reagent.[5]
-
Add 200 µL of chloroform, shake vigorously, and centrifuge to separate the phases.
-
Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer.
-
Assess RNA integrity (RIN > 8 is recommended) using a Bioanalyzer.
-
-
cDNA Library Preparation:
-
Prepare cDNA libraries from high-quality RNA samples using a commercially available kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, reverse transcription, second-strand synthesis, end repair, A-tailing, and adapter ligation.
-
-
RNA Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound and T3 compared to the vehicle control.
-
Experimental Workflow
Gene Expression Analysis Workflow
Conclusion
This compound, as a selective TRβ agonist, holds promise for eliciting the beneficial metabolic effects of thyroid hormone in the liver while avoiding the adverse effects associated with TRα activation. Based on studies with similar compounds, it is anticipated that the hepatic gene expression profile induced by this compound will largely mirror that of T3, particularly for genes involved in cholesterol and lipid metabolism. The provided experimental framework offers a robust starting point for researchers aiming to directly compare the transcriptomic effects of these two compounds and further elucidate the therapeutic potential of selective TRβ agonism.
References
- 1. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
Navigating the Landscape of TRβ Agonists: A Comparative Guide to KB-141 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term efficacy and safety of KB-141, a selective thyroid hormone receptor-beta (TRβ) agonist, with its key alternatives. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
This compound has emerged as a promising therapeutic candidate for metabolic disorders due to its selective action on TRβ, which is predominantly expressed in the liver. This selectivity aims to harness the beneficial metabolic effects of thyroid hormone while minimizing the adverse cardiac effects associated with non-selective thyroid hormone receptor activation. This guide delves into the scientific evidence to provide a clear comparison with other notable TRβ agonists: Sobetirome, Eprotirome, and Resmetirom.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the key efficacy data for this compound and its alternatives from various studies.
Table 1: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Cholesterol-fed rats | Increased Metabolic Rate (MVO2), Lowered Cholesterol | 10-fold selectivity for increasing MVO2 and 27-fold selectivity for lowering cholesterol versus tachycardia. |
| Obese Zucker (fa/fa) rats | Body Weight, Adiposity, Lipid Levels | Reduced body weight by 6-8% and adiposity by 5-6% without tachycardia. | |
| ob/ob mice | Serum Cholesterol, Triglycerides, Free Fatty Acids, Glucose Tolerance, Insulin Sensitivity | Lowered serum cholesterol (35%), triglycerides (35%), and serum and hepatic free fatty acids (18-20%) without tachycardia. Improved glucose tolerance and insulin sensitivity. | |
| Primates | Cholesterol, Lp(a), Body Weight | Significant reduction in cholesterol, Lp(a), and body weight after 1 week of treatment with no effect on heart rate.[1] | |
| Sobetirome | Rodents and Primates | LDL Cholesterol, Serum Triglycerides, Lipoprotein(a) | Significant reduction in LDL cholesterol in all species. Reductions in serum triglycerides and Lp(a) in primates.[2] |
| Eprotirome | Patients on statins | LDL Cholesterol, Apolipoprotein B, Triglycerides, Lp(a) | Dose-dependent reduction in LDL cholesterol (up to 32%), apolipoprotein B, triglycerides, and Lp(a).[3] |
| Resmetirom | NASH mouse models | Hepatic Steatosis, Inflammation, Fibrosis | Significant reductions in hepatic fat, inflammation, and fibrosis. |
Table 2: Clinical Efficacy in Humans
| Compound | Trial Phase | Target Population | Key Efficacy Endpoints | Results |
| This compound | Preclinical | - | - | No long-term human clinical trial data is publicly available. |
| Sobetirome | Phase Ib | Healthy volunteers | LDL Cholesterol | In a 14-day study, LDL cholesterol levels were reduced by up to 41%.[4][5] |
| Eprotirome | Phase III (AKKA trial - terminated) | Familial Hypercholesterolemia | LDL Cholesterol | At 6 weeks, the 100 μg dose group showed a 22% decrease in LDL cholesterol compared to a 9% increase in the placebo group. |
| Resmetirom | Phase III (MAESTRO-NASH) | NASH with Fibrosis | NASH Resolution, Fibrosis Improvement | Statistically significant NASH resolution and improvement in liver fibrosis by at least one stage. |
Long-Term Safety Profile
The long-term safety of these compounds is a critical factor in their development and potential clinical use.
Table 3: Comparative Safety and Tolerability
| Compound | Key Safety Findings |
| This compound | Preclinical studies suggest minimal cardiac side effects (tachycardia). Long-term human safety data is not available. |
| Sobetirome | Phase I trials were generally well-tolerated. However, development was halted due to concerns about potential class-effects, particularly the adverse effects observed with Eprotirome. |
| Eprotirome | The Phase III AKKA trial was prematurely terminated due to findings of cartilage damage in long-term dog toxicology studies. The trial also showed a potential for liver injury in some patients. |
| Resmetirom | Phase III trials have shown a generally favorable safety profile, with the most common adverse events being mild to moderate diarrhea and nausea. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited.
This compound Preclinical Studies
-
Cholesterol-fed Rat Study:
-
Animal Model: Male Sprague-Dawley rats fed a high-cholesterol diet.
-
Drug Administration: Oral gavage of this compound at varying doses.
-
Efficacy Measurement: Metabolic rate (MVO2) was measured using indirect calorimetry. Serum cholesterol levels were determined using standard enzymatic assays. Tachycardia was monitored via heart rate measurements.
-
-
Primate Study:
-
Animal Model: Cynomolgus monkeys.
-
Drug Administration: Daily oral administration of this compound for one week.
-
Efficacy Measurement: Serum levels of cholesterol and Lp(a) were measured at baseline and after the treatment period. Body weight was recorded. Heart rate was monitored continuously.
-
Sobetirome Phase I Clinical Trial
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Participants: Healthy volunteers.
-
Drug Administration: Single oral doses or multiple daily oral doses for 14 days.
-
Efficacy Measurement: Serum LDL cholesterol levels were measured at baseline and at various time points post-dosing.
-
Safety Monitoring: Included monitoring of vital signs, ECGs, and clinical laboratory tests.
Eprotirome Phase III AKKA Trial
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Patients with heterozygous familial hypercholesterolemia on stable statin therapy.
-
Drug Administration: Daily oral doses of 50 μg or 100 μg of eprotirome or placebo.
-
Efficacy Measurement: The primary endpoint was the percentage change in LDL cholesterol from baseline to 12 weeks.
-
Safety Monitoring: Comprehensive monitoring of adverse events, liver function tests, and thyroid hormone levels.
Resmetirom Phase III MAESTRO-NASH Trial
-
Study Design: Ongoing, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with biopsy-confirmed NASH with fibrosis stage F1B, F2, or F3.
-
Drug Administration: Once-daily oral doses of 80 mg or 100 mg of resmetirom or placebo.
-
Efficacy Measurement: The primary endpoints are NASH resolution with no worsening of fibrosis and fibrosis improvement of at least one stage with no worsening of NAFLD activity score at 52 weeks, assessed by liver biopsy.
-
Safety Monitoring: Continuous monitoring of adverse events and laboratory parameters.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathway of this compound via the Thyroid Hormone Receptor Beta (TRβ).
Caption: General experimental workflow for preclinical evaluation of this compound's efficacy.
Conclusion
This compound demonstrates significant promise in preclinical models, exhibiting potent lipid-lowering and anti-obesity effects with a favorable cardiac safety profile. However, the lack of long-term human clinical trial data remains a significant gap in its evaluation. In contrast, while alternatives like Sobetirome and Eprotirome showed initial efficacy, their development was halted due to safety concerns, highlighting the challenges in developing selective TRβ agonists. Resmetirom currently stands as the most advanced alternative, with positive Phase III data for the treatment of NASH.
For researchers and drug developers, the journey of these TRβ agonists underscores the critical importance of thorough long-term safety assessments. The preclinical efficacy of this compound warrants further investigation in well-designed clinical trials to validate its long-term efficacy and safety in human populations. The contrasting fates of its alternatives provide valuable lessons for the future development of this class of therapeutic agents.
References
Safety Operating Guide
Navigating the Disposal of KB-141: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like KB-141 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides essential information based on the handling of analogous thyroid hormone receptor agonists and general principles of chemical waste management.
This compound is a non-liver-targeted thyroid hormone receptor (TR) agonist. The disposal of such specialized research chemicals requires a conservative approach, prioritizing safety and compliance with all applicable regulations.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
General Disposal Principles for Research Chemicals
In the absence of specific manufacturer guidelines for this compound, the following general procedures for the disposal of laboratory chemical waste should be strictly followed. These practices are designed to ensure the safety of laboratory personnel and to prevent environmental contamination.
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any other synthetic organic compound, down the sanitary sewer.
-
Avoid Trash Disposal: Solid or liquid waste containing this compound should not be placed in the regular trash.
-
Waste Segregation:
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. As this compound is a halogenated compound, it should be segregated with other halogenated organic waste. Many institutions require separate collection of halogenated and non-halogenated solvents due to differing disposal requirements and costs.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions on packaging, labeling, and pickup procedures in accordance with federal, state, and local regulations.
Disposal of Analogous Compounds: Sobetirome (GC-1)
While not a direct substitute for a this compound-specific protocol, examining the safety data for a related compound, Sobetirome (GC-1), can offer insights. One Safety Data Sheet for Sobetirome classifies it as harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant. Another indicates it is not classified as a hazardous substance.[1] This variability underscores the importance of treating all research compounds with a high degree of caution. The general disposal advice for Sobetirome is to collect it mechanically and refer to institutional disposal guidelines.
Quantitative Data Summary
There is currently no publicly available quantitative data regarding the specific disposal parameters for this compound. For related compounds like Sobetirome, the available safety data sheets do not provide specific quantitative disposal limits.
| Parameter | Value |
| LD50 (Oral, Rat) | Data not available |
| Aquatic Toxicity | Data not available |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The standard procedure for the disposal of non-hazardous solid research chemicals, in the absence of specific instructions, is as follows:
-
Collection: Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust.
-
Containerization: Use a wide-mouth, sealable container that is compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound waste."
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the institution's hazardous waste management team.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution or local regulations. Always consult with your Environmental Health and Safety department for definitive disposal procedures.
References
Personal protective equipment for handling KB-141
Essential Safety and Handling Guide for KB-141
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, a potent and selective thyroid hormone receptor β (TRβ) agonist. As a research chemical, this compound requires careful handling to ensure personnel safety and to maintain experimental integrity. The following procedural guidance is based on best practices for handling novel chemical compounds and information derived from structurally similar molecules, in the absence of a comprehensive Safety Data Sheet (SDS) for this compound itself.
Chemical Identification:
-
IUPAC Name: 2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid
-
CAS Number: 219691-94-8
-
Molecular Formula: C17H16Cl2O4
One supplier has indicated that this compound is shipped as a non-hazardous chemical under ambient temperatures. However, given its classification as a research-use-only compound and its biological activity, prudent laboratory safety practices are imperative.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or aerosolized particles of the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Given the lack of specific chemical resistance data, it is advisable to change gloves frequently and immediately if they become contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. If weighing out powder or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate particulate filter. | Minimizes the risk of inhaling the compound. Operations that may generate dust should be performed in a chemical fume hood. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that a designated workspace, such as a chemical fume hood, is clean and uncluttered. Have all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers readily available.
-
Weighing and Aliquoting: When weighing the solid form of this compound, perform this task in a chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the powder and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
-
Spill Response: In the event of a small spill, decontaminate the area using an appropriate laboratory disinfectant or detergent. For larger spills, follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan:
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated items such as gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour solutions containing this compound down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid".
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Waste Pickup: Contact your institution's EHS department to schedule the collection and disposal of the chemical waste.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using this compound, a thyroid hormone receptor agonist.
Caption: A typical experimental workflow for a cell-based assay involving this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
